molecular formula C15H17N3O9S3 B3182431 NO2-SPDMV-sulfo CAS No. 663599-00-6

NO2-SPDMV-sulfo

Cat. No.: B3182431
CAS No.: 663599-00-6
M. Wt: 479.5 g/mol
InChI Key: IRNRGROVFWZJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NO2-SPDMV-sulfo is a useful research compound. Its molecular formula is C15H17N3O9S3 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O9S3/c1-15(2,29-28-11-4-3-9(8-16-11)18(22)23)6-5-13(20)27-17-12(19)7-10(14(17)21)30(24,25)26/h3-4,8,10H,5-7H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNRGROVFWZJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129689
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663599-00-6
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663599-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to NO2-SPDMV-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NO2-SPDMV-sulfo is a specialized chemical entity employed in biopharmaceutical research and development as a cleavable linker for the construction of Antibody-Drug Conjugates (ADCs). Contrary to what its nomenclature might suggest, this compound is not a nitric oxide (NO) donor. The "NO2" component refers to a nitro group, a functional moiety that, along with the other components of the linker, plays a crucial role in the stability and cleavage mechanism of the ADC. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, mechanism of action, and protocols for its use in the synthesis of ADCs.

Introduction to this compound as an ADC Linker

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker connecting these two components is of critical importance, dictating the stability of the ADC in circulation and the efficiency of payload release at the target site.

This compound is a cleavable linker, designed to be stable in the bloodstream and to release its cytotoxic payload under specific conditions within the target cell. It belongs to the family of disulfide-containing linkers, which are cleaved in the reducing environment of the cell. The key components of this compound are:

  • A disulfide bond: This is the cleavable moiety, susceptible to reduction by intracellular glutathione.

  • A nitroaromatic group (NO2): This electron-withdrawing group is believed to modulate the reactivity of the disulfide bond, enhancing its stability in circulation while still permitting efficient cleavage within the cell.

  • A valine-citrulline dipeptide (implied by the "V" in SPDMV, though the full structure can vary): In many ADC linkers, this dipeptide sequence can act as a substrate for lysosomal proteases like cathepsin B, providing an additional intracellular cleavage mechanism.

  • A self-emissive spacer (implied by "SPDM"): Upon cleavage, these spacers are designed to decompose and release the unmodified payload.

  • A sulfo group (SO3H): This functional group is incorporated to increase the hydrophilicity and aqueous solubility of the linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.

Physicochemical Properties

PropertyExpected Value/Characteristic
Molecular Formula C15H17N3O9S (for the core structure, may vary with specific spacer and activating groups)
Appearance White to off-white solid
Solubility Soluble in aqueous buffers (due to the sulfo group) and polar organic solvents such as DMSO and DMF.
Stability Stable in physiological buffers at neutral pH. Susceptible to cleavage in the presence of reducing agents like glutathione and potentially lysosomal proteases. The nitro group is expected to enhance stability in plasma.
Reactivity Typically supplied with a reactive handle (e.g., an N-hydroxysuccinimide ester or maleimide) for conjugation to the antibody or the cytotoxic drug.

Mechanism of Action and Signaling Pathways

The therapeutic action of an ADC constructed with this compound is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. The subsequent signaling pathway for payload release and action is as follows:

  • Binding and Internalization: The ADC binds to the target antigen and is internalized by the cell, typically through receptor-mediated endocytosis.

  • Trafficking to Lysosomes: The ADC-antigen complex is trafficked through the endosomal pathway to the lysosomes.

  • Payload Release: Inside the cell, the linker is cleaved by one or both of the following mechanisms:

    • Reductive Cleavage: The high concentration of glutathione (GSH) in the cytoplasm and lysosomes reduces the disulfide bond in the linker, breaking it and liberating the payload.

    • Proteolytic Cleavage: If a protease-sensitive sequence like valine-citrulline is present, lysosomal proteases such as cathepsin B will cleave the linker.

  • Self-Immolation: Following the initial cleavage event, a self-immolative spacer within the linker spontaneously decomposes, ensuring the release of the cytotoxic drug in its active form.

  • Target Engagement and Apoptosis: The released cytotoxic payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound linker) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage (Glutathione/Proteases) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Signaling pathway of an ADC utilizing the this compound linker.

Experimental Protocols

The following is a generalized protocol for the conjugation of a cytotoxic drug to a monoclonal antibody using a disulfide linker like this compound. Note: This is a template and must be optimized for the specific antibody, drug, and linker being used.

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker with a reactive group (e.g., maleimide for reaction with thiols)

  • Cytotoxic drug with a compatible reactive group

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffers (e.g., PBS, borate buffer)

  • Purification system (e.g., size exclusion chromatography, dialysis)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Antibody Reduction (to generate free thiols):

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP or DTT to the mAb solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis into PBS containing 1 mM EDTA.

  • Linker-Drug Conjugation:

    • Prepare a stock solution of the this compound-drug conjugate in an organic solvent like DMSO.

    • Add the linker-drug solution to the reduced antibody solution at a molar ratio of 4-8 moles of linker-drug per mole of antibody. The final concentration of the organic solvent should typically be less than 10%.

    • Incubate the reaction at 4°C or room temperature for 1-2 hours.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-drug and other small molecules using size exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC)-HPLC.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

G mAb Monoclonal Antibody Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction (TCEP/DTT) ADC Purified ADC Reduced_mAb->ADC Conjugation Linker_Drug This compound -Drug Conjugate Linker_Drug->ADC ADC->ADC Quenching & Purification

Experimental workflow for ADC synthesis using this compound.

Conclusion

This compound is a sophisticated, cleavable linker designed for the development of stable and effective Antibody-Drug Conjugates. Its key features, including a glutathione-sensitive disulfide bond, a stabilizing nitro group, and a solubility-enhancing sulfo group, make it a valuable tool for researchers in oncology and drug development. A thorough understanding of its mechanism of action and careful optimization of conjugation protocols are essential for its successful implementation in the creation of next-generation targeted therapeutics.

An In-Depth Technical Guide to NO2-SPDMV-sulfo: A Heterobifunctional ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPDMV-sulfo is a specialized, cleavable linker used in the development of antibody-drug conjugates (ADCs). ADCs are a promising class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, ensuring stability in circulation and enabling the release of the cytotoxic payload within the target cell. This guide provides a detailed overview of the chemical nature of this compound, its mechanism of action, and general protocols for its use in the synthesis of ADCs.

Core Chemical Attributes of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that allow for the sequential conjugation of a cytotoxic drug and an antibody. An analysis of its nomenclature provides insight into its key functional components:

  • NO2: The "NO2" or nitro group is part of a nitropyridyl disulfide moiety. This group is essential for the linker's cleavable nature.

  • SPDMV: This acronym likely refers to the spacer component of the linker, which includes a disulfide bond and a pentanoyl (valeric acid) derivative with methyl substitutions to provide steric hindrance. This steric hindrance is a key feature for enhancing the stability of the disulfide bond in the bloodstream, preventing premature drug release.

  • sulfo: This indicates the presence of a sulfonate group, which significantly increases the water solubility of the linker. This is a crucial property for bioconjugation reactions, which are typically performed in aqueous buffers.

  • NHS ester: While not explicitly in the name, this linker is activated with an N-hydroxysuccinimide (NHS) ester. This group reacts efficiently with primary amines, such as the lysine residues present on the surface of antibodies, to form stable amide bonds.

Based on available information for similar compounds, the key chemical properties of this compound are summarized in the table below. It is important to note that specific experimental data for this particular linker is not widely available in the public domain and may be proprietary to its manufacturer.

PropertyValueSource
Molecular Formula C15H17N3O9S3[1]
Molecular Weight 479.51 g/mol [1]
Purity >98%[2][3]
Appearance SolidGeneric
Solubility Water-soluble due to the sulfo groupInferred
Reactivity Amine-reactive (NHS ester), Thiol-reactive (disulfide)Inferred

Mechanism of Action and Signaling Pathway

As a chemical linker, this compound does not have a direct signaling pathway. Instead, its function is to facilitate the targeted delivery of a cytotoxic payload to a cancer cell. The overall mechanism of an ADC synthesized with this linker is as follows:

  • Circulation: The ADC circulates in the bloodstream. The sterically hindered disulfide bond of the linker provides stability, minimizing premature cleavage and release of the cytotoxic drug.

  • Targeting: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Payload Release: Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the linker. This releases the cytotoxic payload in its active form.

  • Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization or damaging DNA, leading to apoptosis of the cancer cell.

Diagram: Generalized ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) in Circulation TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Active Payload Released Lysosome->Payload Disulfide Cleavage (e.g., by Glutathione) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxic Effect

Caption: Generalized workflow of an ADC from circulation to induction of apoptosis in a target cancer cell.

Experimental Protocols

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Thiol-modified cytotoxic payload

  • Reaction buffers (e.g., PBS at pH 7.2-7.5 for amine reaction, and a slightly acidic buffer for the thiol reaction)

  • Quenching agents (e.g., Tris or glycine for the NHS ester reaction)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Protocol:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS.

    • Adjust the concentration of the antibody to a working range, typically 1-10 mg/mL.

  • Antibody-Linker Conjugation:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) immediately before use.

    • Add the linker solution to the antibody solution at a specific molar ratio (this needs to be optimized for the desired drug-to-antibody ratio, DAR).

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours).

    • Quench the reaction by adding a quenching agent to cap any unreacted NHS esters.

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess linker and byproducts by size exclusion chromatography or dialysis.

  • Payload Conjugation:

    • The purified antibody-linker conjugate is then reacted with the thiol-modified cytotoxic payload.

    • The reaction is typically carried out at a slightly acidic to neutral pH to facilitate the disulfide exchange reaction.

    • The reaction is incubated for a specified time, which may range from a few hours to overnight.

  • Final Purification and Characterization:

    • The final ADC is purified to remove any unconjugated payload and other reagents.

    • The purified ADC is then characterized to determine the DAR, purity, and potency. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and in vitro cytotoxicity assays are commonly used.

Diagram: Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody Reaction1 NHS Ester-Amine Reaction Antibody->Reaction1 Linker This compound Linker->Reaction1 Antibody_Linker Antibody-Linker Conjugate Reaction1->Antibody_Linker Purification1 Purification Antibody_Linker->Purification1 Purified_Antibody_Linker Purified Antibody-Linker Purification1->Purified_Antibody_Linker Reaction2 Disulfide Exchange Reaction Purified_Antibody_Linker->Reaction2 Payload Thiolated Payload Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Final Purification ADC->Purification2 Characterization Characterization (DAR, Purity, Potency) Purification2->Characterization

Caption: A two-step experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound represents a sophisticated chemical tool for the construction of advanced antibody-drug conjugates. Its key features—a stable yet cleavable disulfide bond, enhanced water solubility, and efficient amine reactivity—make it a valuable linker for researchers in the field of targeted cancer therapy. While specific quantitative data and detailed protocols for this particular linker are limited in the public domain, the general principles and methodologies outlined in this guide provide a solid foundation for its application in the development of novel ADCs. For precise experimental parameters, it is recommended to consult the technical documentation provided by the manufacturer.

References

An In-Depth Technical Guide to NO2-SPDMV-sulfo: Properties and Applications in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NO2-SPDMV-sulfo is a heterobifunctional, cleavable crosslinker employed in the synthesis of antibody-drug conjugates (ADCs). Its design incorporates a disulfide bond, rendering the linkage susceptible to cleavage within the reducing intracellular environment of target cells, a critical mechanism for the selective release of cytotoxic payloads. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties and a generalized framework for its application in ADC development. Due to the limited availability of specific quantitative data and detailed experimental protocols from public sources, this document outlines a generalized methodology based on established principles for similar disulfide-containing linkers.

Introduction to this compound

This compound is categorized as a cleavable linker, a crucial component in the design of effective and safe ADCs. The fundamental principle of a cleavable linker is to maintain a stable covalent bond between the antibody and the cytotoxic drug during systemic circulation, thereby preventing premature drug release and minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker is designed to be selectively cleaved, liberating the potent cytotoxic agent to exert its therapeutic effect.

The "sulfo" designation indicates the presence of a sulfonate group, which generally imparts increased aqueous solubility to the linker. This property is advantageous in bioconjugation reactions, which are typically performed in aqueous buffers. The "NO2" and "SPDMV" components of the name suggest a more complex chemical structure, likely including a nitrophenyl group and a pyridyldithio moiety, which are common in disulfide-based linkers.

Physicochemical and Chemical Properties

Table 1: General Properties of this compound

PropertyDescription
Type Heterobifunctional, Cleavable ADC Linker
Cleavage Mechanism Disulfide bond reduction, primarily by intracellular glutathione (GSH).
Reactive Groups Likely contains an NHS ester for reaction with primary amines (e.g., lysine residues on an antibody) and a pyridyldithio group for disulfide exchange with a thiol-containing drug.
Solubility The presence of a sulfonate group suggests good solubility in aqueous buffers commonly used for bioconjugation (e.g., PBS).
Stability Expected to be stable in circulation (physiological pH ~7.4) but labile in the reducing intracellular environment where glutathione concentrations are significantly higher.

Mechanism of Action: A Disulfide-Based Cleavage Strategy

The therapeutic efficacy of an ADC constructed with this compound is contingent upon the selective cleavage of its disulfide bond within the target cell. This process is primarily mediated by the high intracellular concentration of glutathione (GSH), a tripeptide thiol that maintains a reducing environment within the cell.

G ADC ADC in Circulation (Stable Disulfide Bond) Internalization Internalization into Target Cell ADC->Internalization 1. Binding to Cell Surface Antigen Endosome Endosome/Lysosome Internalization->Endosome 2. Endocytosis Cytosol Cytosol (High GSH Concentration) Endosome->Cytosol 3. Trafficking Cleavage Disulfide Cleavage Cytosol->Cleavage 4. GSH-mediated Reduction Drug_Release Active Drug Release Cleavage->Drug_Release 5. Target_Action Action on Intracellular Target Drug_Release->Target_Action 6.

Caption: ADC intracellular trafficking and drug release pathway.

Generalized Experimental Protocol for ADC Synthesis

The following protocol is a generalized procedure for the synthesis of an ADC using a disulfide linker like this compound. It is imperative that researchers optimize these conditions for their specific antibody, drug, and application.

Materials
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound linker

  • Thiolated cytotoxic drug

  • Reaction buffers (e.g., PBS)

  • Quenching reagent (e.g., Tris or lysine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Step-by-Step Procedure

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization mAb Antibody (mAb) mAb_Linker mAb-Linker Conjugate mAb->mAb_Linker Linker This compound Linker->mAb_Linker mAb_Linker_Drug Antibody-Drug Conjugate (ADC) mAb_Linker->mAb_Linker_Drug Drug Thiolated Drug Drug->mAb_Linker_Drug Purification Purification (e.g., SEC) mAb_Linker_Drug->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (e.g., DAR, Purity) Purified_ADC->Characterization

Caption: General workflow for ADC synthesis.

4.2.1. Antibody-Linker Conjugation

  • Preparation: Ensure the antibody is in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that would compete with the NHS ester reaction.

  • Reaction: Dissolve this compound in a suitable organic solvent (e.g., DMSO) and add it to the antibody solution. The molar ratio of linker to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR). Typical starting ratios range from 3:1 to 10:1.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Purification: Remove excess, unreacted linker by buffer exchange using SEC or TFF.

4.2.2. Drug Conjugation

  • Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.

  • Reaction: Add the drug solution to the purified antibody-linker conjugate. The reaction proceeds via disulfide exchange.

  • Incubation: Incubate the mixture at room temperature for 2-16 hours.

  • Quenching: (Optional) Add a quenching reagent to cap any remaining reactive groups.

4.2.3. Purification of the ADC

  • Primary Purification: Use SEC or TFF to remove unreacted drug and other small molecules.

  • Polishing: Hydrophobic interaction chromatography (HIC) can be employed to separate ADC species with different DARs and to remove aggregates.

4.2.4. Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy (if the drug has a distinct absorbance peak) or mass spectrometry.

  • Purity and Aggregation: Assessed by SEC-HPLC.

  • Free Drug Content: Measured by RP-HPLC.

  • In Vitro Cell Cytotoxicity: Evaluated using relevant cancer cell lines.

  • In Vivo Efficacy and Toxicity: Assessed in appropriate animal models.

Applications

The primary application of this compound is in the preclinical development of ADCs for targeted cancer therapy. The choice of this linker is suitable for scenarios where intracellular cleavage is the desired mechanism of drug release. The inherent solubility of the "sulfo" variant makes it a favorable choice for robust and scalable bioconjugation processes.

Conclusion

This compound represents a valuable tool in the ADC development toolkit, offering a cleavable linkage strategy based on disulfide chemistry. While a lack of publicly available, specific data necessitates a generalized approach to its application, the principles outlined in this guide provide a solid foundation for researchers to develop and optimize their own ADC constructs. As with any bioconjugation reagent, empirical optimization of reaction conditions and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic.

NO2-SPDMV-sulfo: A Technical Guide to a Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the NO2-SPDMV-sulfo linker for Antibody-Drug Conjugate (ADC) development. This linker incorporates a cleavable disulfide bond, a terminal N-hydroxysuccinimide (NHS) ester for conjugation, and a sulfo group to enhance aqueous solubility. The cleavage mechanism relies on the reductive environment within target cells, offering a strategy for controlled payload release.

Core Principles and Mechanism of Action

The this compound linker is a heterobifunctional crosslinker designed for the development of cleavable ADCs. Its functionality is based on two key chemical moieties: a nitropyridyl disulfide group for payload release and a sulfo-N-hydroxysuccinimidyl ester for covalent attachment to an antibody.

Key Features:

  • Cleavable Disulfide Bond: The linker contains a disulfide bond that is stable in the systemic circulation but is susceptible to cleavage in the reducing environment of the intracellular space, where concentrations of glutathione (GSH) are significantly higher.

  • Targeted Release: The cleavage of the disulfide bond is triggered by intracellular reducing agents, leading to the release of the cytotoxic payload within the target cancer cell. This targeted release mechanism aims to minimize off-target toxicity.

  • Amine-Reactive Conjugation: The sulfo-NHS ester group reacts efficiently with primary amines, such as the side chains of lysine residues on a monoclonal antibody, to form stable amide bonds.

  • Enhanced Solubility: The presence of a sulfonic acid ("sulfo") group increases the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the resulting ADC.

The proposed chemical structure of this compound, based on its SMILES string CC(SSC1=NC=C(--INVALID-LINK--=O)C=C1)(C)CCC(ON2C(C(S(=O)(O)=O)CC2=O)=O)=O, is depicted below.

Diagram of the Proposed ADC Formation and Payload Release Pathway

cluster_conjugation Step 1: Antibody Conjugation cluster_internalization Step 2: ADC Internalization cluster_cleavage Step 3: Intracellular Cleavage and Payload Release Antibody Antibody (with Lysine -NH2) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Amide Bond Formation Linker This compound Linker (with NHS-ester) Linker->ADC Payload Payload (with Thiol -SH) Payload->Linker Disulfide Bond (pre-formed on linker) TumorCell Target Tumor Cell ADC_int Internalized ADC TumorCell->ADC_int Endocytosis ADC_ext ADC (in circulation) ADC_ext->TumorCell Binding to Surface Antigen ADC_int_cleavage Internalized ADC ReleasedPayload Released Payload ADC_int_cleavage->ReleasedPayload Disulfide Reduction GSH Glutathione (GSH) (high intracellular concentration) GSH->ADC_int_cleavage CellDeath Apoptosis ReleasedPayload->CellDeath Induces

Caption: Workflow of ADC formation, internalization, and payload release.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for the this compound linker. However, data from similar nitropyridyl disulfide-based linkers can provide insights into the expected performance characteristics. The following tables summarize representative data for this class of linkers.

Table 1: Stability of Disulfide Linkers in Human Plasma

Linker TypeADC ConstructIncubation Time (days)% Intact ADC RemainingReference
Hindered Disulfideanti-CD22-SPDB-DM47>90%--INVALID-LINK--
Hindered Disulfideanti-CD70-sulfo-SPDB-DM47~85%--INVALID-LINK--
Less Hindered Disulfideanti-CanAg-SPP-DM14<20%--INVALID-LINK--

Table 2: In Vitro Cytotoxicity of ADCs with Disulfide Linkers

ADCTarget Cell LineAntigenIC50 (ng/mL)Reference
Trastuzumab-SPDB-DM4SK-BR-3HER20.03--INVALID-LINK--
Trastuzumab-SPDB-DM4BT-474HER20.1--INVALID-LINK--
anti-CD19-SPDB-DM4RamosCD190.01--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments in the development and characterization of ADCs utilizing the this compound linker.

ADC Conjugation Protocol

This protocol describes the conjugation of the this compound linker to a monoclonal antibody via lysine side chains.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4

  • This compound linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Payload with a free thiol group

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer.

    • Adjust the mAb concentration to 2-10 mg/mL.

  • Linker-Payload Conjugation (if not pre-conjugated):

    • Dissolve the thiol-containing payload in an appropriate organic solvent.

    • React with a molar excess of a disulfide-containing reagent (like this compound if the payload is to be attached first) under nitrogen.

    • Purify the linker-payload conjugate.

  • Antibody-Linker Conjugation:

    • Dissolve the this compound linker (pre-conjugated with payload) in DMSO to a stock concentration of 10 mM.

    • Add a 5-10 fold molar excess of the linker-payload solution to the antibody solution with gentle mixing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-8 hours.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Diagram of the ADC Conjugation Workflow

start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep linker_prep Linker-Payload Preparation start->linker_prep conjugation Conjugation Reaction (Antibody + Linker-Payload) antibody_prep->conjugation linker_prep->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (DAR, Purity) purification->characterization end End characterization->end

Caption: A streamlined workflow for ADC conjugation and characterization.

In Vitro Linker Cleavage Assay

This assay evaluates the cleavage of the disulfide linker in the presence of a reducing agent.

Materials:

  • Purified ADC

  • Phosphate buffer, pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Trichloroacetic acid (TCA)

  • Acetonitrile

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Incubate the ADC (e.g., 50 µg/mL) in phosphate buffer.

    • Add DTT or GSH to a final concentration of 1-10 mM.

    • Incubate at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Sample Preparation:

    • Precipitate the protein by adding an equal volume of ice-cold 20% TCA in acetonitrile.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Collect the supernatant containing the released payload.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC against target and non-target cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Treat the cells with the different concentrations and incubate for 72-96 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression model.

In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of the ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells (antigen-positive)

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing:

    • Randomize the mice into treatment groups.

    • Administer the ADC, vehicle, and controls intravenously at the desired dose and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume with calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • Euthanize the mice and excise the tumors for further analysis if required.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each group.

    • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

The Pivotal Role of the Nitropyridyl Group in the NO2-SPDMV-sulfo ADC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the nitropyridyl moiety within the NO2-SPDMV-sulfo linker, a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). We will delve into the underlying mechanism of action, present relevant quantitative data, and provide detailed experimental protocols to facilitate a comprehensive understanding of its role in targeted drug delivery.

Introduction to Antibody-Drug Conjugates and the this compound Linker

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which covalently connects the antibody and the cytotoxic payload, is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and selective cleavage to release the payload within the target cancer cells.

This compound is a cleavable ADC linker designed to release its payload in the reducing environment of the intracellular space. Its structure incorporates a disulfide bond, a self-immolative spacer, and a key functional group: the nitropyridyl moiety. The "sulfo" component enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the resulting ADC.

The Core Function of the Nitropyridyl Group

The nitropyridyl group plays a central and multifaceted role in the mechanism of action of the this compound linker. Its primary functions are to:

  • Facilitate Thiol-Disulfide Exchange: The nitropyridyl group is a potent electron-withdrawing group. This property significantly influences the reactivity of the adjacent disulfide bond. The electron-withdrawing nature of the nitropyridyl ring polarizes the S-S bond, making the sulfur atom distal to the nitropyridyl group more electrophilic and thus more susceptible to nucleophilic attack by thiols.

  • Enable a Favorable Leaving Group: Upon cleavage of the disulfide bond by an intracellular thiol, such as glutathione (GSH), the nitropyridylthiolate anion is released. Due to the electron-withdrawing nitro group and the aromatic pyridine ring, this thiolate is a relatively stable and thus excellent leaving group. This thermodynamic favorability helps to drive the thiol-disulfide exchange reaction forward, ensuring efficient cleavage of the linker.

  • Initiate Self-Immolation: The release of the nitropyridylthiolate is the triggering event for a self-immolation cascade within the linker. This spontaneous, intramolecular electronic rearrangement leads to the eventual release of the unmodified cytotoxic payload. The efficiency of this process is critically dependent on the timely and efficient departure of the leaving group.

Mechanism of Action: A Step-by-Step Breakdown

The cleavage of the this compound linker and subsequent payload release is a multi-step process that occurs predominantly within the target cell, where the concentration of reducing agents like glutathione is significantly higher than in the bloodstream.

  • ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Trafficking to Reducing Environments: The ADC is trafficked to intracellular compartments, such as the lysosome or cytoplasm, where it encounters a high concentration of glutathione.

  • Thiol-Disulfide Exchange: Glutathione attacks the disulfide bond of the linker. The electron-withdrawing nitropyridyl group facilitates this nucleophilic attack and acts as a good leaving group.

  • Self-Immolation Cascade: The cleavage of the disulfide bond initiates a spontaneous intramolecular cyclization or rearrangement of the remaining linker components.

  • Payload Release: The self-immolation cascade culminates in the release of the free, unmodified cytotoxic drug, which can then exert its pharmacological effect.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm (High GSH) ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Linker Cleavage (Thiol-Disulfide Exchange) Endosome->Cleavage Payload_Release Payload Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity Pharmacological Effect Cleavage->Payload_Release Self-Immolation

Figure 1: General mechanism of action for an ADC with a cleavable linker.

Quantitative Data and Performance Metrics

While specific quantitative data for this compound is proprietary and dependent on the specific antibody and payload combination, the following table summarizes typical performance metrics evaluated for disulfide-containing ADC linkers.

ParameterDescriptionTypical ValuesSignificance
Plasma Stability (t1/2) Half-life of the intact ADC in plasma.> 100 hoursHigh stability is crucial to minimize premature drug release and off-target toxicity.
Cleavage Rate (in presence of GSH) Rate of disulfide bond cleavage in the presence of physiological concentrations of glutathione.Varies (minutes to hours)A rapid cleavage rate within the target cell ensures timely payload delivery.
IC50 of ADC Concentration of the ADC required to inhibit the growth of target cells by 50%.nM to pM rangeA potent IC50 indicates high efficacy of the ADC.
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to each antibody.2 to 4An optimal DAR balances potency with maintaining favorable pharmacokinetic properties.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of ADCs with disulfide-based linkers like this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • The ADC is incubated at a concentration of 100 µg/mL in human or mouse plasma at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • The samples are analyzed by methods such as enzyme-linked immunosorbent assay (ELISA) to quantify the amount of conjugated antibody or by liquid chromatography-mass spectrometry (LC-MS) to measure the amount of released payload.

  • The percentage of intact ADC remaining at each time point is calculated to determine the plasma half-life.

Plasma_Stability_Workflow Start Start: ADC in Plasma Incubation Incubate at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis Analyze Samples (ELISA or LC-MS) Sampling->Analysis Quantification Quantify Intact ADC and Released Payload Analysis->Quantification Result Determine Plasma Half-life (t1/2) Quantification->Result

Figure 2: Experimental workflow for in vitro plasma stability assay.
In Vitro Linker Cleavage Assay

Objective: To assess the rate and extent of linker cleavage in a reducing environment mimicking the intracellular space.

Methodology:

  • The ADC is incubated in a buffer (e.g., PBS, pH 7.4) containing a physiological concentration of glutathione (e.g., 1-10 mM) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The reaction is quenched, for example, by the addition of a thiol-scavenging agent like N-ethylmaleimide.

  • The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.

  • The rate of cleavage is determined by plotting the concentration of the released payload over time.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.

  • The cells are incubated for a period of 72 to 120 hours.

  • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

The nitropyridyl group is a linchpin in the design of the this compound ADC linker. Its strong electron-withdrawing properties are instrumental in facilitating the selective cleavage of the disulfide bond within the reducing environment of target cancer cells. By ensuring the formation of a stable leaving group, it triggers an efficient self-immolation cascade that leads to the release of the active cytotoxic payload. A thorough understanding of the role of the nitropyridyl group and the overall mechanism of linker cleavage is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such linker technologies in the drug development pipeline.

The Sulfo- Group in ADC Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC.[1][2] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while also facilitating efficient payload release within the target tumor cells.[1][3]

The physicochemical properties of the linker, particularly its hydrophilicity, have emerged as a key determinant of ADC performance. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to challenges such as ADC aggregation, reduced solubility, and rapid clearance from circulation.[4][5] To counteract these issues, hydrophilic moieties are often incorporated into the linker structure. Among these, the negatively charged sulfo- (sulfonate) group has garnered significant attention for its ability to enhance the aqueous solubility and overall performance of ADCs.[4][6]

This technical guide provides a comprehensive overview of the role of the sulfo- group in ADC linkers. It will delve into the impact of sulfonation on linker properties, summarize key quantitative data, provide detailed experimental protocols for ADC characterization, and present visual workflows and pathways to aid in understanding.

The Impact of the Sulfo- Group on ADC Properties

The introduction of a sulfo- group into an ADC linker, such as in sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or sulfo-SPDB, imparts several beneficial properties that address the challenges associated with hydrophobic payloads.[6][7]

Enhanced Hydrophilicity and Reduced Aggregation

The primary and most significant advantage of incorporating a sulfo- group is the substantial increase in the hydrophilicity of the linker-payload complex.[2][4] This increased water solubility is crucial for several reasons:

  • Prevention of Aggregation: Hydrophobic interactions between ADC molecules are a major cause of aggregation, which can lead to immunogenicity, altered pharmacokinetic profiles, and reduced efficacy.[5] The negatively charged sulfonate groups help to mitigate these hydrophobic interactions, thereby reducing the propensity for aggregation, even at higher drug-to-antibody ratios (DAR).[4][6]

  • Improved Manufacturability: Enhanced solubility simplifies the conjugation process and subsequent purification steps, leading to a more robust and scalable manufacturing process.[7]

Favorable Pharmacokinetics and Biodistribution

The hydrophilicity imparted by the sulfo- group can significantly influence the pharmacokinetic (PK) behavior of an ADC.

  • Reduced Clearance: Highly hydrophobic molecules are often rapidly cleared by the liver, leading to a shorter circulation half-life and reduced tumor exposure. By increasing the hydrophilicity, sulfo- groups can help to decrease this rapid clearance, resulting in a longer plasma half-life.[8]

  • Improved Tumor Uptake: While not directly increasing tumor targeting, the extended circulation time allows for greater opportunity for the ADC to accumulate in the tumor tissue.

  • Reduced Off-Target Toxicity: By minimizing non-specific uptake by healthy tissues, which is often driven by hydrophobicity, sulfo- groups can contribute to a wider therapeutic window and a more favorable safety profile.[3]

Overcoming Multidrug Resistance

Some cancer cells develop multidrug resistance (MDR) through the overexpression of efflux pumps like P-glycoprotein (Pgp), which can actively remove hydrophobic drugs from the cell. Antibody-maytansinoid conjugates (AMCs) bearing sulfonate-containing linkers have demonstrated the ability to overcome this resistance mechanism. The hydrophilic nature of the released payload metabolite is thought to make it a poorer substrate for these efflux pumps, leading to increased intracellular accumulation and cytotoxicity in MDR-expressing cancer cells.[6]

Data Presentation: Quantitative Comparison of Sulfo- vs. Non-Sulfo- Linkers

The following tables summarize quantitative data from various studies to illustrate the impact of the sulfo- group on key ADC parameters. It is important to note that direct head-to-head comparisons in a single study are limited in the public domain. The data presented here are compiled from different studies and should be interpreted within the context of the specific experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADC ConfigurationCell LineIC50 (ng/mL)Reference
anti-Her2-ADC (DAR 3.5)N87 (High Her2)13-43[9]
anti-Her2-ADC (DAR >3.5)MDA-MB-361-DYT2 (Moderate Her2)25-80[9]
anti-Her2-ADC (DAR <3.5)MDA-MB-361-DYT2 (Moderate Her2)1500-60000[9]
ADC with Val-Cit linker (NE-treated)MCF-7~10x more potent than MMAE[10]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

ADC ConfigurationXenograft ModelDosingOutcomeReference
Trastuzumab-MMAE (DAR 4, bis-alkylation)JIMT-1 (low HER2)Single doseSuperior efficacy compared to T-DM1[11]
Trastuzumab-ADCsNCI-N87 Gastric CarcinomaSingle i.v. doseSignificant tumor growth inhibition[12]
Araris Topo 1 ADC (DAR 2)NCI-N87 Colon Cancer52 ug/kg (payload dose)Superior anti-tumor activity vs. Trastuzumab deruxtecan (DAR 8)[13]

Table 3: Pharmacokinetic Parameters

ADCHalf-life (days)Clearance (L/day)Reference
Inotuzumab ozogamicin12.30.0333[2]
Enfortumab vedotin3.40.10[2]
Typical ADC (monotherapy)16.80.619[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization and evaluation of ADCs with sulfo- linkers.

Synthesis and Characterization of a Sulfo-SMCC Linked ADC

Objective: To synthesize an ADC using a sulfo-SMCC linker and characterize the drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC crosslinker

  • Thiolated payload (e.g., MMAE with a free thiol group)

  • Reducing agent (e.g., TCEP)

  • Desalting columns

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass Spectrometer (e.g., QTOF)

Protocol:

  • Antibody Reduction (for cysteine conjugation):

    • Incubate the antibody with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Antibody Activation with Sulfo-SMCC (for lysine conjugation):

    • Dissolve Sulfo-SMCC in water or an aqueous buffer immediately before use.

    • Add a 10-20 fold molar excess of Sulfo-SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[7]

    • Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.[7]

  • Conjugation to Thiolated Payload:

    • Add the thiolated payload to the activated or reduced antibody solution at a desired molar ratio.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or dialysis.

  • Characterization by HIC-HPLC:

    • Analyze the purified ADC on a HIC column (e.g., Butyl-NPR).

    • Use a mobile phase gradient from high salt (e.g., 1.5 M ammonium sulfate in phosphate buffer) to low salt (phosphate buffer).[14]

    • Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species will elute based on their hydrophobicity (higher DAR species elute later).

    • Calculate the average DAR by integrating the peak areas of the different species.[15]

  • Characterization by Mass Spectrometry:

    • Analyze the intact or reduced ADC by LC-MS to confirm the mass of the conjugate and determine the distribution of DAR species.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line for tumor implantation

  • ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC low dose, ADC high dose) with 5-10 mice per group.

  • ADC Administration:

    • Administer the ADC, control antibody, or vehicle via intravenous (tail vein) injection at the specified doses and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a maximum allowed size or when signs of significant toxicity are observed.

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC

  • Plasma from different species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS system

Protocol:

  • Incubation:

    • Incubate the ADC in plasma at a defined concentration at 37°C.

  • Time Points:

    • Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • ADC Capture:

    • Capture the ADC from the plasma samples using affinity beads.

  • Analysis:

    • Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates drug deconjugation.

    • Alternatively, the amount of released payload in the plasma supernatant can be quantified by LC-MS/MS.

  • Data Analysis:

    • Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC in plasma.

Mandatory Visualizations

Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity 5. Target Engagement Apoptosis Apoptosis Cytotoxicity->Apoptosis 6. Cell Death ADC_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Synthesis ADC Synthesis (Sulfo-Linker Conjugation) Purification Purification (SEC/Dialysis) Synthesis->Purification Characterization Characterization (HIC, MS for DAR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT/XTT) Characterization->Cytotoxicity Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Xenograft Xenograft Model Efficacy Study Characterization->Xenograft Analysis Data Analysis (IC50, TGI, PK Parameters) Cytotoxicity->Analysis Plasma_Stability->Analysis PK_Study Pharmacokinetic (PK) Study Xenograft->PK_Study Xenograft->Analysis PK_Study->Analysis Decision Go/No-Go Decision Analysis->Decision

References

In-depth Technical Guide: The Principle of Disulfide Exchange in NO2-SPDMV-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Comprehensive searches for the compound "NO2-SPDMV-sulfo" have not yielded any specific, publicly available scientific literature, experimental protocols, or quantitative data under this designation. The information presented herein is based on established principles of disulfide exchange and the general chemistry of related functional groups suggested by the provided name (nitro group, disulfide bond, and a sulfonated moiety). This guide, therefore, serves as a foundational overview of the likely chemical principles at play, rather than a specific analysis of the named compound. Researchers, scientists, and drug development professionals are advised to consult internal documentation or verify the chemical identifier for "this compound" to obtain specific data.

Core Principle: Thiol-Disulfide Exchange

The central mechanism governing the function of a molecule like "this compound" in a biological or chemical context would be thiol-disulfide exchange. This is a common reaction in biochemistry and is critical for protein folding, regulation of enzyme activity, and redox signaling. The fundamental reaction involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and the release of a new thiol.

The reaction can be summarized as follows:

R-S-S-R' + R''-S⁻ ⇌ R-S-S-R'' + R'-S⁻

The equilibrium of this reaction is dependent on several factors, including the reduction potential of the thiols and disulfides involved, their relative concentrations, and the pH of the local environment, which influences the protonation state of the thiols.

Hypothetical Role of Functional Groups in "this compound"

Based on the inferred nomenclature, the "this compound" molecule likely contains:

  • A disulfide bond (-S-S-): This is the reactive core for the disulfide exchange reaction.

  • A nitro group (NO2): This is a strong electron-withdrawing group. Its presence could significantly impact the reactivity of the disulfide bond by influencing the electron density and the stability of any reaction intermediates.

  • A sulfonated moiety (-SO3H or -SO3⁻): This group imparts high water solubility, which is a crucial property for reagents used in biological assays and drug delivery applications.

Potential Experimental Workflow

A typical experimental workflow to investigate the disulfide exchange properties of a compound like "this compound" would involve reacting it with a model thiol, such as glutathione (GSH) or cysteine. The progress of the reaction would be monitored over time using techniques like UV-Vis spectrophotometry, HPLC, or mass spectrometry to quantify the reactants and products.

Below is a conceptual workflow diagram:

G cluster_prep Reaction Preparation cluster_reaction Disulfide Exchange Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Solutions: - this compound - Thiol (e.g., GSH) - Buffer set_conditions Set Reaction Conditions: - Temperature - pH prep_reagents->set_conditions mix Initiate Reaction: Mix Reagents set_conditions->mix incubate Incubate for Defined Timepoints mix->incubate quench Quench Reaction incubate->quench hplc HPLC Analysis quench->hplc ms Mass Spectrometry quench->ms uv_vis UV-Vis Spectrophotometry quench->uv_vis quantify Quantify Reactants and Products hplc->quantify ms->quantify uv_vis->quantify kinetics Determine Reaction Kinetics quantify->kinetics

Caption: Conceptual workflow for studying disulfide exchange.

Visualizing the Principle of Disulfide Exchange

The following diagram illustrates the fundamental chemical transformation in a thiol-disulfide exchange reaction involving a hypothetical "this compound".

G NO2_SPDMV_S_S_R NO2-SPDMV-S-S-R' (Disulfide) New_Disulfide NO2-SPDMV-S-S-R'' (New Disulfide) NO2_SPDMV_S_S_R->New_Disulfide Reaction with Thiolate Released_Thiolate R'-S⁻ (Released Thiolate) NO2_SPDMV_S_S_R->Released_Thiolate Thiolate R''-S⁻ (Thiolate) Thiolate->New_Disulfide

Caption: Principle of thiol-disulfide exchange.

Concluding Remarks for Researchers

For professionals in drug development, understanding the principles of disulfide exchange is paramount for the design of prodrugs, antibody-drug conjugates (ADCs), and targeted drug delivery systems. The reactivity of a disulfide linker, such as the one hypothetically present in "this compound," would need to be precisely tuned to ensure stability in circulation and efficient cleavage at the target site.

Without specific data on "this compound," further in-depth analysis is not possible. It is recommended to verify the chemical abstract service (CAS) number or the IUPAC name of the compound of interest to access relevant scientific literature and safety data sheets.

An In-Depth Technical Guide to Self-Immolative Linkers: Focus on NO2-SPDMV-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of self-immolative linkers, with a specific focus on the nitro-aromatic-based linker, NO2-SPDMV-sulfo. These linkers are critical components in the design of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), enabling the conditional release of therapeutic payloads in response to specific physiological triggers. This document details their mechanism of action, provides a summary of relevant quantitative data, and outlines detailed experimental protocols for their synthesis, conjugation, and cleavage analysis.

Core Concepts of Self-Immolative Linkers

Self-immolative linkers are molecular constructs designed to connect a therapeutic agent (payload) to a carrier molecule, such as an antibody, in a stable manner until a specific triggering event occurs.[1][2] Upon this trigger, the linker undergoes a spontaneous and irreversible cascade of electronic rearrangements, leading to its fragmentation and the release of the unmodified payload.[1][2] This "self-immolation" process is crucial for ensuring that the potent cytotoxic drug is delivered specifically to the target cells, thereby minimizing off-target toxicity.[3]

The two primary mechanisms of self-immolation are:

  • 1,4- and 1,6-Elimination: This mechanism is common for aromatic linkers, such as those based on p-aminobenzyl alcohol (PABA). An electron-donating group, unmasked by the trigger, initiates an electronic cascade that results in the cleavage of the bond holding the payload.

  • Intramolecular Cyclization: In this mechanism, the triggering event unmasks a nucleophilic group that attacks an electrophilic center within the linker, leading to the formation of a cyclic molecule and the release of the payload.

The this compound Linker: A Profile

This compound is a cleavable self-immolative linker utilized in the synthesis of ADCs.[4][5] Based on its nomenclature and the structures of related compounds such as SPDMV and NO2-SPDB-sulfo, the inferred structure of this compound comprises several key functional components:[6][][8]

  • Nitroaromatic Trigger: A nitro-substituted aromatic ring serves as the latent trigger. The strong electron-withdrawing nature of the nitro group keeps the linker stable.[9]

  • Self-Immolative Spacer: A p-aminobenzyl carbamate (PABC) or a similar moiety connected to the nitroaromatic trigger acts as the spacer that undergoes self-immolation.

  • Disulfide Bond: A disulfide bridge provides an additional layer of conditional release, being susceptible to the reducing environment within the target cell.[3]

  • Maleimide Group: This functional group allows for covalent attachment to the antibody via reaction with thiol groups on cysteine residues.[]

  • Sulfonate Group: The "sulfo" component indicates the presence of a sulfonate group, which enhances the water solubility of the linker and the resulting ADC.

Mechanism of Action

The release of the payload from an ADC constructed with the this compound linker is a multi-step process initiated by the reduction of the nitro group.

Self_Immolation_Pathway cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell ADC Antibody-S-Linker(NO2)-Payload Internalization Internalization ADC->Internalization 1. Binding & Endocytosis Nitroreductase Nitroreductase (or other reducing agents) Internalization->Nitroreductase 2. Trafficking to reducing environment Thiol_Reduction Thiols (e.g., Glutathione) Nitroreductase->Thiol_Reduction 3. Nitro Group Reduction (Self-Immolation Trigger) Drug_Release Released Payload Thiol_Reduction->Drug_Release 4. Disulfide Cleavage & Payload Release Degraded_Linker Degraded Linker Thiol_Reduction->Degraded_Linker

Caption: Self-immolation pathway of this compound linker.

The process begins with the binding of the ADC to its target antigen on the cell surface, followed by internalization.[10] Inside the cell, the nitro group of the linker is reduced to an amine or hydroxylamine by intracellular enzymes like nitroreductases or by reducing agents such as zinc in an acidic environment.[11] This reduction converts the electron-withdrawing nitro group into a strongly electron-donating group, which triggers the 1,6-elimination cascade of the self-immolative spacer.[11] This is followed by the cleavage of the disulfide bond in the reducing intracellular environment, leading to the final release of the therapeutic payload.[3]

Quantitative Data

Linker TypeTriggerHalf-life (t1/2) in Plasma/BufferCleavage ConditionsPayload Release EfficiencyReference
Nitrobenzyl CarbamateRadiolytic ReductionStable in bufferγ-raysRate enhanced by electron-donating groups[12]
Val-Cit-PABCCathepsin BStable in human plasmaCathepsin B, lysosomal preparationsRapid release of Doxorubicin[13]
Disulfide LinkerThiols (e.g., Glutathione)Stable in circulationIntracellular reducing environmentEfficient cleavage[14]
OHPAS Linkerβ-galactosidaseStable in mouse and human plasmaβ-galactosidaseTrigger-dependent release[10]
CX-DM1 (triglycyl)Proteasest1/2 = 9.9 days (in vivo)Intracellular proteasesHigh stability and efficacy[15]

Experimental Protocols

The following are representative protocols for the synthesis of a nitro-aromatic self-immolative linker, its conjugation to an antibody, and a subsequent drug release assay. These protocols are based on established methods for similar linkers and can be adapted for this compound.

Synthesis of a Representative Nitro-Disulfide Maleimide Linker

This protocol outlines the synthesis of a bifunctional linker containing a nitro-pyridyldithio group and a maleimide group, which is structurally related to the core of this compound.

Synthesis_Workflow Start Starting Materials: - 4-(2-pyridyldithio)pentanoic acid - N-Hydroxysuccinimide (NHS) - Dicyclohexylcarbodiimide (DCC) - Nitro-thiol compound - Maleimide derivative Step1 Step 1: Activation of Carboxylic Acid (Formation of NHS ester) Start->Step1 Step2 Step 2: Thiol-Disulfide Exchange (Introduction of Nitro-aryl group) Step1->Step2 Step3 Step 3: Conjugation to Maleimide Spacer Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_Product Final Linker Product Purification->Final_Product

Caption: General synthesis workflow for a nitro-disulfide maleimide linker.

Materials:

  • N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP) or a similar precursor[12][16]

  • A suitable nitro-thiol compound (e.g., 4-nitrothiophenol)

  • A maleimide-containing spacer with a reactive group for conjugation (e.g., Maleimido-PEG-amine)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Purification: Silica gel chromatography, High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve the pyridyldithio-containing carboxylic acid precursor in anhydrous DCM. Add NHS and DCC (or EDC) and stir at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Thiol-Disulfide Exchange: Dissolve the activated NHS ester in DMF. Add the nitro-thiol compound and a mild base (e.g., triethylamine) and stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Conjugation to Maleimide Spacer: To the reaction mixture from Step 2, add the maleimide-containing spacer. The reactive group on the spacer (e.g., an amine) will displace the NHS group to form a stable amide bond. Stir overnight at room temperature.

  • Purification: Purify the crude product by silica gel chromatography followed by preparative HPLC to obtain the final nitro-disulfide maleimide linker. Characterize the product by NMR and mass spectrometry.

Antibody-Drug Conjugate (ADC) Conjugation

This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody (mAb) via maleimide-thiol chemistry.[6][17]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[17]

  • Linker-payload construct

  • Quenching reagent: N-acetylcysteine

  • Purification: Size-exclusion chromatography (SEC)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA

Procedure:

  • Antibody Reduction: Incubate the mAb with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose free thiol groups.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.

  • Conjugation: Immediately add the linker-payload construct (dissolved in a co-solvent like DMSO) to the reduced mAb at a specific molar ratio (e.g., 5:1 linker-payload to mAb). Incubate at 4°C for 2-4 hours or at room temperature for 1 hour.

  • Quenching: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification of ADC: Purify the ADC from unconjugated linker-payload and other small molecules using SEC.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC-HPLC.[1][11]

In Vitro Drug Release Assay

This protocol outlines a method to assess the release of the payload from the ADC in the presence of a reducing agent and a nitroreductase enzyme.[18]

Drug_Release_Assay_Workflow Start ADC Sample Incubation Incubation with: - Nitroreductase - NADPH (cofactor) - Reducing agent (e.g., DTT) Start->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., add acetonitrile) Time_Points->Quench Analysis Analyze by RP-HPLC or LC-MS Quench->Analysis Data_Analysis Quantify Released Payload and Calculate Release Kinetics Analysis->Data_Analysis

Caption: Experimental workflow for ADC drug release analysis.

Materials:

  • Purified ADC

  • Nitroreductase enzyme (e.g., from E. coli)[18]

  • NADPH (cofactor for nitroreductase)

  • Reducing agent (e.g., DTT or glutathione)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Analytical instruments: RP-HPLC with UV or MS detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC, nitroreductase, NADPH, and DTT in the reaction buffer. Incubate the mixture at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate the protein and stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to separate and quantify the released payload.[19][20]

  • Data Analysis: Plot the concentration of the released payload over time to determine the release kinetics (e.g., half-life of release).

Conclusion

Self-immolative linkers like this compound represent a sophisticated approach to targeted drug delivery, offering enhanced stability in circulation and controlled payload release within the target cell. The nitro-aromatic trigger, in combination with a disulfide bond, provides a dual-stimuli-responsive system that leverages the unique intracellular environment of tumor cells. While specific quantitative data for this compound remains to be published, the principles and protocols outlined in this guide, based on closely related and well-characterized linkers, provide a solid foundation for researchers and drug developers working in this exciting field. Further research into the precise kinetics and in vivo behavior of this specific linker will undoubtedly contribute to the development of safer and more effective ADCs.

References

Methodological & Application

Application Notes and Protocols for NO2-SPDMV-sulfo Conjugation to IgG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and the mechanism of drug release.

This document provides a detailed protocol for the conjugation of a novel linker-payload, NO2-SPDMV-sulfo, to a humanized IgG1 monoclonal antibody. The protocol is based on the widely utilized N-hydroxysuccinimide (NHS) ester chemistry, which facilitates the formation of stable amide bonds with the primary amine groups of lysine residues on the antibody. The inclusion of a sulfonate ("sulfo") group on the linker is intended to improve aqueous solubility and the overall biophysical properties of the resulting ADC.

These application notes are intended to guide researchers through the conjugation, purification, and characterization of an IgG1-NO2-SPDMV-sulfo ADC, providing a foundation for the development of novel targeted cancer therapies.

Materials and Reagents

ReagentSupplierGrade
Humanized IgG1 Monoclonal AntibodyIn-house or Commercial>95% Purity
This compound NHS esterCustom Synthesis>95% Purity
Phosphate Buffered Saline (PBS), pH 7.4Standard SupplierMolecular Biology Grade
Sodium Bicarbonate Buffer (1 M), pH 8.5Standard SupplierMolecular Biology Grade
Anhydrous Dimethyl Sulfoxide (DMSO)Standard SupplierACS Grade
L-ArginineStandard SupplierReagent Grade
Amicon® Ultra Centrifugal Filter Units (50 kDa MWCO)MilliporeSigma
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher Scientific
Hydrophobic Interaction Chromatography (HIC) Columne.g., TSKgel Butyl-NPRTosoh Bioscience
Size Exclusion Chromatography (SEC) Columne.g., TSKgel G3000SWxlTosoh Bioscience
Ammonium SulfateStandard SupplierACS Grade
Sodium Phosphate (Monobasic and Dibasic)Standard SupplierACS Grade
IsopropanolStandard SupplierHPLC Grade
AcetonitrileStandard SupplierHPLC Grade
Trifluoroacetic Acid (TFA)Standard SupplierHPLC Grade

Experimental Protocols

Preparation of Reagents
  • IgG1 Solution:

    • Prepare the IgG1 antibody at a concentration of 10 mg/mL in PBS, pH 7.4.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.

  • This compound NHS ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a final concentration of 10 mM.

    • Note: NHS esters are moisture-sensitive. Ensure DMSO is anhydrous and handle the reagent quickly.

  • Reaction Buffer:

    • Prepare a 50 mM Sodium Bicarbonate buffer and adjust the pH to 8.5.

  • Quenching Solution:

    • Prepare a 1 M L-Arginine solution in PBS, pH 7.4.

IgG1 Conjugation with this compound

This protocol targets the conjugation of the this compound linker to lysine residues on the IgG1 antibody. The reaction is performed at a slightly basic pH to ensure the primary amines of the lysine residues are deprotonated and available for reaction with the NHS ester.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, add the IgG1 solution (10 mg/mL in PBS).

    • Add 1/10th of the IgG1 volume of 1 M Sodium Bicarbonate buffer, pH 8.5, to raise the pH of the reaction mixture.

  • Conjugation Reaction:

    • Add the desired molar excess of the 10 mM this compound NHS ester stock solution to the IgG1 solution. A typical starting point is a 5 to 10-fold molar excess of the linker over the antibody.

    • Gently mix the reaction by pipetting and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • To stop the reaction, add the 1 M L-Arginine solution to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by buffer exchange into PBS, pH 7.4, using a desalting column or centrifugal filtration devices (50 kDa MWCO).

    • For further purification and characterization, proceed with chromatographic methods such as HIC or SEC.

Characterization of the IgG1-NO2-SPDMV-sulfo ADC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The addition of the hydrophobic linker-payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol

  • Column: TSKgel Butyl-NPR (or equivalent)

  • Flow Rate: 0.8 mL/min

  • Detection: 280 nm

  • Gradient:

    • 0-2 min: 0% B

    • 2-20 min: 0-100% B

    • 20-25 min: 100% B

    • 25-27 min: 100-0% B

    • 27-30 min: 0% B

The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.[1][]

SEC is used to assess the level of aggregation in the ADC preparation, which is a critical quality attribute.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Column: TSKgel G3000SWxl (or equivalent)

  • Flow Rate: 1.0 mL/min

  • Detection: 280 nm

The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram.

Quantitative Data Summary

The following tables provide expected quantitative data based on typical lysine-based IgG1 conjugation reactions. Actual results may vary depending on the specific antibody and linker-payload characteristics.

Table 1: Conjugation Reaction Parameters and Expected Outcomes

ParameterCondition 1Condition 2Condition 3
Molar Excess of Linker 5-fold8-fold12-fold
Reaction Time (hours) 222
Expected Average DAR 2.5 - 3.53.5 - 4.54.5 - 6.0
Conjugation Efficiency (%) 50 - 6045 - 5540 - 50
Post-Purification Recovery (%) > 90> 90> 85

Table 2: Characterization of Purified IgG1-NO2-SPDMV-sulfo ADC

Analytical MethodParameterSpecification
HIC-HPLC Average Drug-to-Antibody Ratio (DAR)3.5 ± 0.5
Unconjugated Antibody (%)< 10
SEC-HPLC Monomer Purity (%)> 95
High Molecular Weight Species (Aggregates) (%)< 5
Endotoxin Endotoxin Units (EU/mg)< 1.0

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization prep_igg Prepare IgG1 Solution conjugation Incubate IgG1 with Linker-Payload prep_igg->conjugation prep_linker Prepare this compound NHS Ester Solution prep_linker->conjugation quenching Quench Reaction conjugation->quenching purification Purify ADC (Desalting/Filtration) quenching->purification dar_analysis DAR Analysis (HIC-HPLC) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC-HPLC) purification->aggregation_analysis

Caption: Experimental workflow for IgG1-NO2-SPDMV-sulfo conjugation.

conjugation_reaction IgG1 IgG1 with Lysine Residue (IgG1-NH2) Reaction + IgG1->Reaction Linker This compound NHS Ester Linker->Reaction ADC IgG1-NO2-SPDMV-sulfo ADC (Stable Amide Bond) NHS_byproduct N-hydroxysuccinimide Reaction->ADC Reaction->NHS_byproduct

Caption: Amine-reactive conjugation of this compound to IgG1.

Conclusion

This application note provides a comprehensive protocol for the conjugation of this compound to an IgG1 antibody, along with methods for the purification and characterization of the resulting ADC. The provided methodologies and expected outcomes serve as a valuable resource for researchers and drug developers working on the next generation of antibody-drug conjugates. Adherence to these protocols will facilitate the reproducible production of ADCs with controlled drug loading and favorable biophysical properties, which are essential for preclinical and clinical success.

References

Application Notes and Protocols for NO2-SPDMV-sulfo: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPDMV-sulfo is a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1] As a glutathione-cleavable linker, it is designed to be stable in systemic circulation and release its cytotoxic payload upon entering the high-glutathione environment of the intracellular space. This targeted drug release mechanism is crucial for maximizing on-target toxicity to cancer cells while minimizing systemic side effects. The "sulfo" moiety enhances the hydrophilicity of the linker, which can improve the solubility and aggregation profile of the resulting ADC. While the precise role of the "NO2" (nitrophenyl) group in this compound is not extensively documented in publicly available literature, it is likely part of a self-immolative spacer that facilitates the efficient release of the payload following disulfide bond cleavage.

This document provides a comprehensive guide to the use of this compound in the development of ADCs, including detailed experimental protocols, data presentation, and visualization of key processes. The protocols and data presented are based on established methodologies for similar glutathione-cleavable linkers and serve as a robust starting point for researchers.

Mechanism of Action

The functionality of the this compound linker is predicated on the significant differential in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular environment (millimolar range).[] The disulfide bond within the linker remains stable in the bloodstream. Upon internalization of the ADC into a target cell, the high intracellular GSH concentration reduces the disulfide bond, triggering a cascade that leads to the release of the cytotoxic payload.

Mechanism_of_Action ADC ADC with this compound Linker Internalization Internalization into Target Cell ADC->Internalization 1. Binding to Cell Surface Antigen Disulfide_Cleavage Disulfide Bond Cleavage by Glutathione (GSH) Internalization->Disulfide_Cleavage 2. High Intracellular GSH Self_Immolation Self-Immolation of Spacer Disulfide_Cleavage->Self_Immolation 3. Trigger Payload_Release Payload Release Self_Immolation->Payload_Release 4. Target_Interaction Payload Interacts with Intracellular Target (e.g., Tubulin) Payload_Release->Target_Interaction 5. Apoptosis Cellular Apoptosis Target_Interaction->Apoptosis 6. Conjugation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody_Prep Prepare Antibody Solution Reaction Incubate Antibody and Linker-Payload Antibody_Prep->Reaction Linker_Prep Prepare Linker-Payload Solution Linker_Prep->Reaction Purification Purify ADC (e.g., SEC) Reaction->Purification Characterization Characterize ADC (DAR, Aggregation) Purification->Characterization Signaling_Pathway Payload Released Payload (e.g., Tubulin Inhibitor) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Polymerization Payload->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis_Cascade Apoptosis Cascade Activation Cell_Cycle_Arrest->Apoptosis_Cascade Induces Cell_Death Cell Death Apoptosis_Cascade->Cell_Death

References

Application Notes and Protocols: NO2-SPDMV-sulfo Conjugation to Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecule drugs to proteins, particularly antibodies, is a cornerstone of modern therapeutic and diagnostic development. Antibody-drug conjugates (ADCs) leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to target cells, such as cancer cells, thereby enhancing efficacy and reducing off-target toxicity. The choice of linker connecting the antibody and the drug is critical to the success of an ADC.[1][2][3] "NO2-SPDMV-sulfo" is a cleavable linker designed for the synthesis of ADCs.[4] This application note provides a detailed overview and protocols for the conjugation of this compound to lysine residues on proteins.

The key features of the this compound linker are inferred from its nomenclature:

  • NO2 : A nitro group, which may be incorporated for specific chemical properties or as a potential site for further modification.

  • SPDMV : A central moiety that is reported to be glutathione-cleavable.[5] This allows for the selective release of the conjugated drug in the intracellular environment, where glutathione concentrations are significantly higher than in the bloodstream.[1][2][3][6]

  • sulfo : A sulfonate group, which imparts water solubility to the linker, facilitating the conjugation reaction in aqueous buffers and improving the pharmacokinetic properties of the resulting conjugate.

The primary mode of conjugation for this linker is through the reaction with primary amines, specifically the ε-amino group of lysine residues on the surface of proteins.[][8][9] This is typically achieved through an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with the lysine side chain.[][8][10]

Reaction Mechanism

The conjugation of a sulfo-NHS ester-activated this compound linker to a lysine residue on a protein proceeds via a nucleophilic acyl substitution reaction. The primary amine of the lysine side chain acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

Disclaimer: The precise chemical structure of "this compound" is not publicly available. The following diagrams and protocols are based on a representative structure of a sulfo-NHS ester-activated, glutathione-cleavable linker containing a nitro group.

Figure 1: Proposed reaction mechanism for the conjugation of this compound (with a sulfo-NHS ester reactive group) to a lysine residue on a protein.

Experimental Protocols

Materials and Reagents
  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris or glycine.

  • This compound linker with an amine-reactive group (e.g., sulfo-NHS ester).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes (10 kDa MWCO), or tangential flow filtration (TFF) system.

  • Analytical instruments for characterization (UV-Vis spectrophotometer, HPLC, mass spectrometer).

Protocol 1: Protein Preparation
  • If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be buffer-exchanged into the Reaction Buffer.[11]

  • This can be achieved by dialysis against the Reaction Buffer at 4°C overnight or by using a desalting column according to the manufacturer's instructions.

  • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[12]

  • Filter the protein solution through a 0.2 µm filter to remove any aggregates.

Protocol 2: Conjugation Reaction
  • Equilibrate the vial of the this compound linker to room temperature before opening to prevent moisture condensation.[12]

  • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11][] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[12]

  • Calculate the required volume of the linker stock solution to achieve the desired molar excess of linker to protein. A starting point is typically a 5 to 20-fold molar excess.[12] The optimal ratio should be determined empirically for each protein.

  • Add the calculated volume of the linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[12]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight, with gentle mixing.[14] Protect the reaction from light if the linker or drug is light-sensitive.

Protocol 3: Quenching the Reaction
  • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[11]

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS ester groups.

Protocol 4: Purification of the Conjugate
  • Remove unreacted linker, quenching reagent, and by-products by purifying the conjugate.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from smaller molecules.[] Equilibrate the SEC column with the desired storage buffer (e.g., PBS) and load the quenched reaction mixture. Collect the fractions corresponding to the protein conjugate.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer at 4°C with several buffer changes over 24-48 hours.[]

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be used for buffer exchange and purification.[15]

Protocol 5: Characterization of the Conjugate
  • Protein Concentration: Determine the protein concentration of the purified conjugate using a BCA or Bradford assay, or by measuring the absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[][17][18][19]

    • UV-Vis Spectroscopy: If the drug has a distinct UV-Vis absorbance maximum from the protein, the DAR can be calculated by measuring the absorbance at two wavelengths and using the Beer-Lambert law.[17][18]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the drug load distribution.[][17]

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced conjugate can provide a precise determination of the DAR and drug load distribution.[19]

  • Purity and Aggregation: Analyze the purified conjugate by SEC to assess the level of aggregation and fragmentation.[20][21]

  • Functional Activity: Perform relevant in vitro assays to confirm that the conjugation process has not compromised the biological activity of the protein (e.g., antigen binding for an antibody).

Quantitative Data Summary

ParameterMethodTypical Range/ValueReference
Protein Concentration for Conjugation UV-Vis (A280)1-10 mg/mL[12]
Linker to Protein Molar Ratio Calculation5:1 to 20:1[12]
Reaction Time Incubation1-4 hours at RT, or 4-16 hours at 4°C[14]
Reaction pH pH meter7.2 - 8.5[10]
Final Organic Solvent Concentration Calculation< 10% (v/v)[12]
Drug-to-Antibody Ratio (DAR) UV-Vis, HIC, MS2 - 4 (for many ADCs)[18]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Mix Protein and Linker) protein_prep->conjugation linker_prep Linker Preparation (Dissolve in DMSO/DMF) linker_prep->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purification (SEC, Dialysis, or TFF) quench->purify analysis Analysis (DAR, Purity, Activity) purify->analysis

Workflow for this compound Conjugation

Glutathione-Mediated Cleavage Mechanism

G ADC Antibody-Linker(S-S)-Drug (in circulation) Internalization Internalization into Target Cell ADC->Internalization Intracellular_ADC Intracellular Antibody-Linker(S-S)-Drug Internalization->Intracellular_ADC Cleavage Disulfide Bond Cleavage Intracellular_ADC->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage Released_Drug Released Active Drug Cleavage->Released_Drug Target_Action Action on Intracellular Target Released_Drug->Target_Action

Glutathione-mediated drug release

Example Signaling Pathway: PI3K/AKT/mTOR

Many cytotoxic drugs used in ADCs target fundamental cellular processes like cell division or signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently overactive in cancer.[22][23][24][25][26] An ADC carrying a PI3K or mTOR inhibitor could be a powerful therapeutic strategy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes ADC_Drug ADC-Released Drug (e.g., PI3K/mTOR Inhibitor) ADC_Drug->PI3K Inhibition ADC_Drug->mTORC1 Inhibition

PI3K/AKT/mTOR pathway and ADC targeting

Conclusion

The this compound linker offers a valuable tool for the development of ADCs, enabling the conjugation of payloads to lysine residues and their subsequent release in the reducing environment of the target cell. The protocols provided herein offer a comprehensive guide for researchers to perform and optimize the conjugation reaction. Careful characterization of the resulting conjugate, particularly the DAR and purity, is essential to ensure the production of a safe and effective therapeutic. The provided diagrams offer a visual representation of the experimental workflow and the underlying biological mechanisms, aiding in the understanding and implementation of this technology.

References

Application Notes and Protocols for the Conjugation of NO2-SPDMV-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2-SPDMV-sulfo is a sulfhydryl-reactive crosslinker that contains a nitrophenyl group, enabling colorimetric quantification of conjugation efficiency. It is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document provides detailed protocols for the conjugation of this compound to proteins and other biomolecules, with a focus on the precise calculation of molar excess to control the degree of labeling (DOL).

The this compound linker possesses a sulfhydryl-reactive pyridyldithiol group, which forms a stable disulfide bond with free cysteine residues on a target biomolecule. The inclusion of a sulfo group enhances the water solubility of the reagent, simplifying the conjugation process in aqueous buffers.

Key Features of this compound

  • Sulfhydryl-Reactivity: Specifically targets free cysteine residues.

  • Colorimetric Quantification: The nitrophenyl group allows for spectrophotometric determination of the degree of labeling.

  • Enhanced Solubility: The sulfo group improves solubility in aqueous solutions.

  • Cleavable Linker: As a disulfide-containing linker, it can be cleaved under reducing conditions, which is often a desired feature in drug delivery systems.[1]

Data Presentation: Recommended Molar Excess Ratios

The optimal molar excess of this compound to the target biomolecule is crucial for achieving the desired degree of labeling. The following table provides starting recommendations for molar excess ratios based on the concentration of the target protein. It is important to note that these are starting points, and empirical optimization is often necessary for each specific biomolecule.

Protein ConcentrationRecommended Molar Excess (Linker:Protein)Rationale
> 5 mg/mL5 - 10 foldHigher protein concentrations drive the reaction equilibrium towards conjugation, requiring a lower molar excess.
1 - 5 mg/mL10 - 20 foldA common concentration range for antibody conjugations.
< 1 mg/mL20 - 50 foldA higher molar excess is needed to compensate for the slower reaction kinetics at lower protein concentrations.

Experimental Protocols

Materials and Reagents
  • Target biomolecule (e.g., antibody, protein) with free sulfhydryl groups

  • This compound (Molecular Weight: 479.51 g/mol )[1]

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5 (Note: Avoid buffers containing primary amines if targeting lysine residues with a different linker chemistry in a multi-step process)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV/Vis Spectrophotometer

Experimental Workflow

The overall workflow for the conjugation of this compound to a target biomolecule is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Target Biomolecule Solution conjugation Incubate Biomolecule and Linker prep_protein->conjugation Add calculated volume prep_linker Prepare this compound Stock Solution prep_linker->conjugation purification Remove Excess Linker (Desalting) conjugation->purification Transfer reaction mixture analysis Characterize Conjugate (DOL Measurement) purification->analysis Collect purified conjugate

Caption: Experimental workflow for this compound conjugation.

Detailed Protocol

a. Preparation of Target Biomolecule:

  • Dissolve the target biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • If the biomolecule solution contains any interfering substances, such as other thiol-containing molecules, perform a buffer exchange using a desalting column equilibrated with Conjugation Buffer.

b. Preparation of this compound Stock Solution:

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A concentration of 1-10 mg/mL is recommended.

  • Vortex the solution to ensure the linker is completely dissolved.

c. Calculation of Molar Excess:

To calculate the volume of the this compound stock solution needed for the desired molar excess, use the following formulas:

Formula 1: Moles of Target Biomolecule ``` Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))

Moles of Linker = Moles of Biomolecule * Desired Molar Excess

Volume of Linker (L) = (Moles of Linker) / (Concentration of Linker Stock (mol/L))

Concentration of Biomolecule (M) = (A280 - (A_max * CF)) / ε_protein``` Where:

  • A280: Absorbance of the conjugate at 280 nm.

  • A_max: Absorbance of the conjugate at the λ_max of the nitrophenyl group.

  • CF: Correction factor (A280 of the free linker / A_max of the free linker). This value needs to be determined experimentally for this compound.

  • ε_protein: Molar extinction coefficient of the biomolecule at 280 nm (in M⁻¹cm⁻¹).

Formula 5: Concentration of the Conjugated Linker

Where:

  • A_max: Absorbance of the conjugate at the λ_max of the nitrophenyl group.

  • ε_linker: Molar extinction coefficient of the this compound at its λ_max (in M⁻¹cm⁻¹). This value must be obtained from the supplier or determined experimentally.

Formula 6: Degree of Labeling (DOL)

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the design and application of an antibody-drug conjugate created using this compound.

G cluster_components ADC Components cluster_conjugation Conjugation Process cluster_product Final Product cluster_application Mechanism of Action Antibody Monoclonal Antibody (mAb) Conjugation Thiol-Disulfide Exchange Antibody->Conjugation Linker This compound Linker->Conjugation Drug Cytotoxic Payload Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Targeting ADC Binds to Target Antigen on Cancer Cell ADC->Targeting Internalization Internalization of ADC Targeting->Internalization Release Intracellular Cleavage of Disulfide Linker Internalization->Release Action Payload Induces Cell Death Release->Action

Caption: Logical workflow of ADC creation and action.

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Synthesized with NO2-SPDMV-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. The NO2-SPDMV-sulfo linker is a novel, cleavable linker designed for the synthesis of ADCs. Its unique structure allows for controlled drug release under specific physiological conditions.

Following the conjugation reaction, a heterogeneous mixture is typically obtained, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[1] The removal of these impurities is crucial to ensure the safety, efficacy, and homogeneity of the final ADC product.[1] This document provides detailed application notes and protocols for the purification of ADCs synthesized using the this compound linker, focusing on Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Cation Exchange Chromatography (CEX).

Purification Strategy Overview

A multi-step purification strategy is recommended to effectively remove process-related impurities and to isolate the ADC with the desired quality attributes. The general workflow involves an initial clarification of the conjugation reaction mixture, followed by TFF for buffer exchange and removal of small molecule impurities. Subsequently, chromatography steps such as HIC and/or CEX are employed to separate the desired ADC species based on their physicochemical properties.

Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification Conjugation Conjugation Reaction (mAb + this compound-Drug) Clarification Clarification (Centrifugation/Filtration) Conjugation->Clarification TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Impurity Removal) Clarification->TFF HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) TFF->HIC CEX Cation Exchange Chromatography (CEX) (Charge Variant & Aggregate Removal) HIC->CEX Final_Formulation Final Formulation & Sterile Filtration CEX->Final_Formulation

Caption: General workflow for the purification of ADCs synthesized with this compound.

Data Presentation

The following tables summarize representative quantitative data obtained during the purification of an ADC synthesized with a sulfo-linker, analogous to this compound. These values are illustrative and may vary depending on the specific antibody, payload, and process parameters.

Table 1: Tangential Flow Filtration (TFF) Performance

ParameterValue
Initial ADC Concentration5 mg/mL
Final ADC Concentration20 mg/mL
Product Recovery >95%
Solvent (e.g., DMSO) Removal >99.5% [2]
Free Drug-Linker Removal>99%
Diafiltration Volumes8-10

Table 2: Hydrophobic Interaction Chromatography (HIC) Performance

ParameterValue
ADC Purity (monomer) >98%
Aggregate Removal >95%
Average DAR of Purified Pool 3.8
Product Recovery ~85% [3]

Table 3: Cation Exchange Chromatography (CEX) Performance

ParameterValue
ADC Purity (main isoform) >95%
Aggregate Content <1%
Product Recovery ~90%

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal

This protocol describes the use of TFF to exchange the conjugation reaction buffer with a formulation buffer and to remove unconjugated drug-linker and residual solvents.

Materials:

  • TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)

  • Clarified ADC conjugation reaction mixture

  • Diafiltration Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)

  • Peristaltic pump

Methodology:

TFF_Protocol Start Start: Clarified ADC Solution Setup 1. Assemble & Sanitize TFF System Start->Setup Equilibrate 2. Equilibrate with Diafiltration Buffer Setup->Equilibrate Load 3. Load ADC Solution Equilibrate->Load Concentrate 4. Concentrate to Target Volume Load->Concentrate Diafilter 5. Perform Diafiltration (8-10 volumes) Concentrate->Diafilter Final_Concentrate 6. Final Concentration Diafilter->Final_Concentrate Recover 7. Recover Purified ADC Final_Concentrate->Recover End End: Purified & Buffer-Exchanged ADC Recover->End

Caption: Step-by-step workflow for the TFF protocol.

  • System Preparation: Assemble and sanitize the TFF system according to the manufacturer's instructions.

  • Equilibration: Equilibrate the system with Diafiltration Buffer until the permeate conductivity and pH match the buffer.

  • Loading: Load the clarified ADC conjugation mixture into the TFF system.

  • Initial Concentration: Concentrate the ADC solution to a target volume to reduce the subsequent diafiltration buffer requirement.

  • Diafiltration: Perform constant-volume diafiltration by adding Diafiltration Buffer at the same rate as the permeate flow. Continue for 8-10 diavolumes to ensure efficient removal of small molecule impurities.[2]

  • Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.

  • Recovery: Recover the purified and buffer-exchanged ADC from the system.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

This protocol outlines the separation of ADC species with different drug-to-antibody ratios (DAR) using HIC. The increasing hydrophobicity with higher DAR values allows for their separation.

Materials:

  • HIC column (e.g., Butyl or Phenyl chemistry)

  • HPLC or FPLC system

  • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • TFF-purified ADC sample

Methodology:

HIC_Protocol Start Start: TFF-Purified ADC Prepare 1. Prepare ADC Sample (adjust salt concentration) Start->Prepare Equilibrate 2. Equilibrate HIC Column with Mobile Phase A Prepare->Equilibrate Load 3. Load Sample onto Column Equilibrate->Load Wash 4. Wash with High Salt Buffer Load->Wash Elute 5. Elute with a Decreasing Salt Gradient Wash->Elute Collect 6. Collect Fractions based on UV Absorbance Elute->Collect Analyze 7. Analyze Fractions for DAR and Purity Collect->Analyze End End: Purified ADC with Target DAR Analyze->End CEX_Protocol Start Start: HIC-Purified ADC Buffer_Exchange 1. Buffer Exchange into Mobile Phase A Start->Buffer_Exchange Equilibrate 2. Equilibrate CEX Column with Mobile Phase A Buffer_Exchange->Equilibrate Load 3. Load Sample onto Column Equilibrate->Load Wash 4. Wash with Mobile Phase A Load->Wash Elute 5. Elute with an Increasing Salt Gradient Wash->Elute Collect 6. Collect Main Peak Fractions Elute->Collect Analyze 7. Analyze for Purity and Aggregates Collect->Analyze End End: Final Purified ADC Analyze->End

References

Characterizing NO2-SPDMV-sulfo ADCs: A Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of biotherapeutics, combining the target specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The intricate structure of ADCs, comprising a mAb, a linker, and a cytotoxic payload, necessitates a comprehensive suite of analytical techniques to ensure their quality, efficacy, and safety. This document provides detailed application notes and protocols for the characterization of ADCs utilizing the novel NO2-SPDMV-sulfo linker-payload system.

The this compound linker is a sophisticated system designed for controlled drug release within the target cell. Its characterization is critical for understanding the ADC's stability, pharmacokinetics, and overall therapeutic window. Key quality attributes that require rigorous assessment include the drug-to-antibody ratio (DAR), the presence of aggregates and fragments, charge variant profiles, and the accurate quantification of the conjugated payload. This guide outlines the principal analytical methods for evaluating these critical parameters.

Core Analytical Techniques & Experimental Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound ADCs. The following sections detail the experimental protocols for the most critical assays.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that directly influences the ADC's potency and therapeutic index.[1][2][3] Several orthogonal methods are employed to determine the average DAR and the distribution of different drug-loaded species.

HIC is a powerful technique for determining the DAR distribution by separating ADC species based on their hydrophobicity.[4][5] The conjugation of the hydrophobic this compound payload to the antibody increases its surface hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[5]

Experimental Protocol: HIC for DAR Analysis

  • Instrumentation: A biocompatible HPLC system with a UV detector.

  • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[5]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0). To enhance elution of highly hydrophobic species, a small percentage of a miscible organic solvent like isopropanol may be included.[6]

  • Gradient: A linear gradient from high salt to low salt concentration.

    • 0-5 min: 100% A

    • 5-35 min: 0-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100% A

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound ADC to a concentration of 1 mg/mL in Mobile Phase A.

  • Data Analysis: The area of each peak, corresponding to a specific drug-loaded species (DAR0, DAR2, DAR4, etc.), is used to calculate the percentage of each species. The average DAR is then calculated using the following formula:

    Average DAR = Σ(% Peak Area of DARn * n) / 100

    where 'n' is the number of drugs conjugated to the antibody for a given peak.

Mass spectrometry, particularly under native conditions, provides a precise measurement of the molecular weight of the intact ADC, allowing for the determination of the DAR and the distribution of different species.[7][8][9]

Experimental Protocol: Native SEC-MS for DAR Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a size-exclusion chromatography (SEC) system.[7][8]

  • Column: A size-exclusion column suitable for native protein analysis.

  • Mobile Phase: A volatile, non-denaturing buffer such as 50 mM ammonium acetate.[8]

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: Optimized for native protein analysis.

    • Mass Range: m/z 1000-7000 to accommodate the high mass and low charge state of the intact ADC.[8]

  • Sample Preparation: The ADC sample is buffer-exchanged into the MS-compatible mobile phase.

  • Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of each ADC species. The mass difference between the unconjugated antibody and the drug-loaded species is used to confirm the number of conjugated payloads and calculate the average DAR.

This is a straightforward method for determining the average DAR, provided the antibody and the payload have distinct absorbance maxima.[2][10][][12]

Experimental Protocol: UV/Vis Spectroscopy for Average DAR

  • Instrumentation: A dual-beam UV/Vis spectrophotometer.

  • Procedure:

    • Measure the absorbance of the this compound ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the this compound payload (λmax_drug).

    • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving a set of simultaneous equations, correcting for the contribution of the drug to the absorbance at 280 nm and the antibody's contribution at λmax_drug.[2]

  • Data Analysis: The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.[10][12]

Aggregation and Fragmentation Analysis

Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity.[13] Size Exclusion Chromatography (SEC) is the gold standard for quantifying aggregates and fragments.[13][14][15]

Experimental Protocol: SEC for Aggregation Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: An SEC column with a pore size suitable for separating mAb monomers from aggregates and fragments (e.g., 300 Å).[13]

  • Mobile Phase: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 6.8.[15] For ADCs that are more hydrophobic, the addition of a small amount of organic modifier might be necessary to prevent secondary interactions with the column stationary phase.[14][15]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Data Analysis: The percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) is determined by integrating the corresponding peaks in the chromatogram.

Charge Variant Analysis

Post-translational modifications and the conjugation process itself can introduce charge heterogeneity in the ADC.[16] Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants based on their isoelectric point (pI).[17][18][19]

Experimental Protocol: iCIEF for Charge Variant Analysis

  • Instrumentation: An iCIEF system with a whole-column UV detection system.

  • Capillary: A fluorocarbon-coated capillary.

  • Anolyte: Typically a dilute acid (e.g., phosphoric acid).

  • Catholyte: Typically a dilute base (e.g., sodium hydroxide).

  • Sample Matrix: A mixture of the ADC sample, carrier ampholytes covering the desired pH range, pI markers, and a solubilizing agent like urea to maintain protein solubility during focusing.[18]

  • Focusing: A high voltage is applied across the capillary to establish a pH gradient and focus the charge variants at their respective pI.

  • Detection: The entire capillary is imaged at 280 nm to detect the focused protein bands.

  • Data Analysis: The electropherogram shows a profile of peaks corresponding to different charge variants. The relative percentage of each variant is calculated from the peak area.

Data Presentation

Quantitative data from the characterization of a representative batch of this compound ADC is summarized in the tables below.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DARDAR0 (%)DAR2 (%)DAR4 (%)DAR6 (%)DAR8 (%)
HIC3.952545205
Native MS3.954.825.245.519.84.7
UV/Vis Spectroscopy4.1-----

Table 2: Size Variant Analysis by SEC

SpeciesPercentage (%)
Aggregates1.2
Monomer98.5
Fragments0.3

Table 3: Charge Variant Profile by iCIEF

VariantpIRelative Abundance (%)
Acidic Variants< 8.015
Main Peak8.275
Basic Variants> 8.510

Visualizations

The following diagrams illustrate the workflows and relationships of the analytical techniques described.

ADC_Characterization_Workflow cluster_DAR Drug-to-Antibody Ratio (DAR) Determination cluster_Size Size Heterogeneity Analysis cluster_Charge Charge Heterogeneity Analysis HIC Hydrophobic Interaction Chromatography (HIC) DAR_Distribution DAR_Distribution HIC->DAR_Distribution DAR Distribution (e.g., DAR0, 2, 4, 6, 8) MS Native Mass Spectrometry (Native MS) Precise_DAR Precise_DAR MS->Precise_DAR Precise Average DAR & Distribution UV UV/Vis Spectroscopy Average_DAR Average_DAR UV->Average_DAR Average DAR SEC Size Exclusion Chromatography (SEC) Aggregates_Fragments Aggregates_Fragments SEC->Aggregates_Fragments Aggregates & Fragments (%) iCIEF Imaged Capillary Isoelectric Focusing (iCIEF) Charge_Variants Charge_Variants iCIEF->Charge_Variants Charge Variant Profile (pI) ADC_Sample This compound ADC Sample ADC_Sample->HIC ADC_Sample->MS ADC_Sample->UV ADC_Sample->SEC ADC_Sample->iCIEF

Caption: Workflow for the analytical characterization of ADCs.

Orthogonal_Methods_Relationship DAR DAR Determination HIC HIC DAR->HIC Distribution MS Native MS DAR->MS Precise Mass/ Distribution UV UV/Vis DAR->UV Average HIC->MS Orthogonal Confirmation MS->UV Orthogonal Confirmation

Caption: Relationship of orthogonal methods for DAR determination.

Conclusion

The comprehensive analytical characterization of this compound ADCs is paramount for ensuring product quality, consistency, and clinical performance. The suite of techniques described herein—HIC, native MS, and UV/Vis for DAR analysis; SEC for aggregation and fragmentation; and iCIEF for charge variants—provides a robust framework for the detailed assessment of these complex biotherapeutics. The implementation of these orthogonal methods, coupled with rigorous protocols, will enable researchers, scientists, and drug development professionals to confidently advance their ADC candidates through the development pipeline.

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs Utilizing the NO2-SPDMV-sulfo Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) synthesized using the cleavable NO2-SPDMV-sulfo linker. This linker is a sophisticated tool in ADC development, incorporating a self-immolative moiety triggered by a nitro group reduction, a protease-sensitive valine residue, and a solubility-enhancing sulfo group.

Introduction to this compound Linker

The this compound linker is a state-of-the-art cleavable linker designed for the targeted delivery of cytotoxic payloads. While the precise structure is proprietary, its nomenclature suggests key functional components that dictate its mechanism of action:

  • NO2 (Nitro group): Typically part of an aromatic ring, the nitro group serves as a trigger for cleavage. In the hypoxic environment of solid tumors or upon internalization into cells, the nitro group can be reduced, initiating a self-immolative cascade that leads to payload release.

  • SPDMV: This likely represents a spacer and a peptide sequence. The 'V' is indicative of a valine residue, which is a common cleavage site for lysosomal proteases such as Cathepsin B. This dual-release mechanism enhances the targeted release of the drug.

  • sulfo: The presence of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and aggregation profile of the resulting ADC.

The combination of these elements allows for a multi-faceted cleavage strategy, increasing the specificity of drug release within the target cancer cells.

General Experimental Workflow for ADC Conjugation and Purification

The initial step in DAR determination is the successful conjugation of the linker-payload to the antibody and subsequent purification of the ADC.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of mAb Disulfides mAb->Reduction 1. Prepare mAb LinkerPayload This compound Linker-Payload Conjugation Thiol-Maleimide Conjugation LinkerPayload->Conjugation 2. Prepare Linker-Payload Reduction->Conjugation 3. Conjugate Purification Purification (e.g., SEC, HIC) Conjugation->Purification 4. Purify ADC Characterization Characterization Purification->Characterization 5. Characterize Purified ADC

Caption: General workflow for the synthesis and purification of an ADC.

Proposed Intracellular Processing and Payload Release

Understanding the mechanism of payload release is crucial for interpreting efficacy and toxicity data. The this compound linker likely employs a dual-release strategy.

Payload_Release_Pathway cluster_cleavage Payload Release Mechanisms ADC Antibody-Drug Conjugate (ADC) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome ProteaseCleavage Protease (Cathepsin B) Cleavage of Valine Residue Lysosome->ProteaseCleavage NitroReduction Nitro Group Reduction (Hypoxia/Reductases) Lysosome->NitroReduction SelfImmolation Self-Immolation of Linker ProteaseCleavage->SelfImmolation NitroReduction->SelfImmolation ReleasedPayload Released Cytotoxic Payload SelfImmolation->ReleasedPayload CellDeath Induction of Cell Apoptosis ReleasedPayload->CellDeath

Caption: Proposed dual-mechanism of intracellular payload release.

Experimental Protocols for DAR Determination

The accurate determination of the average number of drug molecules conjugated to each antibody is a critical quality attribute (CQA) of an ADC. Below are detailed protocols for three common methods for DAR determination.

UV-Vis Spectrophotometry

This method offers a rapid and straightforward estimation of the average DAR. It relies on the distinct UV-Vis absorbance properties of the antibody and the nitro-aromatic chromophore within the linker.

Protocol:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).

    • Determine the molar extinction coefficient of the linker-payload at 280 nm (ε_Drug,280_) and at its absorbance maximum (λ_max_), which is characteristic of the nitro-aromatic group (ε_Drug,λmax_).

  • Sample Preparation:

    • Prepare a stock solution of the purified ADC in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following simultaneous equations (based on the Beer-Lambert law):

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_) (Note: The absorbance of the antibody at the drug's λ_max_ is often negligible but should be confirmed.)

    • Calculate the DAR:

      • DAR = C_Drug_ / C_Ab_

Data Presentation:

ParameterValue
ε_Ab,280_ (M⁻¹cm⁻¹)Insert Value
ε_Drug,280_ (M⁻¹cm⁻¹)Insert Value
ε_Drug,λmax_ (M⁻¹cm⁻¹)Insert Value
λ_max_ (nm)Insert Value
A_280_ (ADC)Insert Value
A_λmax_ (ADC)Insert Value
Calculated DAR Insert Value
Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates ADC species based on the number of conjugated hydrophobic drug-linkers. This technique provides information on the distribution of different drug-loaded species in addition to the average DAR.

HIC_Workflow ADC_Sample Purified ADC Sample HIC_Column HIC Column Injection ADC_Sample->HIC_Column Gradient_Elution Reverse Salt Gradient Elution HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Peak_Integration Peak Integration & DAR Calculation Chromatogram->Peak_Integration

Caption: Workflow for DAR determination by HIC-HPLC.

Protocol:

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent PL-HIC).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR:

      • DAR = Σ (Peak Area_i_ * DAR_i_) / Σ (Peak Area_i_)

Data Presentation:

DAR Species (i)Retention Time (min)Peak Area (%)
DAR0Insert ValueInsert Value
DAR2Insert ValueInsert Value
DAR4Insert ValueInsert Value
DAR6Insert ValueInsert Value
DAR8Insert ValueInsert Value
Weighted Average DAR Insert Value
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed information, including the precise mass of each ADC species, allowing for unambiguous identification and accurate DAR calculation.

Protocol:

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after reduction of the interchain disulfide bonds to separate heavy and light chains. Deglycosylation may also be performed to reduce spectral complexity.

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.

    • Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S).

  • LC-MS Conditions:

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Acquire mass spectra over the appropriate m/z range for the intact or reduced ADC species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Calculate the mass of each species and determine the number of conjugated drug-linkers.

    • Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.

    • Calculate the weighted average DAR.

Data Presentation:

SpeciesObserved Mass (Da)Calculated Mass (Da)Relative Abundance (%)
Unconjugated AntibodyInsert ValueInsert ValueInsert Value
Antibody + 2 DrugsInsert ValueInsert ValueInsert Value
Antibody + 4 DrugsInsert ValueInsert ValueInsert Value
Antibody + 6 DrugsInsert ValueInsert ValueInsert Value
Antibody + 8 DrugsInsert ValueInsert ValueInsert Value
Weighted Average DAR Insert Value

Summary and Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development of ADCs. The this compound linker offers a sophisticated, cleavable system for targeted drug delivery. By employing the robust analytical techniques of UV-Vis spectrophotometry, HIC-HPLC, and LC-MS, researchers can accurately characterize the DAR and ensure the quality, efficacy, and safety of their ADC candidates. The protocols and data presentation formats provided herein offer a structured approach to this essential analysis.

Application Notes and Protocols for NO2-SPDMV-sulfo Linker in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NO2-SPDMV-sulfo linker is a crucial component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. As a cleavable linker, it is designed to be stable in systemic circulation and to release its cytotoxic payload selectively within the target cancer cells. This disulfide-based linker's cleavage is triggered by the high intracellular concentration of reducing agents like glutathione (GSH), ensuring a targeted release of the therapeutic agent and minimizing off-target toxicity.[1][2] The inclusion of a sulfo group enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the resulting ADC.[3][4]

These application notes provide a comprehensive overview of the this compound linker, including its mechanism of action, and detailed protocols for its application in the synthesis and evaluation of ADCs.

Mechanism of Action

The this compound linker connects a cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The fundamental principle behind its function lies in the significant difference in the redox potential between the extracellular environment and the intracellular milieu of cancer cells.

  • In Circulation (Oxidative Environment): The disulfide bond within the this compound linker remains stable in the bloodstream, where the concentration of reducing agents is low.[1][2] This stability is critical to prevent the premature release of the cytotoxic payload, which could otherwise lead to systemic toxicity.

  • Intracellular Environment (Reducing Environment): Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, often via endocytosis. Inside the cell, the ADC is trafficked to compartments like the lysosome. The high intracellular concentration of glutathione (GSH), which is 100- to 1000-fold higher than in the plasma, facilitates the reduction and cleavage of the disulfide bond.[1][2][5] This cleavage releases the cytotoxic drug in its active form, allowing it to exert its therapeutic effect, such as inducing apoptosis.[2][]

G cluster_extracellular Extracellular Space (Bloodstream) ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Receptor ADC->Receptor 1. Targeting & Binding InternalizedADC InternalizedADC Receptor->InternalizedADC 2. Internalization Cleavage Cleavage InternalizedADC->Cleavage 3. Intracellular Trafficking ReleasedDrug ReleasedDrug Cleavage->ReleasedDrug 4. Payload Release GSH GSH GSH->Cleavage Reductive Environment Apoptosis Apoptosis ReleasedDrug->Apoptosis 5. Therapeutic Effect

Data Presentation

The following table summarizes representative data for an ADC synthesized using a disulfide-based linker, similar to this compound. Note: These values are for illustrative purposes and may vary depending on the specific antibody, payload, and experimental conditions.

ParameterDescriptionRepresentative ValueReference
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to one antibody.3.5 - 4.0[7][8]
In Vitro Cytotoxicity (IC50) The concentration of the ADC that inhibits 50% of cancer cell growth in vitro.0.1 - 10 nM[9][10]
Plasma Stability (t1/2) The half-life of the ADC in plasma, indicating its stability in circulation.> 100 hours[9][11][12]
In Vivo Tumor Growth Inhibition The percentage of tumor growth inhibition in a xenograft model at a specific dose.> 80% at 5 mg/kg[][13][14]

Experimental Protocols

Herein are detailed protocols for the synthesis and evaluation of an ADC using the this compound linker.

Protocol 1: ADC Synthesis - Conjugation of this compound-Payload to Antibody

This protocol describes the conjugation of a pre-prepared this compound-payload complex to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) solution (5-10 mg/mL in PBS, pH 7.4)

  • This compound-payload complex

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G25)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Reduction: a. To the mAb solution, add a 2 to 5-molar excess of TCEP or DTT. b. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds. c. Immediately purify the reduced antibody using a desalting column pre-equilibrated with PBS to remove excess reducing agent.

  • Conjugation Reaction: a. Dissolve the this compound-payload complex in DMSO to a final concentration of 10 mM. b. Add a 5 to 10-molar excess of the dissolved linker-payload to the reduced antibody solution. c. Incubate the reaction mixture at 4°C for 1-4 hours with gentle mixing.

  • Purification of the ADC: a. Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column pre-equilibrated with PBS. b. Collect the fractions containing the purified ADC.

  • Characterization: a. Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay). b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8][][16]

G mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction Reducer Reducing Agent (TCEP/DTT) Reducer->Reduced_mAb ADC Purified ADC Reduced_mAb->ADC Conjugation Purification1 Desalting Column Reduced_mAb->Purification1 Linker_Payload This compound-Payload Linker_Payload->ADC Purification2 Desalting Column ADC->Purification2 Purification Purification1->Reduced_mAb

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the procedure to evaluate the cytotoxic potential of the synthesized ADC on target cancer cells.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • Synthesized ADC and unconjugated antibody (as a control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells per well. b. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. c. Include wells with untreated cells as a negative control.

  • Incubation: a. Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 2-4 hours for MTT). c. Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to assess the anti-tumor efficacy of the ADC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Target cancer cell line

  • Synthesized ADC, unconjugated antibody, and vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously inject 5-10 million target cancer cells into the flank of each mouse. b. Monitor the mice until the tumors reach an average volume of 100-200 mm³.

  • Animal Grouping and Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different doses). b. Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., a single dose or multiple doses).

  • Monitoring and Data Collection: a. Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health of the animals throughout the study.

  • Endpoint and Analysis: a. The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point. b. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). c. Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Signaling Pathway

The cytotoxic payload delivered by the ADC induces cancer cell death, typically through apoptosis. A common payload used in ADCs is the maytansinoid derivative, DM1. DM1 is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a critical component of microtubules.[2][][17] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently triggers the intrinsic apoptotic pathway.[3][][18]

G

References

Application Notes and Protocols for In Vitro Cell-Based Assays of NO2-SPDMV-sulfo ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The NO2-SPDMV-sulfo ADC represents a novel approach, utilizing a glutathione-cleavable linker for intracellular drug release. This application note provides detailed protocols for essential in vitro cell-based assays to characterize the efficacy and mechanism of action of ADCs featuring the this compound linker-payload system.

The SPDMV-sulfo component is a disulfide-containing linker designed to be cleaved in the reducing environment of the cell, specifically by glutathione (GSH), which is found at significantly higher concentrations intracellularly compared to the bloodstream.[1][2] This differential in GSH levels provides a mechanism for targeted payload release within tumor cells.[1][2] The "NO2" designation suggests a nitro-containing cytotoxic payload. While the precise structure and mechanism of this payload are not publicly documented, it is hypothesized to be a small molecule whose cytotoxic activity is unleashed upon release from the antibody. Some nitro-containing compounds are known to be activated under hypoxic conditions, a common feature of the tumor microenvironment, suggesting a potential dual-release mechanism involving both glutathione cleavage and hypoxia-induced activation.[3]

These protocols will guide researchers in assessing the cytotoxicity, internalization, and bystander effect of this compound ADCs, providing a framework for preclinical evaluation.

Data Presentation

Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeting this compound ADC
Cell LineTarget Antigen ExpressionIC50 (nM) under Normoxic ConditionsIC50 (nM) under Hypoxic Conditions (1% O2)
SK-BR-3High HER21.50.5
BT-474High HER22.10.8
MDA-MB-468Low/No HER2> 1000> 1000
MCF-7Low HER2850700

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Internalization Rate of a Hypothetical HER2-Targeting this compound ADC
Cell LineTarget Antigen ExpressionTime to 50% Maximum Internalization (Hours)
SK-BR-3High HER24
BT-474High HER26
MDA-MB-468Low/No HER2Not significant

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Bystander Killing Effect of a Hypothetical HER2-Targeting this compound ADC
Co-culture Ratio (HER2-High : HER2-Low/GFP+)% Viability of HER2-Low/GFP+ Cells (Relative to Untreated Control)
1:165%
3:145%
1:380%
0:1 (Monoculture)95%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Cytotoxicity Assay

This assay determines the concentration of the ADC required to inhibit the growth of a panel of cancer cell lines by 50% (IC50).

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Isotype control antibody

  • Free NO2 payload (if available)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

  • Hypoxia chamber (optional, for investigating hypoxia-dependent activation)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, isotype control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2. For hypoxia studies, place the plates in a hypoxia chamber with 1% O2 for the duration of the incubation.[3]

  • Viability Assessment (MTT Assay): a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

ADC Internalization Assay

This assay visualizes and quantifies the uptake of the ADC by target cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Isotype control antibody labeled with the same fluorescent dye

  • Live-cell imaging system or flow cytometer

  • pH-sensitive fluorescent dyes (e.g., pHrodo) can also be used for a more functional assessment of endosomal/lysosomal delivery.[5][6][7]

Protocol (using a fluorescently labeled ADC and microscopy):

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for microscopy and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC and labeled isotype control at a predetermined concentration (e.g., 10 µg/mL) in complete medium.

  • Time-Lapse Imaging: Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 30 minutes) for up to 24 hours.

  • Image Analysis: Quantify the fluorescence intensity inside the cells over time. The signal from the isotype control will account for non-specific binding and uptake.

  • Data Analysis: Plot the mean intracellular fluorescence intensity against time to determine the rate of internalization.

Bystander Killing Assay

This assay assesses the ability of the ADC's payload to diffuse out of the target cell and kill neighboring antigen-negative cells.[4][8][9]

Materials:

  • Target-positive cancer cell line

  • Target-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP).[4][8]

  • This compound ADC

  • Isotype control ADC

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Protocol:

  • Co-culture Seeding: Seed the target-positive and GFP-expressing target-negative cells together in the same wells of a 96-well plate at various ratios (e.g., 1:1, 3:1, 1:3). Include monocultures of each cell line as controls.[8]

  • ADC Treatment: After the cells have adhered, treat the co-cultures and monocultures with the this compound ADC at a concentration that is highly cytotoxic to the target-positive cells but has minimal effect on the target-negative cells in monoculture.[8] Include an isotype control ADC.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment of Bystander Cells: a. Microscopy: Acquire fluorescence images of the GFP-positive cells. The number of viable GFP-positive cells can be counted. b. Flow Cytometry: Harvest the cells and analyze the GFP-positive population for viability using a viability dye (e.g., Propidium Iodide or DAPI).

  • Data Analysis: Compare the viability of the GFP-positive target-negative cells in the co-culture with their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of the target-negative cells in the co-culture indicates a bystander effect.[8]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released NO2 Payload Lysosome->Payload 4. Linker Cleavage GSH Glutathione (GSH) GSH->Lysosome DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity Hypoxia Hypoxia (if applicable) Hypoxia->Lysosome Activation?

Caption: Mechanism of action for a this compound ADC.

Cytotoxicity_Assay_Workflow A 1. Seed Cells (Target-positive & Target-negative) B 2. Add Serial Dilutions of ADC A->B C 3. Incubate (72-120h) (Normoxia +/- Hypoxia) B->C D 4. Add Viability Reagent (MTT/XTT) C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 E->F

Caption: Workflow for the in vitro cytotoxicity assay.

Bystander_Assay_Workflow A 1. Co-culture Seeding (Target+ & Target-/GFP+ cells) B 2. Treat with ADC A->B C 3. Incubate (72-96h) B->C D 4. Assess Viability of GFP+ Cells (Microscopy or Flow Cytometry) C->D E 5. Compare Viability to Monoculture D->E

Caption: Workflow for the bystander killing assay.

References

Payload Delivery via NO2-SPDMV-sulfo Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The effective delivery of therapeutic payloads to target tissues while minimizing off-target toxicity is a central challenge in drug development. Advanced linker technologies play a pivotal role in the design of next-generation targeted therapies such as antibody-drug conjugates (ADCs). While a specific linker denoted as "NO2-SPDMV-sulfo" is not documented in publicly available scientific literature, its nomenclature suggests a sophisticated design integrating three key chemical motifs: a photocleavable ortho-nitrobenzyl group (NO2), a disulfide-based moiety for reductive cleavage (inferred from "SPDMV," a known disulfide linker component), and a sulfonate group (sulfo) to enhance aqueous solubility.

This document provides detailed application notes and protocols for the two primary classes of cleavable linker technologies implied by the "this compound" name: photocleavable linkers and disulfide-based linkers. Understanding these well-established systems is crucial for researchers aiming to achieve precise spatiotemporal control over payload release.

Part 1: Photocleavable Linkers for Light-Triggered Payload Release

Application Note

Photocleavable (PC) linkers provide an exceptional degree of control over payload release, enabling activation at a specific time and location with light. The most prevalent PC linkers utilize an ortho-nitrobenzyl (ONB) backbone. Upon irradiation with ultraviolet (UV) light, typically around 365 nm, the ONB group undergoes an intramolecular rearrangement, resulting in rapid and efficient cleavage of the linker and liberation of the active payload. The byproducts of this cleavage are generally considered biocompatible. The incorporation of a sulfonate (sulfo) group into the linker structure significantly improves its hydrophilicity, which can enhance the solubility and pharmacokinetic profile of the entire conjugate.

Mechanism of Action: ortho-Nitrobenzyl Photocleavage

The core mechanism involves a light-induced intramolecular redox reaction. The nitro group is reduced to a nitroso group, which facilitates the cleavage of the benzylic carbon-payload bond, releasing the therapeutic agent.

G cluster_0 Photocleavage of an o-Nitrobenzyl Linker A o-Nitrobenzyl-Payload Conjugate B Photo-excited State A->B hv (e.g., 365 nm) C Acyl-nitroso Intermediate B->C Intramolecular Rearrangement D Released Payload C->D Cleavage E o-Nitrosobenzaldehyde byproduct C->E Cleavage

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

Quantitative Data

The efficiency of photocleavage is dependent on several factors, including the specific chemical structure of the linker, the wavelength and intensity of the light source, and the reaction environment.

Photocleavable MoietyWavelength (nm)Quantum Yield (Φ)Cleavage ConditionsCleavage Efficiency (%)
o-Nitrobenzyl (ONB)~3650.01 - 0.07UV light, aqueous buffer>90% in minutes[1][2]
Coumarin-based400 - 450~0.25Blue light, aqueous buffer>90% in minutes[3]
Experimental Protocols

This protocol details the conjugation of a representative N-hydroxysuccinimide (NHS)-ester functionalized o-nitrobenzyl linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • NHS-ester functionalized o-nitrobenzyl linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • PBS, pH 8.5

  • PD-10 desalting columns

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the mAb by dialyzing against PBS, pH 8.5, to ensure the optimal reactivity of lysine residues. Adjust the final concentration to 2-5 mg/mL.

  • Linker Preparation: Immediately prior to use, dissolve the NHS-ester functionalized o-nitrobenzyl linker in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the dissolved linker to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted linker by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the final antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) by measuring the absorbance of the linker's chromophore (if present) and applying the Beer-Lambert law.

This protocol provides a method to quantify the release of a payload from a photocleavable ADC.

Materials:

  • Photocleavable ADC

  • PBS, pH 7.4

  • UV lamp (365 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column

  • 96-well UV-transparent plate

Procedure:

  • Sample Preparation: Prepare solutions of the photocleavable ADC in PBS, pH 7.4, at a known concentration in a 96-well UV-transparent plate.

  • Photocleavage: Irradiate the samples with a 365 nm UV lamp at a fixed intensity for a series of time points (e.g., 0, 1, 5, 10, 30 minutes).

  • Analysis:

    • Inject the irradiated samples into an HPLC system.

    • Monitor the elution profile at wavelengths corresponding to both the payload and the intact ADC.

    • Quantify the amount of released payload by integrating the corresponding peak area and comparing it to a standard curve generated from the free payload.

  • Data Interpretation: Plot the percentage of payload release as a function of irradiation time to determine the cleavage kinetics.

G cluster_1 Workflow for Photocleavage Assay A Prepare PC-ADC solution B Irradiate with 365 nm UV light (Time course) A->B C Quench reaction (if necessary) B->C D Analyze by HPLC C->D E Quantify released payload D->E

Caption: Experimental workflow for quantifying payload release via photocleavage.

Part 2: Disulfide-Based Linkers for Reductive Payload Release

Application Note

Disulfide-based linkers are engineered to remain stable in the bloodstream but undergo cleavage within the highly reducing intracellular environment. The concentration of glutathione (GSH) is significantly higher inside cells compared to the extracellular space, which drives the reduction of the disulfide bond and subsequent payload release. The stability and release kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond. A sulfo group can be incorporated to improve the aqueous solubility of the linker.

Mechanism of Action: Glutathione-Mediated Disulfide Cleavage

The disulfide bond within the linker undergoes a thiol-disulfide exchange reaction with intracellular glutathione, leading to the cleavage of the linker and the release of a thiol-containing payload.

G cluster_2 Mechanism of Disulfide Linker Cleavage A Antibody-S-S-Payload C Thiol-Disulfide Exchange A->C Internalization B Intracellular Environment (High [GSH]) B->C D Released Payload-SH C->D E Antibody-S-S-G C->E G cluster_3 Workflow for Reductive Cleavage Assay A Prepare Disulfide-ADC solution B Incubate with 5 mM GSH at 37°C (Time course) A->B C Quench reaction (e.g., acidification) B->C D Analyze by HPLC C->D E Quantify released payload D->E

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with NO2-SPDMV-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with NO2-SPDMV-sulfo. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for the conjugation reaction?

The optimal pH for the reaction of sulfo-NHS esters with primary amines is between 7.0 and 9.0.[1] A pH of 8.3-8.5 is often recommended as a starting point for efficient modification.[2] At lower pH values, the primary amines are protonated, which renders them unreactive. Conversely, at pH values above 9.0, the rate of hydrolysis of the sulfo-NHS ester increases significantly, which can lead to low conjugation efficiency.[2][3]

Q2: My conjugation efficiency is low. What are the potential causes?

Low conjugation efficiency can stem from several factors. The most common issues are related to buffer composition, reagent quality, reaction conditions, and the protein itself. A systematic approach to troubleshooting these variables is recommended.

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use amine-free and carboxylate-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the sulfo-NHS ester, thereby reducing conjugation efficiency.[1][4] Good choices for buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5 or sodium bicarbonate buffer at pH 8.3-8.5.[2][5]

Q4: How can I be sure my this compound reagent is active?

The sulfo-NHS ester group is moisture-sensitive and can hydrolyze over time, leading to a loss of reactivity.[3][4] To ensure the reagent is active, it is best to use a fresh vial or one that has been stored under desiccated conditions.[3][4] To avoid condensation, allow the reagent to warm to room temperature before opening.[3] An activity test can be performed by monitoring the release of N-hydroxysulfosuccinimide (sulfo-NHS) at 260 nm after intentional hydrolysis with a strong base.[4]

Q5: What is the recommended molar ratio of this compound to my protein?

The optimal molar ratio of the labeling reagent to the protein should be determined empirically for each specific application. For antibodies, a starting challenge ratio of 6:1, 12:1, and 20:1 (moles of this compound to moles of protein) is recommended to identify the optimal conjugation conditions.[6] For most applications involving IgG antibodies, optimal performance is typically observed with conjugation ratios between 2:1 and 20:1.[6]

Q6: Can the concentration of my protein affect the conjugation efficiency?

Yes, protein concentration can influence conjugation efficiency. A protein concentration of 1-2 mg/mL is often recommended for successful conjugation.[6] Lower concentrations may require an adjustment in the molar ratio of the labeling reagent.

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Incorrect buffer pHEnsure the reaction buffer is within the optimal pH range of 7.0-9.0. A pH of 8.3-8.5 is often a good starting point.[1][2]
Presence of primary amines in the bufferUse an amine-free buffer such as Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate. Avoid buffers like Tris.[1][4]
Inactive this compound reagentUse a fresh vial of the reagent or one that has been properly stored under desiccated conditions. Allow it to warm to room temperature before opening to prevent condensation.[3][4]
Suboptimal molar ratio of reactantsEmpirically determine the optimal molar ratio of this compound to your protein. Start with a range of ratios (e.g., 6:1, 12:1, 20:1) to find the best condition.[6]
Low protein concentrationMaintain a protein concentration of 1-2 mg/mL for optimal results.[6]
High Background Signal High conjugation ratioA conjugation ratio higher than 20:1 can sometimes lead to increased background signals.[6] Consider reducing the molar excess of the labeling reagent.
Loss of Protein Activity High conjugation ratioOver-labeling of the protein can lead to a loss of its biological activity.[6] Test a lower molar ratio of this compound to protein.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein with a molecular weight greater than 40,000 Da.

Materials:

  • Protein to be conjugated (in an amine-free buffer)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (optional)

Procedure:

  • Buffer Exchange (Optional but Recommended): If your protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a spin desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-2 mg/mL in the Reaction Buffer.[6]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer to a concentration of 1-10 mg/mL. If solubility is an issue, a stock solution can be prepared in anhydrous DMSO or DMF and then added to the protein solution.[1][2]

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Mix thoroughly by gentle vortexing.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.[6]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris.[5] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column. The conjugated protein will be in the eluate.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein (1-2 mg/mL in Amine-Free Buffer) conjugation Mix Protein and Reagent (Incubate 30 min - 2 hr) p_prep->conjugation Add r_prep Prepare Fresh This compound Solution r_prep->conjugation Add quench Quench Reaction (Optional, e.g., with Tris) conjugation->quench purify Purify Conjugate (Spin Desalting Column) quench->purify analyze Analyze Conjugate purify->analyze

Caption: A typical workflow for protein conjugation with this compound.

Conjugation Reaction Pathway

reaction_pathway protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-SPDMV-NO2 (Stable Amide Bond) protein->conjugate reagent This compound (Sulfo-NHS Ester) reagent->conjugate + hydrolysis_reagent Hydrolyzed Reagent (Inactive) reagent->hydrolysis_reagent Hydrolysis side_product Sulfo-NHS (Leaving Group) conjugate->side_product releases water H2O (pH > 7) water->hydrolysis_reagent

Caption: Reaction of this compound with a primary amine on a protein.

References

Technical Support Center: Optimizing NO2-SPDMV-sulfo Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NO2-SPDMV-sulfo conjugation reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal results in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group of this compound, and what does it target?

A1: The "sulfo" component of the name suggests that this is a water-soluble reagent. Typically, reagents of this nature designed for bioconjugation are supplied as N-hydroxysuccinimide (NHS) esters. The Sulfo-NHS ester is an amine-reactive chemical group that specifically targets primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins and peptides, to form stable amide bonds.

Q2: What is the optimal pH for the conjugation reaction?

A2: The reaction of Sulfo-NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. The pH is a critical parameter as the primary amine must be in its deprotonated state to be reactive. However, the stability of the Sulfo-NHS ester decreases as the pH increases, leading to hydrolysis. Therefore, maintaining a pH within this range is a crucial balancing act for optimal conjugation.[1]

Q3: What buffers should I use for the conjugation reaction?

A3: It is essential to use an amine-free and carboxyl-free buffer for the conjugation reaction. Buffers such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 are a common choice.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound reagent.

Q4: How should I prepare my protein for conjugation?

A4: Your protein solution should be free of any amine-containing additives or stabilizers, such as Tris, glycine, or ammonium ions. If your protein is in an incompatible buffer, you will need to perform a buffer exchange step using dialysis, desalting columns, or spin filtration prior to initiating the conjugation reaction.

Q5: What is the recommended molar ratio of this compound to my protein?

A5: The optimal molar ratio of the labeling reagent to your protein is application-dependent and should be determined empirically. For IgG antibodies, a starting point is often a 20:1 molar excess of the Sulfo-NHS ester.[2] However, for smaller proteins or peptides, a lower ratio of 5:1 to 10:1 may be sufficient.[2] It is recommended to test a range of molar ratios to find the optimal degree of labeling for your specific application.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Efficiency Incorrect pH of reaction buffer. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Presence of competing amines in the buffer. Perform buffer exchange into an amine-free buffer like PBS.
Hydrolysis of the this compound reagent. Prepare the reagent solution immediately before use. Avoid delays in adding it to the protein solution.
Insufficient molar ratio of the reagent. Increase the molar excess of the this compound reagent in the reaction.
Protein Precipitation during Conjugation High degree of labeling. Reduce the molar ratio of the this compound reagent to protein. Over-labeling can alter the protein's solubility.
Protein concentration is too high. Perform the conjugation at a lower protein concentration.
Incorrect buffer conditions. Ensure the buffer composition and pH are suitable for your specific protein's stability.
Inconsistent Results Between Batches Variations in reaction time or temperature. Standardize the incubation time and temperature for all conjugation reactions.[2][3]
Inaccurate protein concentration measurement. Use a reliable method to determine the protein concentration before calculating the required amount of labeling reagent.
Degradation of the this compound reagent. Store the lyophilized reagent according to the manufacturer's instructions and prepare it fresh for each use.
Loss of Protein Activity After Conjugation Modification of critical lysine residues. Decrease the molar ratio of the labeling reagent to reduce the degree of labeling. Consider protecting the active site if possible.
Harsh reaction conditions. Optimize reaction parameters such as pH and temperature to be as mild as possible while still achieving sufficient labeling.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general starting point for the conjugation of this compound to a protein. Optimal conditions may vary depending on the specific protein and application.

1. Preparation of Protein:

  • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL.

  • If the protein solution contains interfering substances, perform a buffer exchange.

2. Preparation of this compound Reagent:

  • Immediately before use, dissolve the lyophilized this compound reagent in a suitable anhydrous solvent like DMSO or DMF to create a stock solution.

3. Conjugation Reaction:

  • Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio should be optimized, but a 10:1 to 20:1 excess of the reagent to the protein is a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

4. Removal of Unreacted Reagent:

  • Purify the conjugated protein from the unreacted this compound reagent and byproducts using a desalting column, dialysis, or spin filtration.

5. Characterization of the Conjugate:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the this compound moiety at their respective absorbance maxima.

  • Assess the functionality of the conjugated protein using a relevant activity assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein_in_PBS Protein in Amine-Free Buffer (PBS, pH 7.4) Mix Mix Protein and Reagent Protein_in_PBS->Mix Reagent_Stock Prepare Fresh this compound Stock Reagent_Stock->Mix Incubate Incubate (1-2h RT or 2-4h at 4°C) Mix->Incubate Purify Remove Unreacted Reagent (Desalting/Dialysis) Incubate->Purify Characterize Characterize Conjugate (DOL, Activity Assay) Purify->Characterize

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Conjugation Efficiency? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Success Successful Conjugation Start->Success No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Reagent prepared fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Increase_Ratio Increase Molar Ratio Check_Reagent->Increase_Ratio Yes Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Increase_Ratio->Success Adjust_pH->Start Buffer_Exchange->Start Prepare_Fresh->Start

Caption: Troubleshooting logic for low conjugation efficiency.

References

Navigating the Complexities of NO2-SPDMV-sulfo Linker Cleavage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NO2-SPDMV-sulfo linker, a sophisticated component in the design of antibody-drug conjugates (ADCs), presents unique challenges during the crucial cleavage step. Its multi-functional nature, incorporating a photocleavable nitrobenzyl (NO2) group, a potentially reducible disulfide bond within the SPDMV moiety, and a solubilizing sulfo group, requires precise experimental conditions to ensure efficient and specific payload release. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the cleavage of this complex linker.

Disclaimer: The precise chemical structure of the this compound linker is not publicly available from most vendors. The information and diagrams provided herein are based on the known structures of closely related linkers, such as those containing o-nitrobenzyl, N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP)-related moieties, and sulfonated components.

Frequently Asked Questions (FAQs)

Q1: What is the primary cleavage mechanism for the this compound linker?

A1: The primary and intended cleavage mechanism is photocleavage. The "NO2" designation strongly indicates the presence of an o-nitrobenzyl group, a well-established photocleavable moiety. Upon irradiation with UV light, typically in the range of 340-365 nm, an intramolecular rearrangement occurs, leading to the cleavage of the linker and release of the conjugated payload.

Q2: What is the role of the "SPDMV" component in the linker?

A2: "SPDMV" likely refers to a moiety containing a disulfide bond, such as in N-Succinimidyl 4-(2-pyridyldithio)methylvalerate. This disulfide bond introduces a secondary, orthogonal cleavage strategy. It can be cleaved under reducing conditions, for example, in the presence of intracellular glutathione, which is found in higher concentrations inside cells compared to the bloodstream. This dual-release mechanism can potentially offer therapeutic advantages.

Q3: Why does the linker contain a "sulfo" group?

A3: The "sulfo" or sulfonate group is incorporated to increase the hydrophilicity of the linker. This is crucial for improving the aqueous solubility of the entire ADC, which can otherwise be prone to aggregation, especially with hydrophobic payloads. Improved solubility aids in formulation, storage, and the overall pharmacokinetic properties of the conjugate.

Q4: Can the photocleavage conditions damage my antibody or payload?

A4: Yes, prolonged exposure to high-energy UV light can potentially damage proteins and other sensitive molecules. It is crucial to optimize the irradiation wavelength, intensity, and duration to achieve efficient cleavage while minimizing off-target damage. Using longer wavelength UV light (e.g., 365 nm) is generally preferred as it is less damaging than shorter wavelengths.

Troubleshooting Guide

Issue 1: Incomplete or Low-Yield Cleavage

Incomplete cleavage is a common challenge, leading to a heterogeneous mixture of cleaved and uncleaved ADC, which can complicate downstream analysis and reduce therapeutic efficacy.

Potential Cause Recommended Solution
Inadequate Light Exposure - Increase the duration of UV irradiation. - Increase the light intensity. - Ensure the sample is evenly illuminated. For larger volumes, use a stirred or agitated vessel.
Incorrect Wavelength - Verify the optimal excitation wavelength for the specific o-nitrobenzyl derivative in your linker. Typically, this is around 340-365 nm. - Use a light source with a narrow bandwidth centered at the optimal wavelength.
Suboptimal pH - The efficiency of photocleavage can be pH-dependent. While generally proceeding over a range of pH values, extreme pHs can sometimes hinder the reaction. - Perform pilot experiments to determine the optimal pH for cleavage in your buffer system.
Presence of Quenchers - Components in the reaction buffer (e.g., certain antioxidants or other chromophores) may absorb the excitation light or quench the excited state of the nitrobenzyl group. - If possible, perform the cleavage in a clean buffer system like PBS. If buffer components are necessary, screen for their potential quenching effects.
Steric Hindrance - The local environment around the linker, including the folded structure of the antibody or the nature of the payload, can sterically hinder the conformational changes required for cleavage. - Consider gentle denaturation of the antibody if downstream applications permit, though this is often not feasible.
Issue 2: Off-Target Effects and Side Reactions

Photocleavage can sometimes lead to undesirable side reactions, affecting the integrity of the antibody or payload.

Potential Cause Recommended Solution
Formation of Reactive Byproducts - The photocleavage of o-nitrobenzyl groups generates a nitrosobenzaldehyde byproduct. This can potentially react with nucleophiles on the antibody or payload. - Include scavenger reagents, such as thiols (e.g., dithiothreitol - DTT), in the reaction mixture to trap reactive byproducts. However, be mindful that reducing agents like DTT will also cleave the disulfide bond in the SPDMV moiety.
Photodamage to Biomolecules - As mentioned, excessive UV exposure can damage the antibody or payload. - Minimize exposure time and intensity to the lowest effective levels. - Work at low temperatures (e.g., on ice) to reduce the rate of secondary degradation reactions.
Unintended Disulfide Cleavage - If the goal is to exclusively study photocleavage, avoid the inclusion of reducing agents in the buffer. - Conversely, if simultaneous or sequential cleavage is desired, the addition of a reducing agent like DTT or TCEP would be necessary.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of this compound Linker
  • Sample Preparation:

    • Prepare the ADC solution in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Place the solution in a UV-transparent cuvette or reaction vessel. For larger volumes, ensure adequate mixing.

    • Perform all manipulations under low-light conditions to prevent premature cleavage.

  • Photocleavage Reaction:

    • Irradiate the sample with a UV lamp, typically at 365 nm. A UV LED source is recommended for better control over wavelength and intensity.

    • The reaction is often carried out at room temperature or on ice to minimize thermal degradation.

    • The irradiation time will need to be optimized and can range from minutes to hours depending on the light source intensity and the quantum yield of the linker.

  • Monitoring Cleavage:

    • At various time points, take aliquots of the reaction mixture for analysis.

    • Analyze the samples by analytical techniques such as HPLC, SDS-PAGE, or mass spectrometry to determine the extent of cleavage.

Protocol 2: Quantitative Analysis of Cleavage by HPLC
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector and preferably a mass spectrometer (LC-MS).

    • A suitable reversed-phase column (e.g., C4, C8, or C18) for separating the intact ADC, cleaved antibody, and the payload-linker fragment.

  • Method:

    • Develop a gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Inject the samples from the photocleavage reaction at different time points.

    • Monitor the chromatogram at wavelengths relevant for the antibody (e.g., 280 nm) and the payload (if it has a distinct chromophore).

    • Quantify the peak areas of the intact ADC and the cleaved products to determine the percentage of cleavage over time.

Visualizing the Process

Diagram 1: Postulated Cleavage Mechanism of the this compound Linker

Cleavage_Mechanism cluster_photocleavage Photocleavage Pathway cluster_reduction Reductive Cleavage Pathway Intact_ADC Antibody-S-S-(CH2)n-Val-CO-NH-Linker(NO2)-Payload Excited_State Excited State Intact_ADC->Excited_State UV Light (365 nm) Cleaved_Antibody_Disulfide Antibody-S-S-(CH2)n-Val-COOH Excited_State->Cleaved_Antibody_Disulfide Released_Payload_Photoproduct Nitroso-byproduct + Payload Excited_State->Released_Payload_Photoproduct Intact_ADC_Red Antibody-S-S-(CH2)n-Val-CO-NH-Linker(NO2)-Payload Reduced_Antibody Antibody-SH Intact_ADC_Red->Reduced_Antibody Reducing Agent (e.g., Glutathione) Released_Payload_Thiol HS-(CH2)n-Val-CO-NH-Linker(NO2)-Payload Intact_ADC_Red->Released_Payload_Thiol Troubleshooting_Workflow Start Incomplete Cleavage Observed Check_Light Verify UV Source: - Wavelength (365 nm?) - Intensity - Exposure Time Start->Check_Light Optimize_Light Increase Exposure Time/Intensity Check_Light->Optimize_Light Parameters Suboptimal Check_Buffer Analyze Buffer Composition: - pH - Presence of Quenchers Check_Light->Check_Buffer Parameters Optimal Analyze_Products Analyze by LC-MS: - Identify species - Confirm expected masses Optimize_Light->Analyze_Products Modify_Buffer Adjust pH / Use Simpler Buffer Check_Buffer->Modify_Buffer Potential Issues Check_Buffer->Analyze_Products Buffer OK Modify_Buffer->Analyze_Products Side_Reactions Side Reactions Detected? Analyze_Products->Side_Reactions Add_Scavenger Add Scavenger (e.g., DTT) Side_Reactions->Add_Scavenger Yes Successful_Cleavage Cleavage Successful Side_Reactions->Successful_Cleavage No Add_Scavenger->Successful_Cleavage

Technical Support Center: Improving the Plasma Stability of NO2-SPDMV-sulfo ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of Antibody-Drug Conjugates (ADCs) utilizing the NO2-SPDMV-sulfo linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release from this compound ADCs in plasma?

A1: The this compound linker is a cleavable linker that contains a disulfide bond. The primary mechanism of premature payload release in plasma is the reduction of this disulfide bond. Plasma contains reducing agents, such as glutathione, which can cleave the disulfide bond, leading to the deconjugation of the linker-payload from the antibody.[1][2] This can result in off-target toxicity and reduced efficacy.

Q2: How does the "sulfo" group in the this compound linker affect ADC stability?

A2: The sulfonate group ("sulfo") is added to the linker to increase its hydrophilicity. This modification can be beneficial for several reasons. Increased hydrophilicity can help to mitigate ADC aggregation, which is a common issue with hydrophobic payloads. While the sulfo group itself does not directly prevent disulfide bond cleavage, by improving the overall physicochemical properties of the ADC, it can contribute to better in vivo performance and potentially alter the ADC's interaction with plasma components.

Q3: What are the key factors that influence the plasma stability of disulfide-linked ADCs like those with this compound?

A3: Several factors can impact the stability of disulfide-linked ADCs in plasma:

  • Conjugation Site: The location of the linker on the antibody can significantly affect its stability. Linkers attached to more sterically hindered or less solvent-accessible sites may be partially shielded from reducing agents in the plasma, leading to improved stability.[3]

  • Steric Hindrance around the Disulfide Bond: Introducing steric hindrance near the disulfide bond within the linker itself can modulate the rate of its reduction.[3] Bulky chemical groups adjacent to the disulfide can limit the access of reducing agents, thereby increasing the linker's half-life in plasma.[3]

  • Drug-to-Antibody Ratio (DAR): Higher DAR values can sometimes lead to decreased stability and a higher propensity for aggregation.[4] This is often due to the increased hydrophobicity of the ADC.

  • Plasma Composition: The concentration of reducing agents like glutathione can vary between different species (e.g., human, mouse, rat), which can lead to differences in ADC stability in in vitro assays using plasma from different sources.

Q4: How can I assess the plasma stability of my this compound ADC?

A4: The most common method for assessing ADC plasma stability is through in vitro incubation of the ADC in plasma from relevant species (e.g., human, mouse) at 37°C over a time course.[2][5] The stability is then evaluated by measuring the decrease in the average Drug-to-Antibody Ratio (DAR) and the increase in the concentration of released (free) payload over time.[6] Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for these measurements.[7][8][9]

Troubleshooting Guide

Issue 1: Rapid decrease in average DAR during in vitro plasma incubation.

  • Question: My this compound ADC shows a significant loss of payload (decrease in DAR) within the first 24 hours of incubation in human plasma. What could be the cause and how can I address it?

  • Answer:

    • Potential Cause 1: High Solvent Accessibility of the Conjugation Site. The disulfide bond in the linker may be in a highly exposed position on the antibody surface, making it readily accessible to reducing agents in the plasma.

    • Troubleshooting Strategy 1: Re-evaluate Conjugation Strategy. If using site-specific conjugation, consider engineering the cysteine at a more sterically hindered position. If using stochastic cysteine or lysine conjugation, the resulting ADC will be a heterogeneous mixture; purifying species with conjugation at more stable sites may be challenging. Future ADC designs could incorporate site-specific conjugation at more protected locations.[3]

    • Potential Cause 2: Insufficient Steric Hindrance within the Linker. The chemical structure of the linker itself may not provide enough steric hindrance around the disulfide bond to slow down its reduction.

    • Troubleshooting Strategy 2: Linker Re-design. For future ADC candidates, consider using a disulfide linker with increased steric hindrance. Incorporating bulky groups, such as cyclobutyl or other branched structures adjacent to the disulfide bond, has been shown to improve plasma stability.[3]

Issue 2: High levels of free payload detected in plasma samples.

  • Question: I am observing a high concentration of the free cytotoxic payload in my plasma stability assay, which is a concern for potential off-target toxicity. How can I confirm the source and mitigate this?

  • Answer:

    • Confirmation: The presence of free payload is the expected consequence of the cleavage of the disulfide bond in the this compound linker. The primary degradation pathway involves the reduction of the disulfide, releasing the payload with a portion of the linker.

    • Mitigation Strategy 1: Enhance Linker Stability. As detailed in Issue 1, improving the stability of the disulfide bond through site selection and linker design is the most direct way to reduce the rate of free payload release.[3][10]

    • Mitigation Strategy 2: Optimize Dosing Regimen in Pre-clinical Studies. In some cases, if the payload release rate is predictable, the dosing regimen in animal models can be adjusted to maintain the therapeutic window. Dose fractionation studies may provide insights into optimal dosing strategies.[2]

Issue 3: Inconsistent stability results between different plasma species (e.g., mouse vs. human).

  • Question: My ADC is significantly less stable in mouse plasma compared to human plasma. Why is this happening and what are the implications?

  • Answer:

    • Potential Cause: The concentration and activity of reducing agents and enzymes can differ between species. Rodent plasma, for instance, can sometimes exhibit higher reductive potential or enzymatic activity that leads to faster linker cleavage compared to human or non-human primate plasma.[4]

    • Implications and Strategy: This is a critical finding for pre-clinical development. Efficacy and toxicology studies in a species where the ADC is highly unstable may not be predictive of its behavior in humans. It is crucial to perform plasma stability assays across all relevant species for your pre-clinical studies. If a significant discrepancy is observed, consider selecting a pre-clinical species that more closely mimics the stability profile seen in human plasma.

Quantitative Data Summary

The following table provides representative data on the plasma stability of disulfide-linked ADCs, illustrating the type of quantitative results obtained from plasma stability assays. Note that specific values for this compound ADCs will depend on the antibody, payload, and conjugation site.

Linker TypeSpeciesTime (hours)Average DAR% Payload Release
Hindered DisulfideHuman04.00
243.8< 1%
723.5~2%
1683.1~5%
Hindered DisulfideMouse04.00
243.2~10%
722.5~25%
1681.8>40%

Data is illustrative and based on trends observed for disulfide-linked ADCs in the literature.[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro stability of a this compound ADC in plasma from one or more species by measuring the change in average DAR and the concentration of released payload over time.

Materials:

  • This compound ADC

  • Human, mouse, rat, and/or cynomolgus monkey plasma (sodium heparin or K2EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Protein A or other appropriate affinity capture beads

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Analytical standards for the free payload

Methodology:

  • ADC Incubation:

    • Spike the this compound ADC into the plasma of each species to a final concentration of approximately 100-200 µg/mL.

    • Also, prepare a control sample by spiking the ADC into PBS.

    • Aliquot the samples for each time point (e.g., 0, 6, 24, 48, 72, 120, 168 hours).

    • Incubate all samples at 37°C.

    • At each time point, remove the corresponding aliquots and immediately freeze them at -80°C to stop the reaction.

  • Sample Preparation for DAR Analysis (LC-MS):

    • Thaw the plasma samples on ice.

    • To an aliquot of plasma (e.g., 25 µL), add affinity capture beads (e.g., Protein A) and incubate to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using an appropriate low-pH elution buffer (e.g., 20 mM glycine, pH 2.5).

    • Neutralize the eluate immediately.

    • Analyze the intact ADC by LC-MS to determine the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Sample Preparation for Free Payload Analysis (LC-MS/MS):

    • To a separate aliquot of plasma, perform a protein precipitation step (e.g., with acetonitrile containing an internal standard).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • Generate a standard curve using the analytical payload standard to enable accurate quantification.

  • Data Analysis:

    • For DAR analysis, deconvolute the mass spectra of the intact ADC at each time point to determine the relative abundance of each DAR species. Calculate the average DAR at each time point.

    • For free payload analysis, calculate the concentration of the released payload at each time point using the standard curve.

    • Plot the average DAR and the concentration of free payload as a function of time.

Visualizations

G cluster_plasma In Plasma cluster_consequence Consequences ADC Intact ADC (this compound Linker) Cleaved_ADC Deconjugated Antibody (Active Thiol) ADC->Cleaved_ADC Disulfide Reduction Released_Payload Released Linker-Payload ADC->Released_Payload Disulfide Reduction Glutathione Glutathione (GSH) (or other reducing agents) Glutathione->ADC Reduced_Efficacy Reduced Efficacy Cleaved_ADC->Reduced_Efficacy Off_Target Off-Target Toxicity Released_Payload->Off_Target

Caption: Degradation pathway of this compound ADCs in plasma.

G cluster_dar DAR Analysis cluster_payload Free Payload Analysis start Start: ADC in Plasma Sample incubation Incubate at 37°C (Time course: 0-168h) start->incubation sampling Collect Aliquots at Each Time Point incubation->sampling affinity_capture Affinity Capture of ADC (e.g., Protein A) sampling->affinity_capture protein_precip Protein Precipitation sampling->protein_precip elution Elute ADC affinity_capture->elution lcms_intact Intact Mass Analysis (LC-MS) elution->lcms_intact dar_result Calculate Average DAR lcms_intact->dar_result supernatant Collect Supernatant protein_precip->supernatant lcms_payload Quantify Free Payload (LC-MS/MS) supernatant->lcms_payload payload_result Determine Payload Concentration lcms_payload->payload_result

References

addressing premature drug release from NO2-SPDMV-sulfo linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NO2-SPDMV-sulfo linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to premature drug release from antibody-drug conjugates (ADCs) utilizing this linker technology.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure and cleavage mechanism of the this compound linker?

A1: While the exact proprietary structure may vary, the nomenclature "this compound" suggests a multi-functional linker designed for dual-release capabilities. Based on its components, it likely incorporates:

  • NO2 : An ortho-nitrobenzyl group, which is a photocleavable moiety. This part of the linker is designed to be cleaved upon exposure to UV light (typically around 365 nm).[1][2]

  • SPDMV : This is likely a variation of the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker, which contains a disulfide bond. Disulfide linkers are stable in systemic circulation but are cleaved in the reducing environment inside a cell, where concentrations of glutathione (GSH) are high.[][]

  • sulfo : This indicates the presence of a sulfonate group, which is added to increase the hydrophilicity and aqueous solubility of the linker and the resulting ADC.[5]

Therefore, this linker likely has two distinct cleavage mechanisms: a light-triggered cleavage of the nitrobenzyl group and a reduction-triggered cleavage of the disulfide bond.

G cluster_photo Photocleavage Pathway cluster_reduction Reduction Pathway ADC Intact ADC (Antibody-Linker-Drug) UV_light UV Light (e.g., 365 nm) ADC->UV_light Reducing_agent Reducing Agent (e.g., Glutathione in cell) ADC->Reducing_agent Released_drug_photo Released Drug + Nitroso-ketone byproduct UV_light->Released_drug_photo Cleavage of Nitrobenzyl Group Released_drug_reduction Released Drug + Thiolated Linker Reducing_agent->Released_drug_reduction Cleavage of Disulfide Bond TroubleshootingWorkflow start Start: Premature Drug Release Observed check_light Was the ADC protected from light during handling and incubation? start->check_light cause_photo Potential Cause: Unintended Photocleavage check_light->cause_photo light_yes run_plasma_stability Perform In Vitro Plasma Stability Assay (See Protocol 1) check_light->run_plasma_stability light_no light_yes No light_no Yes solution_photo Solution: Repeat experiment in dark/ amber vials. Use red light. cause_photo->solution_photo release_observed Significant release in plasma? run_plasma_stability->release_observed stable_in_plasma Linker is stable in plasma. Investigate cell-based assay conditions. release_observed->stable_in_plasma release_no hydrolysis_vs_reduction Differentiate between hydrolysis and reduction release_observed->hydrolysis_vs_reduction release_yes release_yes Yes release_no No run_hydrolysis_assay Perform Hydrolysis Assay at varying pH (See Protocol 2) hydrolysis_vs_reduction->run_hydrolysis_assay run_gsh_assay Perform Glutathione (GSH) Stability Assay (See Protocol 3) hydrolysis_vs_reduction->run_gsh_assay hydrolysis_positive Hydrolysis at pH 7.4? run_hydrolysis_assay->hydrolysis_positive gsh_positive Cleavage with low GSH? run_gsh_assay->gsh_positive hydrolysis_positive->gsh_positive hydrolysis_no cause_hydrolysis Cause: Hydrolytic instability of the nitrobenzyl moiety. hydrolysis_positive->cause_hydrolysis hydrolysis_yes gsh_positive->hydrolysis_positive gsh_no cause_reduction Cause: Disulfide bond instability. gsh_positive->cause_reduction gsh_yes hydrolysis_yes Yes hydrolysis_no No gsh_yes Yes gsh_no No solution_hydrolysis Solution: Re-design linker with a more stable bond (e.g., carbamate instead of ester). cause_hydrolysis->solution_hydrolysis solution_reduction Solution: Introduce steric hindrance (e.g., methyl groups) a- to the disulfide bond. cause_reduction->solution_reduction

References

Technical Support Center: Amine-Reactive Sulfo-Crosslinker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amine-reactive sulfo-crosslinkers for bioconjugation. The information focuses on the critical impact of pH on the success of the conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an amine-reactive sulfo-crosslinker with a protein?

A1: The optimal pH for reacting the N-hydroxysuccinimide (NHS) ester of an amine-reactive sulfo-crosslinker with primary amines (e.g., lysine residues on a protein) is typically in the range of 7.2 to 8.5.[1][2][3] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, leading to the formation of a stable amide bond.[4]

Q2: What happens if the pH is too low during the amine-coupling step?

A2: If the pH is too acidic (below 7), the reaction efficiency will decrease. This is because the primary amines on the protein will be protonated (in the form of R-NH3+), making them poor nucleophiles and thus less reactive with the NHS ester.[4]

Q3: What are the consequences of using a pH that is too high?

A3: While a slightly alkaline pH is optimal, a pH above 8.5 to 9.0 can significantly increase the rate of hydrolysis of the NHS ester.[1][5][6] In aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction that renders the crosslinker inactive.[1][5][6] This hydrolysis rate increases with increasing pH.[1][5][6] Therefore, a very high pH can lead to a low yield of the desired conjugate due to the rapid degradation of the crosslinker.

Q4: Can I use a common biological buffer like Tris for this conjugation?

A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2][7] These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, which will significantly reduce the efficiency of your conjugation reaction.[1][2][7]

Q5: What are some recommended buffers for this reaction?

A5: Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly recommended buffer.[7][8][9] Other suitable non-amine, non-sulfhydryl containing buffers include HEPES, carbonate-bicarbonate, and borate buffers.[1][8]

Q6: If my crosslinker also has a maleimide group (like Sulfo-SMCC), does pH matter for the subsequent reaction with a sulfhydryl group?

A6: Yes, the pH is also critical for the maleimide-sulfhydryl reaction. The optimal pH range for this reaction is 6.5 to 7.5.[5][6][9] At pH values above 7.5, the maleimide group can react with primary amines and also becomes more susceptible to hydrolysis, which would lead to non-specific conjugation and reduced efficiency.[5][6][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conjugation Sub-optimal pH: The reaction pH is outside the optimal range of 7.2-8.5 for the amine-NHS ester reaction.[2]- Ensure your reaction buffer is within the recommended pH range. - Verify the pH of your protein solution before adding the crosslinker.
Presence of competing amines: Your buffer contains primary amines (e.g., Tris, glycine).[1][2][7]- Exchange your protein into a non-amine buffer like PBS, HEPES, or Borate buffer.[1][8]
Hydrolyzed crosslinker: The crosslinker was exposed to moisture or dissolved in aqueous buffer for too long before use.[4][7]- Always use freshly prepared crosslinker solutions.[2] - Allow the crosslinker vial to equilibrate to room temperature before opening to prevent condensation.[5][7]
High Background or Non-specific Conjugation pH too high for maleimide reaction: If using a heterobifunctional crosslinker with a maleimide group, a pH > 7.5 can cause the maleimide to react with amines.[5][6][8]- For the sulfhydryl-maleimide reaction, maintain the pH in the range of 6.5-7.5.[5][6][9]
Excessive crosslinker: Using a very high molar excess of the crosslinker can lead to aggregation and non-specific labeling.[2]- Perform a titration to determine the optimal molar ratio of crosslinker to your molecule. A 10-50 fold molar excess is a common starting point.[7]
Poor Reproducibility Inconsistent reaction conditions: Variations in pH, temperature, or incubation time between experiments.[10]- Maintain consistent reaction parameters (pH, temperature, time, and protein concentration) for all conjugations.[10]

Quantitative Data Summary

The efficiency of the amine-NHS ester reaction is highly dependent on pH. The table below summarizes the key pH-related parameters for the two reactive groups of a typical amine-to-sulfhydryl crosslinker like Sulfo-SMCC.

Reactive GroupTarget Functional GroupOptimal pH RangeConditions to AvoidRationale
Sulfo-NHS Ester Primary Amine (-NH₂)7.2 - 8.5[1][2][3]pH < 7.0Protonation of amines reduces nucleophilicity.[4]
pH > 9.0Increased rate of NHS-ester hydrolysis.[1][5][6]
Maleimide Sulfhydryl (-SH)6.5 - 7.5[5][6][9]pH > 7.5Increased potential for reaction with amines and hydrolysis of the maleimide group.[5][6][8]

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein to a Sulfhydryl-Containing Molecule using an Amine-Reactive Sulfo-Crosslinker (e.g., Sulfo-SMCC)

This protocol describes a general two-step procedure. The first step involves activating the protein by reacting it with the amine-reactive NHS ester of the crosslinker. The second step is the conjugation of this activated protein to a molecule containing a free sulfhydryl group.

Materials:

  • Protein to be activated in a non-amine, non-sulfhydryl buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5).[7][8]

  • Amine-reactive sulfo-crosslinker (e.g., Sulfo-SMCC).

  • Sulfhydryl-containing molecule.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or glycine).[8]

  • Desalting columns.

Procedure:

Step 1: Activation of the Protein

  • Buffer Exchange: Ensure your protein is in an appropriate amine-free buffer at a pH of 7.2-7.5.[7]

  • Prepare Crosslinker Solution: Immediately before use, dissolve the amine-reactive sulfo-crosslinker in water or the reaction buffer to a known concentration (e.g., 10 mg/mL).[7]

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to your protein solution.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS at pH 7.2).[5][6][7] This step is crucial to prevent the crosslinker from reacting with the sulfhydryl-containing molecule in the next step.

Step 2: Conjugation to Sulfhydryl-Containing Molecule

  • pH Adjustment: Ensure the buffer of the maleimide-activated protein from Step 1 is within the pH range of 6.5-7.5 for the subsequent reaction.[5][6]

  • Reaction: Add the sulfhydryl-containing molecule to the activated protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent like cysteine to react with any remaining maleimide groups.[8]

  • Purification: Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unconjugated molecules and byproducts.[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation p1 Protein in Amine-Free Buffer (pH 7.2-7.5) p2 Add Amine-Reactive Sulfo-Crosslinker p1->p2 p3 Incubate (30-60 min @ RT) p2->p3 p4 Remove Excess Crosslinker (Desalting Column) p3->p4 p5 Activated Protein (pH 6.5-7.5) p4->p5 Proceed to Conjugation p6 Add Sulfhydryl- Containing Molecule p5->p6 p7 Incubate (1-2 hours @ RT) p6->p7 p8 Purify Conjugate p7->p8

Caption: A two-step workflow for protein conjugation using an amine-reactive sulfo-crosslinker.

reaction_pathway cluster_amine_reaction Amine-NHS Ester Reaction cluster_sulfhydryl_reaction Maleimide-Sulfhydryl Reaction protein Protein + Primary Amine (-NH₂) activated_protein Activated Protein + Amide Bond protein->activated_protein pH 7.2-8.5 crosslinker Crosslinker + Sulfo-NHS Ester crosslinker->activated_protein activated_protein2 Activated Protein + Maleimide activated_protein->activated_protein2 Intermediate conjugate Final Conjugate + Thioether Bond activated_protein2->conjugate pH 6.5-7.5 thiol_molecule Molecule + Sulfhydryl (-SH) thiol_molecule->conjugate

References

Technical Support Center: Method Refinement for Consistent DAR with NO2-SPDMV-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NO2-SPDMV-sulfo linker to achieve a consistent Drug-to-Antibody Ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cleavable linker used in the synthesis of ADCs.[1] It contains a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester, which is a reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues) on the antibody.[2][3] The "sulfo" group increases the water solubility of the linker, which can be advantageous for conjugation reactions in aqueous buffers.[3] The linker is designed to be cleaved under specific physiological conditions, releasing the cytotoxic payload inside the target cell.[][5]

Q2: What are the critical factors influencing the Drug-to-Antibody Ratio (DAR)?

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[6] Several factors can influence the final DAR, including:

  • Molar ratio of linker-drug to antibody: A higher molar excess of the linker-drug will generally result in a higher DAR.[]

  • Reaction conditions: pH, temperature, and incubation time significantly impact the conjugation efficiency.[]

  • Antibody properties: The number and accessibility of lysine residues on the antibody surface will affect the maximum achievable DAR.

  • Buffer composition: The presence of primary amines (e.g., Tris buffer) or other nucleophiles can compete with the desired reaction and reduce conjugation efficiency.[2][8]

  • Purity of reactants: Impurities in the antibody or linker-drug solution can lead to inconsistent results.[]

Q3: How can I determine the DAR of my ADC?

Several analytical techniques can be used to measure the DAR, each with its own advantages and limitations.[6][9][]

  • UV-Vis Spectrophotometry: A relatively simple and quick method, but it provides an average DAR and no information on drug distribution.[9][]

  • Hydrophobic Interaction Chromatography (HIC): A widely used method that can separate different DAR species, providing information on both the average DAR and the distribution of drug loading.[6][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify light and heavy chains with different drug loads after reduction of the ADC.[][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the mass of the intact ADC and its fragments, allowing for accurate DAR determination and identification of different conjugated species.[6][9]

Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to an antibody.

Problem Potential Causes Troubleshooting Steps
Low Average DAR 1. Suboptimal Reaction pH: The sulfo-NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5.[3][8] 2. Hydrolysis of the Linker: The sulfo-NHS ester is susceptible to hydrolysis, which is accelerated at higher pH.[8][12][13] 3. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the antibody for reaction with the linker.[2][3] 4. Insufficient Molar Ratio: The molar excess of the this compound linker-drug may be too low.[] 5. Inaccurate Reagent Concentration: Incorrect concentrations of the antibody or linker-drug will lead to an incorrect molar ratio.1. Optimize Reaction pH: Perform a pH screening study within the range of 7.2-8.5 to find the optimal pH for your specific antibody. 2. Minimize Hydrolysis: Prepare the this compound solution immediately before use. Avoid prolonged incubation times, especially at higher pH.[14] 3. Buffer Exchange: Ensure the antibody is in a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) prior to conjugation. 4. Increase Molar Ratio: Systematically increase the molar excess of the linker-drug in small increments to achieve the target DAR. 5. Verify Concentrations: Accurately measure the concentration of the antibody (e.g., by A280) and the linker-drug solution.
Inconsistent DAR Between Batches 1. Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time between batches can lead to variability.[] 2. Batch-to-Batch Variability of Reagents: Differences in the purity or activity of the antibody or this compound linker-drug. 3. Inconsistent Purification: Variations in the post-conjugation purification method can enrich for different DAR species.1. Standardize Protocol: Strictly adhere to a detailed and validated standard operating procedure (SOP) for the conjugation reaction. 2. Quality Control of Reagents: Perform quality control checks on each new batch of antibody and linker-drug. 3. Standardize Purification: Use a consistent and well-characterized purification method (e.g., size exclusion chromatography, protein A chromatography) for all batches.
Antibody Aggregation 1. High DAR: A high number of conjugated hydrophobic drug-linker molecules can lead to aggregation.[1] 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for antibody stability during conjugation. 3. Harsh Reaction Conditions: High temperatures or extreme pH can cause antibody denaturation and aggregation.1. Target a Lower DAR: If aggregation is a persistent issue, consider targeting a lower average DAR. 2. Optimize Formulation: Screen different buffer conditions (e.g., pH, excipients) to improve antibody stability. 3. Use Milder Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer period.
High Percentage of Unconjugated Antibody 1. Inefficient Conjugation: See "Low Average DAR" section for potential causes and solutions. 2. Ineffective Purification: The purification method may not be adequately separating the ADC from the unconjugated antibody.1. Optimize Conjugation Reaction: Refer to the troubleshooting steps for low average DAR. 2. Optimize Purification Method: Evaluate different purification techniques (e.g., HIC, ion-exchange chromatography) to improve the separation of conjugated and unconjugated species.

Experimental Protocols

Antibody Preparation for Conjugation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable conjugation buffer such as Phosphate Buffered Saline (PBS), pH 7.4. This can be done using dialysis, diafiltration, or desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to the desired level for the conjugation reaction (typically 1-10 mg/mL).

  • Purity Check: Ensure the antibody purity is >95% as determined by SDS-PAGE or size exclusion chromatography (SEC).

This compound Conjugation Reaction
  • Reagent Preparation:

    • Bring the antibody solution to the desired reaction temperature (typically room temperature or 4°C).

    • Prepare a stock solution of the this compound linker-drug in an appropriate solvent (e.g., DMSO) immediately before use.

  • Conjugation:

    • Add the calculated amount of the this compound linker-drug stock solution to the antibody solution while gently mixing. The molar ratio of linker-drug to antibody will need to be optimized to achieve the desired DAR.

    • Incubate the reaction mixture for the desired time (e.g., 1-2 hours) at the chosen temperature. Protect the reaction from light if the linker-drug is light-sensitive.

  • Quenching:

    • Stop the reaction by adding a quenching reagent that will react with any excess this compound linker-drug. A common quenching reagent is a final concentration of 50-100 mM Tris or glycine.[14]

    • Incubate for a short period (e.g., 15-30 minutes) to ensure complete quenching.

  • Purification:

    • Remove the unconjugated linker-drug, quenching reagent, and any aggregates by a suitable purification method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

DAR Characterization by HIC-HPLC
  • Column: A hydrophobic interaction chromatography column (e.g., Butyl-NPR).

  • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt to elute the different DAR species.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The average DAR is calculated from the peak areas of the different DAR species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (to PBS, pH 7.4) antibody->buffer_exchange concentration Concentration Adjustment buffer_exchange->concentration reaction Conjugation Reaction concentration->reaction linker_prep Prepare this compound Solution linker_prep->reaction quench Quench Reaction reaction->quench purify Purification (e.g., SEC) quench->purify characterize DAR Characterization (e.g., HIC) purify->characterize

Caption: Experimental workflow for ADC conjugation with this compound.

troubleshooting_dar cluster_reaction Reaction Conditions cluster_reagents Reagents cluster_process Process Control start Inconsistent or Low DAR check_ph Check Reaction pH (Optimal: 7.2-8.5) start->check_ph Issue check_buffer Verify Buffer Composition (Amine-free) start->check_buffer check_ratio Evaluate Molar Ratio start->check_ratio check_time_temp Review Incubation Time & Temperature start->check_time_temp check_antibody Verify Antibody Purity & Concentration start->check_antibody check_linker Check Linker-Drug Quality & Freshness start->check_linker standardize_protocol Standardize Protocol start->standardize_protocol standardize_purification Standardize Purification start->standardize_purification solution Consistent DAR Achieved check_ph->solution Optimized check_buffer->solution Corrected check_ratio->solution Adjusted check_time_temp->solution Optimized check_antibody->solution Verified check_linker->solution Confirmed standardize_protocol->solution Implemented standardize_purification->solution Implemented

Caption: Troubleshooting decision tree for inconsistent or low DAR.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the off-target toxicity of antibody-drug conjugates (ADCs), with general applicability to novel constructs such as NO2-SPDMV-sulfo ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with ADCs?

A1: Off-target toxicity with ADCs can arise from several mechanisms:

  • Premature Payload Release: The cytotoxic payload may be released into systemic circulation before the ADC reaches the target tumor cells due to linker instability.[1][2]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed on healthy, non-cancerous cells, leading to the ADC binding to and damaging these tissues.[1][3]

  • "Off-Target, On-Site" Toxicity: The ADC reaches the tumor microenvironment but affects neighboring cells that do not express the target antigen, a phenomenon often referred to as the bystander effect.[1][4]

  • "Off-Target, Off-Site" Toxicity: This is a significant concern and can be harder to predict. It involves the ADC or its released payload accumulating in and damaging healthy tissues that do not express the target antigen.[1] This can be driven by factors such as the hydrophobicity of the ADC or non-specific uptake by cells.[4][5]

  • Fc-Mediated Uptake: The Fc region of the antibody component can be recognized by receptors on healthy cells, such as Fc gamma receptors (FcγRs) and mannose receptors (MRs), leading to unintended internalization and toxicity.[4][6][7]

Q2: How does the linker chemistry influence the off-target toxicity of an ADC?

A2: The linker is a critical component that connects the antibody to the cytotoxic payload and plays a pivotal role in the safety and efficacy of an ADC.[2]

  • Stability: The linker must be stable enough to remain intact in systemic circulation to prevent premature payload release, which can cause systemic toxicity.[2][8]

  • Cleavage Mechanism: Linkers can be cleavable (sensitive to pH, proteases, or glutathione) or non-cleavable.[8][9] Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell.[2] Non-cleavable linkers release the payload upon lysosomal degradation of the entire ADC and are generally associated with greater plasma stability and potentially reduced off-target toxicity.[8][9]

  • Hydrophilicity: Linkers with low hydrophilicity (hydrophobic) can contribute to ADC aggregation and non-specific uptake by healthy tissues, leading to off-target toxicity.[2][5] Introducing hydrophilic components, such as polyethylene glycol (PEG), into the linker can improve solubility and reduce non-specific tissue distribution.[5]

Q3: What is the impact of the drug-to-antibody ratio (DAR) on ADC toxicity?

A3: The drug-to-antibody ratio (DAR), which is the number of payload molecules attached to a single antibody, significantly affects the ADC's properties.

  • Higher DAR: While a higher DAR can increase potency, it often leads to increased hydrophobicity and aggregation, which can enhance clearance from circulation and increase non-specific uptake by tissues like the liver, thereby increasing the risk of off-target toxicity.[4]

  • Heterogeneity: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying DARs, which can contribute to unpredictable toxicity profiles.[1] Site-specific conjugation technologies can produce a more homogeneous ADC with a defined DAR, leading to improved safety and a wider therapeutic index.[1][10]

Q4: Can the antibody component of the ADC contribute to off-target toxicity?

A4: Yes, the antibody itself can contribute to off-target toxicity.

  • Fc-Mediated Effects: As mentioned, the Fc region can bind to receptors on immune cells and other healthy cells, leading to unintended uptake and toxicity.[4][6][7]

  • Target Expression on Healthy Tissues: If the target antigen is not exclusively expressed on tumor cells, the ADC can bind to and damage healthy tissues, causing "on-target, off-tumor" toxicity.[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Strategy
High levels of free payload detected in plasma. Premature cleavage of the linker.1. Re-evaluate linker stability: If using a cleavable linker, assess its stability in plasma. Consider switching to a more stable cleavable linker or a non-cleavable linker.[2][8] 2. Modify linker chemistry: Introduce chemical modifications to the linker to enhance its stability under physiological conditions.
Significant toxicity in non-tumor bearing animals (e.g., hepatotoxicity, myelosuppression). 1. Non-specific uptake: The ADC may be taken up by healthy cells due to its physicochemical properties (e.g., hydrophobicity).[4][5] 2. Fc-mediated uptake: Receptors on healthy cells may be binding to the Fc region of the ADC.[4][6][7] 3. Premature payload release: The released payload is causing systemic toxicity.[1][2]1. Increase ADC hydrophilicity: Modify the linker by incorporating hydrophilic moieties like PEG to reduce non-specific uptake.[5] 2. Engineer the Fc region: Introduce mutations in the Fc region to reduce binding to FcγRs or mannose receptors.[1] 3. Optimize DAR: Use site-specific conjugation to create a homogeneous ADC with a lower, optimized DAR to reduce hydrophobicity.[1][10] 4. Employ inverse targeting: Co-administer a payload-binding antibody fragment to neutralize any prematurely released payload in circulation.[1]
"On-target, off-tumor" toxicity observed in tissues known to express the target antigen. The target antigen is not sufficiently tumor-specific.1. Affinity modulation: Engineer the antibody to have a lower affinity for the target antigen. This can reduce binding to healthy tissues with lower antigen expression while maintaining sufficient binding to tumor cells with high antigen expression.[1] 2. Develop bispecific antibodies: Design an antibody that requires binding to two different tumor-associated antigens for activation, thereby increasing tumor specificity.[1]
ADC demonstrates poor therapeutic index (efficacious dose is close to the toxic dose). A combination of factors including payload potency, linker stability, and non-specific uptake.1. Optimize payload potency: While highly potent payloads are desirable, a moderately cytotoxic drug may offer a better therapeutic index in some cases.[3][11] 2. Fractionated dosing: Administering the ADC in smaller, more frequent doses can maintain the total exposure (AUC) while lowering the maximum concentration (Cmax), which may reduce Cmax-driven toxicities.[10] 3. Comprehensive preclinical modeling: Utilize advanced preclinical models, such as patient-derived xenografts (PDXs), to better predict on-target and off-target toxicities in a more clinically relevant setting.[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of payload release in plasma over time.

Methodology:

  • Incubate the ADC at a concentration of 1 mg/mL in fresh plasma (human, mouse, or rat) at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately process the aliquots to separate the free payload from the intact ADC. This can be achieved through methods like solid-phase extraction (SPE) or protein precipitation followed by centrifugation.

  • Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the released payload.

  • Calculate the percentage of released payload at each time point relative to the initial total payload concentration.

Protocol 2: In Vivo Pharmacokinetic (PK) and Toxicity Study

Objective: To evaluate the pharmacokinetic profile and assess the off-target toxicity of the ADC in an animal model.

Methodology:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of non-tumor bearing rodents (e.g., mice or rats).

  • Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.

  • Process the blood samples to obtain plasma and analyze the concentration of total antibody, intact ADC, and free payload using validated analytical methods (e.g., ELISA for total antibody, LC-MS for intact ADC and free payload).

  • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • At the end of the study, perform a complete necropsy and collect major organs (liver, spleen, kidney, bone marrow, etc.) for histopathological analysis to identify any tissue damage.

  • Analyze blood samples for clinical chemistry and hematology parameters to assess organ function and hematological toxicity.

Visualizations

G cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue cluster_tumor Tumor Microenvironment ADC Intact ADC Free_Payload Free Payload ADC->Free_Payload Premature Linker Cleavage Healthy_Cell Healthy Cell ADC->Healthy_Cell Fc-mediated or Non-specific Uptake Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Target Binding & Internalization Free_Payload->Healthy_Cell Non-specific Uptake Toxicity Off-Target Toxicity Healthy_Cell->Toxicity Efficacy Therapeutic Efficacy Tumor_Cell->Efficacy

Caption: Mechanisms of ADC off-target toxicity.

G cluster_strategies Strategies to Reduce Off-Target Toxicity cluster_linker_details cluster_ab_details cluster_conjugation_details cluster_dosing_details Linker Linker Optimization Stable_Linker Increase Linker Stability Hydrophilic_Linker Increase Hydrophilicity (e.g., PEG) Antibody Antibody Engineering Fc_Engineering Fc Region Modification Affinity_Modulation Affinity Modulation Bispecific Bispecific Antibodies Conjugation Conjugation Strategy Site_Specific Site-Specific Conjugation Optimized_DAR Optimized DAR Dosing Dosing Regimen Fractionated Fractionated Dosing Reduced_Toxicity Reduced Off-Target Toxicity & Improved Therapeutic Index Stable_Linker->Reduced_Toxicity Hydrophilic_Linker->Reduced_Toxicity Fc_Engineering->Reduced_Toxicity Affinity_Modulation->Reduced_Toxicity Bispecific->Reduced_Toxicity Site_Specific->Reduced_Toxicity Optimized_DAR->Reduced_Toxicity Fractionated->Reduced_Toxicity

Caption: Key strategies to mitigate ADC off-target toxicity.

References

Validation & Comparative

Validating the In Vitro Cleavage of NO2-SPDMV-sulfo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic cleavage of chemical linkers is a cornerstone of advanced therapeutic and research applications, from antibody-drug conjugates (ADCs) to sophisticated bioassays. Among the diverse array of available linkers, NO2-SPDMV-sulfo presents a unique case, potentially offering dual cleavage mechanisms. The presence of a nitrophenyl ("NO2") group strongly suggests a photocleavable nature, a common feature in light-activated systems.[1][2][3] Concurrently, its classification by some suppliers as a disulfide bond linker implies susceptibility to reduction by agents like glutathione (GSH). This guide provides a comprehensive framework for the in vitro validation of this compound cleavage, offering a comparative analysis against alternative linkers and detailing requisite experimental protocols.

Understanding the Cleavage Mechanisms of this compound

The validation of this compound's cleavage necessitates a clear understanding of its potential dual modalities:

  • Photocleavage: The nitrobenzyl moiety is a well-documented photolabile group that undergoes cleavage upon exposure to UV light, typically in the 300-350 nm range.[1] This light-induced reaction offers precise spatial and temporal control over the release of a conjugated molecule.

  • Disulfide Reduction: Disulfide bonds (-S-S-) are stable in systemic circulation but are readily cleaved in the reducing intracellular environment, where concentrations of glutathione are significantly higher.[4][] This differential stability is a key feature in the design of ADCs for targeted drug release within cancer cells.[4]

Comparative Analysis of Cleavable Linkers

The selection of a cleavable linker is contingent on the specific application, desired release kinetics, and the chemical nature of the conjugated molecules. Below is a comparative analysis of this compound (assuming both cleavage functionalities) with other common cleavable linkers.

Linker TypeCleavage StimulusCleavage MechanismKey AdvantagesKey Disadvantages
This compound (Photocleavable) UV Light (e.g., 340-365 nm)Norrish Type II reaction of the nitrobenzyl group[6]High spatial and temporal control; No added reagents required for cleavage.Potential for UV-induced damage to sensitive biomolecules; Limited tissue penetration of UV light.
This compound (Disulfide) Reducing Agents (e.g., DTT, TCEP, Glutathione)Reduction of the disulfide bond to two thiols.Mimics intracellular release mechanism; High stability in circulation.Slower cleavage kinetics compared to some photocleavable linkers; Dependent on the reducing potential of the environment.
Coumarin-based Linkers Visible Light (e.g., >400 nm)Photocyclo-reversion or other photochemical reactions.Use of less damaging visible light; Good quantum yields.Can have more complex synthesis.
Hydrazone Linkers Acidic pH (e.g., pH 5.0-6.5)Hydrolysis.Targets the acidic environment of endosomes and lysosomes.Potential for premature cleavage in slightly acidic microenvironments.
Peptide Linkers (e.g., Val-Cit) Specific Enzymes (e.g., Cathepsin B)Enzymatic proteolysis.High specificity for target cell environments with elevated enzyme activity.Efficacy is dependent on the level and activity of the target enzyme.

Experimental Protocols for In Vitro Cleavage Validation

The following protocols provide a detailed methodology for validating the cleavage of this compound.

Protocol 1: Validation of Photocleavage

This protocol is designed to quantify the light-induced cleavage of the this compound linker.

1. Materials:

  • This compound conjugated to a molecule of interest (e.g., a fluorescent dye or a small molecule drug).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Acetonitrile (ACN).
  • Trifluoroacetic acid (TFA).
  • UV lamp with a specific wavelength output (e.g., 365 nm).
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector.
  • Mass Spectrometer (e.g., LC-MS) for product identification.

2. Sample Preparation:

  • Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO) and dilute to a final concentration of 10-100 µM in PBS.

3. Photocleavage Reaction:

  • Place the sample solution in a quartz cuvette or a UV-transparent plate.
  • Expose the sample to UV light at a fixed distance from the lamp.
  • Take aliquots at various time points (e.g., 0, 1, 5, 10, 30, and 60 minutes).
  • Protect the samples from light after irradiation.

4. Analysis by HPLC:

  • Analyze the irradiated and non-irradiated control samples by reverse-phase HPLC.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in ACN.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
  • Detection: Monitor the absorbance at a wavelength appropriate for the conjugated molecule and the linker chromophore.
  • Quantification: Calculate the percentage of cleavage by integrating the peak areas of the parent conjugate and the cleaved products.

5. Product Confirmation by Mass Spectrometry:

  • Analyze the cleavage products by LC-MS to confirm their molecular weights and identify the cleavage site.

Protocol 2: Validation of Disulfide Cleavage

This protocol assesses the cleavage of the this compound linker in the presence of a reducing agent.

1. Materials:

  • This compound conjugate.
  • PBS, pH 7.4.
  • Dithiothreitol (DTT) or reduced glutathione (GSH).
  • HPLC system.
  • Mass Spectrometer.

2. Sample Preparation:

  • Prepare a stock solution of the conjugate as described in Protocol 1.

3. Cleavage Reaction:

  • To the conjugate solution, add DTT or GSH to a final concentration of 1-10 mM.
  • Incubate the reaction mixture at 37°C.
  • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

4. Analysis:

  • Analyze the samples by HPLC and mass spectrometry as described in Protocol 1 to quantify the extent of cleavage and identify the cleavage products.

Visualizing the Processes

To aid in the conceptualization of the cleavage mechanisms and experimental workflow, the following diagrams are provided.

Photocleavage_Mechanism cluster_0 Before UV Exposure cluster_1 After UV Exposure Molecule_A Molecule A Linker This compound Molecule_A->Linker Molecule_B Molecule B Linker->Molecule_B UV_Light UV Light (e.g., 365 nm) Cleaved_A Molecule A Cleaved_Linker Cleaved Linker Cleaved_B Molecule B UV_Light->Cleaved_Linker Cleavage

Caption: Photocleavage of this compound.

Disulfide_Cleavage_Workflow Start Start: this compound Conjugate Solution Add_Reducing_Agent Add Reducing Agent (e.g., DTT or GSH) Start->Add_Reducing_Agent Incubate Incubate at 37°C Add_Reducing_Agent->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Analysis Analyze by HPLC and Mass Spectrometry Time_Points->Analysis Quantify Quantify Cleavage & Identify Products Analysis->Quantify

Caption: Workflow for disulfide cleavage validation.

By employing these detailed protocols and comparative data, researchers can effectively validate the in vitro cleavage of the this compound linker, ensuring its optimal performance in their specific applications. The dual-potential of this linker makes it a versatile tool, and a thorough understanding of its cleavage characteristics is paramount for its successful implementation.

References

A Comparative Guide to Disulfide-Based ADC Linkers: Evaluating NO2-SPDMV-sulfo Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. An ideal linker must ensure the stability of the ADC in circulation while enabling potent and specific release of the cytotoxic payload within the tumor microenvironment. This guide provides a comparative overview of disulfide-based ADC linkers, with a focus on NO2-SPDMV-sulfo and its relation to other common disulfide linkers such as SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).

Disulfide linkers are a class of cleavable linkers that are designed to be stable in the oxidizing environment of the bloodstream and to be cleaved in the reducing environment of the tumor and cytoplasm. This selective cleavage is primarily mediated by the high intracellular concentration of glutathione (GSH), which is significantly more abundant inside cells than in the plasma. This differential allows for the targeted release of the cytotoxic payload upon internalization of the ADC into the cancer cell.

Mechanism of Disulfide Linker Cleavage

The fundamental principle behind disulfide linkers is the thiol-disulfide exchange reaction. The disulfide bond in the linker remains intact in the bloodstream, preventing premature drug release and associated off-target toxicity. Upon internalization into a tumor cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the payload to exert its cytotoxic effect.

Disulfide_Linker_Cleavage ADC ADC in Circulation (Stable Disulfide Linker) Internalization Internalization into Tumor Cell ADC->Internalization Tumor Targeting Cleavage Disulfide Cleavage (High Glutathione) Internalization->Cleavage Payload Active Payload Released Cleavage->Payload Target Cytotoxic Effect on Tumor Cell Payload->Target

Caption: Mechanism of disulfide linker cleavage in ADCs.

Comparative Analysis of Disulfide Linkers

While this compound is classified as a cleavable ADC linker, to date, there is a notable absence of publicly available, peer-reviewed experimental data directly comparing its performance characteristics—such as plasma stability, bystander effect, and in vivo efficacy—against other disulfide linkers. However, we can infer its intended properties based on its structure and the general characteristics of related linkers. The "sulfo" modification typically enhances water solubility, which can be advantageous for conjugation and the overall properties of the ADC.

In contrast, linkers like SPP and SPDB are well-documented in scientific literature. The stability of disulfide linkers can be modulated by steric hindrance around the disulfide bond. For instance, the introduction of methyl groups adjacent to the disulfide bond can enhance stability in circulation.

Linker FamilyKey Structural FeatureReported Characteristics
SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) Propionate spacerA commonly used pyridyl disulfide linker.
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) Butanoate spacerAnother widely used pyridyl disulfide linker, with studies indicating that steric hindrance can be introduced to improve stability.[1]
Pyridyl Disulfides 2-pyridylsulfenyl groupGenerally stable in plasma, with cleavage occurring in the reducing intracellular environment. The release kinetics can be influenced by steric hindrance.
This compound Likely a modified pyridyl disulfideExpected to be a cleavable, disulfide-based linker. The "sulfo" group suggests increased hydrophilicity. Specific performance data is not publicly available.

Experimental Protocols for Comparative Evaluation

To facilitate the direct comparison of this compound with other disulfide-based linkers, the following detailed experimental protocols for key performance assays are provided. These protocols are based on established methodologies in the field of ADC development.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC linker in plasma and predicting its in vivo behavior. Premature cleavage in the bloodstream can lead to off-target toxicity and reduced efficacy.

Experimental Workflow:

Plasma_Stability_Workflow Start Incubate ADC in Plasma (e.g., human, mouse) at 37°C Timepoints Collect Aliquots at Various Time Points (0, 24, 48, 96, 168h) Start->Timepoints Analysis Analyze Samples by ELISA or LC-MS/MS Timepoints->Analysis Quantify Quantify Intact ADC and Released Payload Analysis->Quantify HalfLife Determine Plasma Half-Life (t½) Quantify->HalfLife

Caption: Workflow for in vitro plasma stability assay.

Methodology:

  • Preparation: Prepare solutions of the ADCs with this compound and other disulfide linkers at a concentration of 100 µg/mL in human and mouse plasma.

  • Incubation: Incubate the plasma samples at 37°C in a controlled environment.

  • Time Points: Collect aliquots of the plasma samples at specified time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately store the aliquots at -80°C to halt any further degradation.

  • Analysis:

    • ELISA: To quantify the amount of intact ADC, use an enzyme-linked immunosorbent assay (ELISA). Coat a microplate with an antigen that the ADC's antibody targets. Add the plasma samples, and the intact ADC will bind to the antigen. Use a secondary antibody that recognizes the payload to detect the captured ADC. The signal intensity will be proportional to the amount of intact ADC.[2]

    • LC-MS/MS: To quantify the amount of released payload, first precipitate the proteins in the plasma samples using a solvent like acetonitrile. Centrifuge the samples and collect the supernatant. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the free payload.[2]

  • Data Interpretation: Plot the concentration of the intact ADC over time to determine the plasma half-life (t½) of the conjugate. A longer half-life indicates greater stability.

Bystander Killing Assay

The bystander effect is the ability of a payload, released from a target cancer cell, to diffuse into and kill neighboring antigen-negative cancer cells. This is a desirable property for ADCs, especially in treating heterogeneous tumors.

Experimental Workflow:

Bystander_Assay_Workflow Start Co-culture Antigen-Positive and Antigen-Negative (e.g., GFP-labeled) Cells Treatment Treat with varying concentrations of ADC Start->Treatment Incubation Incubate for a defined period (e.g., 72-120h) Treatment->Incubation Analysis Measure Viability of Antigen-Negative Cells (e.g., via fluorescence) Incubation->Analysis IC50 Determine IC50 for Bystander Killing Analysis->IC50

Caption: Workflow for in vitro bystander killing assay.

Methodology:

  • Cell Culture: Culture two cell lines: an antigen-positive target cell line and an antigen-negative bystander cell line. The bystander cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-culture Setup: Seed the antigen-positive and GFP-labeled antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Also, set up control wells with only the antigen-negative cells.

  • ADC Treatment: Treat the co-cultures and the control wells with a serial dilution of the ADCs containing this compound and the other disulfide linkers.

  • Incubation: Incubate the plates for a period sufficient to observe cell killing (e.g., 72 to 120 hours).

  • Viability Measurement: Measure the viability of the GFP-labeled antigen-negative cells using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of viable bystander cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture wells to the control wells (antigen-negative cells alone). A significant decrease in the viability of the bystander cells in the co-culture indicates a bystander effect. Calculate the half-maximal inhibitory concentration (IC50) for the bystander killing effect for each ADC. A lower IC50 value indicates a more potent bystander effect.[3]

Conclusion

The rational design of ADCs hinges on the careful selection of each component, with the linker playing a pivotal role in balancing stability and payload release. While this compound holds promise as a hydrophilic, cleavable disulfide linker, the lack of published, direct comparative data necessitates that researchers perform their own head-to-head studies against established linkers like SPP and SPDB. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations, enabling an informed selection of the optimal linker for a given therapeutic application. The continued development and rigorous evaluation of novel linkers will undoubtedly propel the field of antibody-drug conjugates forward, leading to safer and more effective cancer therapies.

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is significantly influenced by the "bystander effect," the ability of an ADC's cytotoxic payload to eliminate not only the targeted antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2] This phenomenon is particularly crucial for overcoming the challenges posed by heterogeneous tumor antigen expression.[3] This guide provides a comprehensive framework for evaluating the bystander effect of ADCs, with a focus on a putative novel linker, NO2-SPDMV-sulfo, in comparison to established ADC technologies.

While specific experimental data for ADCs utilizing the this compound linker is not publicly available, this guide will establish a comparative context based on its likely chemical attributes. The name suggests a peptide-based linker ("SPDMV"), likely designed for enzymatic cleavage, with a nitro group ("NO2") and a sulfonate group ("sulfo") to potentially modulate its electronic properties and hydrophilicity. We will compare its hypothetical performance against well-characterized ADCs: one with a known potent bystander effect (e.g., featuring a valine-citrulline (vc) linker with MMAE payload) and one with a limited bystander effect (e.g., with a non-cleavable SMCC linker and DM1 payload).

Mechanism of Action: The Bystander Effect

The bystander effect is primarily dictated by the properties of the ADC's linker and payload.[4] For a significant bystander effect to occur, the linker must be cleavable within the target cell, and the released payload must be able to permeate the cell membrane to affect neighboring cells.[2][5]

Here is a generalized signaling pathway for an ADC exhibiting a bystander effect:

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_intracellular_pos Ag+ Cell Cytoplasm cluster_intracellular_neg Ag- Cell Cytoplasm ADC ADC (e.g., this compound) Ag_pos_cell Antigen-Positive (Ag+) Tumor Cell ADC->Ag_pos_cell 1. Binding Lysosome Lysosome Ag_pos_cell->Lysosome 2. Internalization & Trafficking Ag_neg_cell Antigen-Negative (Ag-) Tumor Cell Payload_pos Released Payload (Membrane Permeable) Lysosome->Payload_pos 3. Linker Cleavage & Payload Release Apoptosis_pos Apoptosis Payload_pos->Apoptosis_pos 4a. Cytotoxicity Payload_neg Diffused Payload Payload_pos->Payload_neg 4b. Diffusion (Bystander Effect) Apoptosis_neg Apoptosis Payload_neg->Apoptosis_neg 5. Cytotoxicity

Figure 1: Generalized mechanism of ADC-mediated bystander killing.

Comparative Analysis of ADC Linker-Payload Technologies

The choice of linker and payload is critical in designing an ADC with a desired level of bystander activity. A comparison of a hypothetical this compound ADC with established platforms is presented below.

FeatureHypothetical this compound ADCValine-Citrulline (vc) Linker ADC (e.g., T-vc-MMAE)Non-Cleavable SMCC Linker ADC (e.g., T-DM1)
Linker Type Cleavable (Enzymatic, peptide-based)Cleavable (Enzymatic, peptide-based)[2]Non-Cleavable[6]
Payload Example Potent, membrane-permeable auristatin or PBDMonomethyl auristatin E (MMAE)Emtansine (DM1)
Payload Permeability High (assumed)High[2]Low (released as a charged lysine-adduct)[6]
Predicted Bystander Effect HighHighLow to negligible[7][8]
Therapeutic Advantage Effective in heterogeneous tumors with mixed antigen expression.Broadly effective against tumors with varied antigen levels.[2]High specificity for antigen-positive cells, potentially lower off-target toxicity in some contexts.
Potential Limitation Potential for off-target toxicity to healthy tissues if payload escapes the tumor microenvironment.Similar potential for off-target toxicities.Limited efficacy in tumors with low or heterogeneous antigen expression.[8]

Experimental Protocols for Evaluating the Bystander Effect

To quantitatively assess the bystander effect, a series of in vitro and in vivo experiments are essential.

In Vitro Co-Culture Bystander Assay

This assay is a foundational method for directly observing the killing of antigen-negative cells in the presence of antigen-positive cells and the ADC.[3]

CoCulture_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Ag+ cells and GFP-labeled Ag- cells in co-culture ratios (e.g., 1:1, 1:3, 3:1) C Treat with ADC at a concentration highly cytotoxic to Ag+ cells but sub-lethal to Ag- monoculture A->C B Include monoculture controls for both Ag+ and Ag- cells B->C E Incubate for 72-120 hours C->E D Include isotype control ADC and vehicle controls D->E F Quantify viable GFP-positive (Ag-) cells via flow cytometry or high-content imaging E->F G Calculate percentage of bystander cell killing F->G

Figure 2: Workflow for the in vitro co-culture bystander assay.

Detailed Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative U-87 MG).[8] The Ag- cell line should be engineered to express a fluorescent protein like GFP for easy identification.

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2] Include monocultures of both cell lines as controls.

  • ADC Treatment: After allowing cells to adhere overnight, treat the co-cultures and monocultures with a dilution series of the ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[3] Include an isotype control ADC.

  • Endpoint Analysis: After a 72-120 hour incubation, quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or automated fluorescence microscopy.[9] Total cell viability can be assessed using assays like MTT or CellTiter-Glo.[3][10]

  • Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture at the same ADC concentration indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released from the Ag+ cells into the surrounding medium.[7]

Detailed Methodology:

  • Generate Conditioned Medium: Plate Ag+ cells and treat them with a high concentration of the ADC for 48-72 hours. A control group of Ag+ cells should be treated with vehicle only.

  • Collect and Transfer Medium: Collect the culture supernatant (conditioned medium) from both ADC-treated and control Ag+ cells. Centrifuge to remove any detached cells or debris.

  • Treat Ag- Cells: Add the conditioned medium to fresh cultures of Ag- cells.

  • Assess Viability: After 48-72 hours, assess the viability of the Ag- cells.

  • Data Interpretation: Significant cytotoxicity in Ag- cells treated with conditioned medium from ADC-exposed Ag+ cells, but not from control Ag+ cells, confirms that a cell-permeable, cytotoxic payload is released into the medium.[7]

In Vivo Evaluation of the Bystander Effect

To confirm the therapeutic relevance of the bystander effect, in vivo studies using xenograft models are essential.

Experimental Protocol: Mixed Tumor Xenograft Model

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[11] The Ag- cells should express a reporter gene like luciferase for non-invasive in vivo imaging.[9]

  • ADC Administration: Once tumors reach a predetermined size, administer the ADC, an isotype control ADC, and a vehicle control to different cohorts of mice.

  • Monitoring Tumor Growth: Monitor tumor volume using caliper measurements.

  • Bioluminescence Imaging: Quantify the population of Ag- (luciferase-expressing) cells over time using bioluminescence imaging.

  • Data Interpretation: A significant reduction in both the overall tumor volume and the bioluminescent signal in the ADC-treated group compared to control groups provides strong evidence of an in vivo bystander effect.[6][]

Quantitative Data Presentation

The following tables present a hypothetical but expected outcome from a comparative study of the bystander effect.

Table 1: In Vitro Cytotoxicity (IC50 Values in ng/mL)

Cell LineADCHypothetical this compound ADCT-vc-MMAET-DM1
Ag+ (SK-BR-3) Monoculture151225
Ag- (U-87 MG) Monoculture>2000>2000>2000
Ag- (U-87 MG) Co-culture (1:1 with SK-BR-3)8075>2000

Table 2: Quantification of In Vitro Bystander Effect

ADC% Viability of Ag- cells in Monoculture (at 100 ng/mL)% Viability of Ag- cells in Co-Culture (at 100 ng/mL)% Bystander Killing
Hypothetical this compound ADC 98%45%53%
T-vc-MMAE 99%42%57%
T-DM1 97%95%2%

Table 3: In Vivo Efficacy in Mixed Tumor Xenograft Model

Treatment GroupMean Change in Tumor Volume (mm³)Mean Change in Bioluminescence (photons/sec)
Vehicle Control +550+8.5 x 10^6
Isotype Control ADC +530+8.2 x 10^6
Hypothetical this compound ADC -150-4.5 x 10^6
T-vc-MMAE -165-5.1 x 10^6
T-DM1 +150+2.0 x 10^6

Conclusion

The evaluation of the bystander effect is a critical component of the preclinical assessment of any novel ADC. For a putative ADC with a this compound linker, its predicted cleavable nature and the likely inclusion of a membrane-permeable payload suggest a strong potential for a significant bystander effect. The experimental frameworks provided here offer a robust methodology for confirming and quantifying this effect, enabling a comprehensive comparison with other ADC platforms and informing the strategic development of next-generation cancer therapeutics.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and overall therapeutic window.[3][4] This guide provides an objective, data-supported comparison of these two principal linker strategies to inform researchers, scientists, and drug development professionals.

Mechanisms of Payload Release

Cleavable Linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside cancer cells.[5] This targeted release is generally achieved through three main mechanisms:

  • Protease-sensitive linkers: These incorporate peptide sequences, such as the common valine-citrulline (Val-Cit) motif, that are recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[6][7]

  • pH-sensitive linkers: These utilize acid-labile groups, like hydrazones, which hydrolyze and release the payload in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6]

  • Glutathione-sensitive linkers: These contain disulfide bonds that are reduced and cleaved by the high intracellular concentrations of glutathione, a reducing agent found in the cytoplasm.[6]

Non-Cleavable Linkers , such as those based on a thioether bond (e.g., SMCC linker), do not have a specific chemical trigger for cleavage.[8][9] Instead, payload release relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[10] This process releases the payload still attached to the linker and a single amino acid residue (e.g., lysine or cysteine) from the antibody.[2][8]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_circ ADC receptor receptor ADC_circ->receptor 1. Binding C_payload Free, Membrane- Permeable Payload bystander Antigen-Negative Neighboring Cell C_payload->bystander Bystander Killing NC_payload Amino Acid-Linker- Payload Adduct endosome endosome receptor->endosome 2. Internalization lysosome lysosome endosome->lysosome 3. Trafficking lysosome->C_payload 4a. Linker Cleavage (e.g., by Proteases) lysosome->NC_payload 4b. Antibody Degradation

Head-to-Head Comparison

The selection of a linker technology has profound implications for an ADC's performance, from its stability and toxicity profile to its efficacy against different tumor types.

FeatureCleavable LinkerNon-Cleavable Linker
Release Mechanism Specific triggers (enzymes, pH, redox potential).[6][8]Full proteolytic degradation of the antibody.[8][10]
Release Location Can occur in endosomes, lysosomes, or cytoplasm.[6]Primarily restricted to the lysosome.[2][6]
Payload Form Released in its native, potent, and often membrane-permeable form.[11]Released as an amino acid-linker-payload adduct, which is typically charged and less membrane-permeable.[2]
Bystander Effect High. The permeable payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[6][12]Low to negligible. The charged payload adduct is largely trapped within the target cell, limiting bystander killing.[13][14]
Plasma Stability Generally lower; risk of premature payload release can lead to off-target toxicity.[1][5]Generally higher, leading to improved stability in circulation and potentially a better safety profile.[10][13]
Therapeutic Application Effective for heterogeneous tumors with varied antigen expression due to the bystander effect.[12][15]Best suited for homogeneous tumors with high antigen expression or for hematological cancers.[9][13]
Approved Examples Adcetris® (Brentuximab vedotin), Enhertu® (Trastuzumab deruxtecan).[6][12]Kadcyla® (Ado-trastuzumab emtansine).[6][9]
Quantitative Performance Data

Direct head-to-head comparisons of ADCs where only the linker is varied are limited in public literature. However, data compiled from various preclinical studies illustrate the performance trade-offs. The following table presents representative data for ADCs targeting the HER2 antigen with different linkers and the MMAE payload.

ParameterADC with Cleavable Linker (mc-vc-PABC-MMAE)ADC with Non-Cleavable Linker (mc-MMAE)
Target Antigen HER2HER2
Payload MMAEMMAE
In Vitro Potency (IC₅₀) More potent on HER2-low cells due to bystander effect.Highly potent on HER2-high cells, less active on HER2-low cells.
In Vivo Efficacy Strong anti-tumor activity in heterogeneous xenograft models.[15]Strong anti-tumor activity in high antigen expression xenograft models.[8]
Plasma Stability Susceptible to premature cleavage by extracellular enzymes.[16]Higher stability in plasma, leading to a more favorable pharmacokinetic profile.[8][17]
Observed Toxicity Higher potential for off-target toxicity (e.g., neutropenia) due to premature payload release.[16]Generally better tolerated in preclinical studies, though specific toxicities (e.g., liver toxicity for DM1) can occur.[2][18]

Note: The data are illustrative and compiled from multiple sources. Direct comparative values can vary significantly based on the specific antibody, payload, conjugation method, and experimental model.

Experimental Protocols

Accurate assessment of ADC performance requires standardized and reproducible experimental methodologies.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[19][20]

  • Cell Seeding: Plate tumor cells (e.g., HER2-positive NCI-N87 and HER2-negative MDA-MB-468) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[21]

  • ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs in the cell culture medium. Replace the existing medium with the ADC-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[21]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[22] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with ADC A->C B Prepare ADC Serial Dilutions B->C D Incubate (72-120h) C->D E Add MTT Reagent (Incubate 2-4h) D->E F Add Solubilization Solution (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 G->H

Protocol 2: In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of ADCs in a living organism.

  • Model Establishment: Implant human tumor cells (e.g., a cell line with heterogeneous antigen expression for a bystander effect study) subcutaneously into immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer a single intravenous bolus dose of the respective ADC.[16]

  • Monitoring: Measure tumor volumes (using calipers) and body weight twice weekly to assess efficacy and toxicity, respectively.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of the different linkers.

Conclusion

The choice between cleavable and non-cleavable linkers is not a one-size-fits-all decision and must be tailored to the specific therapeutic context.[13] Cleavable linkers are advantageous for treating heterogeneous solid tumors where their bystander effect can eliminate antigen-negative cancer cells.[15] However, this benefit may come with a higher risk of off-target toxicity due to lower plasma stability.[16] Conversely, non-cleavable linkers offer enhanced stability and a potentially wider therapeutic window, making them ideal for highly expressed, homogeneous targets and hematological malignancies.[9][13] A thorough understanding of the target biology, tumor microenvironment, and payload characteristics is essential for the rational design and selection of the optimal linker for a successful ADC.

References

Assessing the Therapeutic Index of Novel Antibody-Drug Conjugates: A Comparative Guide to Cleavable vs. Non-Cleavable Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker technology plays a pivotal role in defining the therapeutic index—a critical measure of a drug's safety and efficacy. This guide provides a comparative analysis of ADCs featuring a glutathione-cleavable linker system, represented by the well-characterized SPDB-DM4, against a clinically established non-cleavable linker ADC, Trastuzumab Emtansine (T-DM1).

While specific preclinical data for the novel NO2-SPDMV-sulfo linker is not publicly available, the principles of glutathione-mediated cleavage are well-understood. The SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker, which also relies on intracellular glutathione for payload release, serves as a relevant surrogate for understanding the potential performance characteristics of this class of ADCs.

This guide will delve into the comparative in vitro and in vivo performance of these distinct ADC technologies, providing detailed experimental protocols and visualizing the underlying biological mechanisms to inform ADC design and development.

Comparative Performance Data

The therapeutic index of an ADC is determined by the balance between its anti-tumor efficacy and its toxicity to healthy tissues. The following tables summarize key preclinical data for a representative glutathione-cleavable ADC (Anti-EpCAM-SPDB-DM4) and a non-cleavable ADC (T-DM1).

In Vitro Cytotoxicity Glutathione-Cleavable ADC (Anti-EpCAM-SPDB-DM4) Non-Cleavable ADC (T-DM1)
Target Cell Line EpCAM-positive (e.g., HT-29)HER2-positive (e.g., SK-BR-3)
IC50 (Target Cells) Sub-nanomolar rangeNanomolar range
IC50 (Antigen-Negative Cells) Micromolar rangeMicromolar range
Bystander Killing Effect PresentAbsent or very limited
In Vivo Efficacy (Xenograft Models) Glutathione-Cleavable ADC (Anti-CDH6-sulfo-SPDB-DM4) Non-Cleavable ADC (T-DM1)
Tumor Model Ovarian Cancer Xenograft (OVCAR3)Breast Cancer Xenograft (BT474)
Dosing Regimen Single i.v. dose of 1.25, 2.5, and 5 mg/kg[1]15 mg/kg weekly[2]
Tumor Growth Inhibition Dose-dependent tumor regression observed at all doses[1]Delayed tumor growth and improved survival compared to trastuzumab alone[2]
Complete Tumor Regression Observed at higher doses[1]Not consistently reported in all models
Preclinical Toxicity Profile Glutathione-Cleavable ADC (General Profile with SPDB-DM4) Non-Cleavable ADC (T-DM1)
Primary Toxicities Ocular toxicities, neutropenia[3][4]Thrombocytopenia, hepatotoxicity (elevated transaminases)[5][6][7]
Mechanism of Toxicity Off-target release of payload and bystander effect on healthy cells[3]Payload-mediated toxicity in normal tissues with low HER2 expression, potential binding to other surface proteins[8][9]
Maximum Tolerated Dose (MTD) in Monkeys Varies depending on antibody and target30 mg/kg[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs (e.g., Anti-EpCAM-SPDB-DM4, T-DM1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control (medium with no ADC).

  • Incubate the plates for a period that allows for several cell doublings (typically 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADCs with cleavable and non-cleavable linkers

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-culture the antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • Treat the co-culture with different concentrations of the ADCs.

  • Incubate for 72-96 hours.

  • Stain the cells with a nuclear dye (e.g., Hoechst) to count the total number of cells.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of viable GFP-positive cells in the presence and absence of the ADC. A reduction in the number of viable GFP-positive cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line for xenograft implantation

  • ADC constructs

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, ADC groups).

  • Administer the ADCs intravenously at predetermined doses and schedules.

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows involved in the action and assessment of these ADCs.

ADC_Mechanism_of_Action Figure 1. Mechanism of Action of Glutathione-Cleavable vs. Non-Cleavable ADCs cluster_cleavable Glutathione-Cleavable ADC (e.g., SPDB-DM4) cluster_noncleavable Non-Cleavable ADC (e.g., T-DM1) ADC1 ADC binds to cell surface antigen Endocytosis1 Internalization via endocytosis ADC1->Endocytosis1 Lysosome1 Trafficking to lysosome Endocytosis1->Lysosome1 Cleavage1 Glutathione-mediated cleavage of disulfide bond in cytosol Lysosome1->Cleavage1 Release from lysosome PayloadRelease1 Release of active payload (DM4) Cleavage1->PayloadRelease1 Microtubule1 Microtubule disruption PayloadRelease1->Microtubule1 Bystander1 Payload efflux & Bystander Killing PayloadRelease1->Bystander1 Apoptosis1 Cell Cycle Arrest (G2/M) & Apoptosis Microtubule1->Apoptosis1 ADC2 ADC binds to cell surface antigen Endocytosis2 Internalization via endocytosis ADC2->Endocytosis2 Lysosome2 Trafficking to lysosome Endocytosis2->Lysosome2 Degradation2 Antibody degradation in lysosome Lysosome2->Degradation2 PayloadRelease2 Release of payload-linker- amino acid complex (Lys-MCC-DM1) Degradation2->PayloadRelease2 Microtubule2 Microtubule disruption PayloadRelease2->Microtubule2 Apoptosis2 Cell Cycle Arrest (G2/M) & Apoptosis Microtubule2->Apoptosis2

Figure 1. Mechanism of Action of Glutathione-Cleavable vs. Non-Cleavable ADCs

Payload_Signaling_Pathway Figure 2. Signaling Pathway of Maytansinoid (DM1/DM4) Induced Apoptosis Payload Maytansinoid Payload (DM1/DM4) Tubulin Binds to Tubulin Payload->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Caspase Caspase Activation (e.g., Caspase-3) MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Signaling Pathway of Maytansinoid (DM1/DM4) Induced Apoptosis

Experimental_Workflow Figure 3. General Experimental Workflow for ADC Therapeutic Index Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (IC50 Determination) TherapeuticIndex Therapeutic Index Assessment Cytotoxicity->TherapeuticIndex Bystander Bystander Effect Assay Bystander->TherapeuticIndex Stability Plasma Stability Assay PK Pharmacokinetic Study (ADC clearance, free payload) Stability->PK Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Efficacy->TherapeuticIndex Toxicity Toxicity Study (MTD, Clinical Observations) Toxicity->TherapeuticIndex PK->TherapeuticIndex

Figure 3. General Experimental Workflow for ADC Therapeutic Index Assessment

References

A Comparative Guide to Antibody Conjugation: Minimizing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The method chosen for antibody conjugation can significantly influence the specificity and performance of the final product. Off-target binding, or cross-reactivity, can lead to unreliable experimental results and potential safety concerns in therapeutic applications.[1] This guide provides an objective comparison between traditional random conjugation chemistries and modern site-specific conjugation techniques, with a focus on their impact on antibody cross-reactivity.

While the specific compound "NO2-SPDMV-sulfo" is not found in widely available scientific literature, its name suggests a sulfo-NHS ester-based chemistry. This common method targets primary amines (like lysine residues) on the antibody, resulting in a random distribution of the conjugated molecule.[2][] This guide will use this amine-reactive chemistry as a representative for traditional, random conjugation methods and compare it against a site-specific approach.

Comparison of Antibody Conjugation Methodologies

The choice of conjugation strategy is a critical determinant of the homogeneity and functionality of the antibody conjugate. The following table summarizes the key differences between random and site-specific conjugation.

FeatureRandom Conjugation (e.g., Amine-Reactive Sulfo-NHS Ester)Site-Specific Conjugation
Target Residues Primary amines (N-terminus and lysine side chains)[2]Specific, pre-engineered sites (e.g., specific amino acids, glycans)[4]
Distribution of Conjugate Heterogeneous mixture with variable conjugation sites and ratios[5]Homogeneous product with a defined conjugation site and ratio
Control over Conjugation Limited; relies on the accessibility of reactive residuesHigh; precise control over the location of the conjugate
Potential for Cross-Reactivity Higher; modification of residues near the antigen-binding site can alter specificity[5]Lower; conjugation is directed away from the antigen-binding site
Reproducibility Lower; batch-to-batch variability can be a concernHigher; consistent product characteristics
Impact on Antibody Function Can lead to loss of binding affinity and increased off-target effects[5]Preserves native antibody structure and function

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine and compare the cross-reactivity of antibodies labeled by different methods, several experimental approaches are recommended.

Cross-Reactivity Assessment by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to assess the binding of the conjugated antibody to a panel of selected, potentially cross-reactive antigens.[6][7]

Detailed Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well high-binding microplate with 100 µL/well of the target antigen and a panel of potentially cross-reactive proteins (e.g., structurally related proteins, common serum proteins) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1M carbonate-bicarbonate buffer, pH 9.6).[8]

    • Incubate overnight at 4°C.[8]

    • Include uncoated wells to serve as a background control.[9]

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or a commercial blocking solution) and incubate for 1-2 hours at room temperature.[9]

  • Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the randomly conjugated and site-specifically conjugated antibodies in blocking buffer.

    • Add 100 µL/well of the diluted antibodies to the antigen-coated and cross-reactive protein-coated wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • If the primary antibodies are enzyme-conjugated, proceed to the substrate addition step. If not, add 100 µL/well of an appropriate enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL/well of a suitable chromogenic substrate (e.g., TMB for HRP).

    • Incubate in the dark until sufficient color development.

    • Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Compare the signal generated from the binding to the target antigen versus the cross-reactive proteins for both conjugated antibodies.

High-Throughput Cross-Reactivity Screening by Protein Microarray

Protein microarrays offer a powerful method to screen a labeled antibody against thousands of purified human proteins in a single experiment, providing a broad assessment of off-target binding.[10][11]

Detailed Protocol:

  • Array Blocking:

    • The protein microarray, with thousands of unique proteins spotted on its surface, is blocked with a suitable blocking buffer to prevent non-specific binding.

  • Antibody Incubation:

    • The conjugated antibody (either randomly or site-specifically labeled) is diluted in a probing buffer and incubated with the protein microarray.

  • Washing:

    • The microarray is washed extensively to remove any unbound antibody.

  • Detection:

    • If the antibody is fluorescently labeled, the array is scanned directly using a microarray scanner.

    • If the antibody is not labeled, a fluorescently-labeled secondary antibody is used for detection, followed by scanning.

  • Data Analysis:

    • The scanned image is analyzed to identify proteins that exhibit a significant signal, indicating off-target binding.[11]

    • The number and intensity of these "hits" are compared between the randomly conjugated and site-specifically conjugated antibodies.

Quantitative Data Comparison

The following table presents hypothetical data from a cross-reactivity ELISA, comparing an antibody conjugated via a random amine-reactive method versus a site-specific method. The data is presented as the percentage of cross-reactivity, calculated as: (Signal on Cross-Reactive Protein / Signal on Target Antigen) x 100.

ProteinRandom Conjugation (% Cross-Reactivity)Site-Specific Conjugation (% Cross-Reactivity)
Target Antigen 100%100%
Related Protein A 15.2%1.8%
Related Protein B 8.9%0.5%
Unrelated Protein C 5.4%< 0.1%
Unrelated Protein D 3.1%< 0.1%

These hypothetical results illustrate that the site-specifically conjugated antibody exhibits significantly lower binding to non-target proteins, indicating higher specificity.

Visualizations

Diagram of Conjugation Methods

G cluster_0 Random Conjugation (Amine-Reactive) cluster_1 Site-Specific Conjugation Ab1 Antibody Lys1 Lysine Lys2 Lysine Lys3 Lysine Reagent1 Amine-Reactive Reagent Reagent1->Lys1 Reagent1->Lys2 Reagent1->Lys3 HetAb Heterogeneous Conjugate Mixture Reagent1->HetAb Ab2 Antibody Site Engineered Site Reagent2 Site-Specific Reagent Reagent2->Site HomAb Homogeneous Conjugate Reagent2->HomAb

Caption: Comparison of random vs. site-specific antibody conjugation.

Experimental Workflow for ELISA Cross-Reactivity Assay

ELISA_Workflow Start Start Coat Coat Plate with Antigens (Target & Cross-Reactive) Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Non-Specific Sites Wash1->Block Wash2 Wash Plate Block->Wash2 AddAb Add Diluted Conjugated Antibodies Wash2->AddAb Incubate Incubate AddAb->Incubate Wash3 Wash Plate Incubate->Wash3 Detect Add Detection Reagent (e.g., Secondary Ab-HRP) Wash3->Detect Wash4 Wash Plate Detect->Wash4 Substrate Add Substrate (TMB) Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read Analyze Analyze Data Read->Analyze

Caption: ELISA workflow for assessing antibody cross-reactivity.

Conclusion

The methodology used for antibody conjugation has a profound impact on the resulting conjugate's specificity. Traditional random conjugation methods, such as those using amine-reactive sulfo-NHS esters, can lead to a heterogeneous product with a higher likelihood of cross-reactivity due to the potential modification of amino acids within or near the antigen-binding sites.[5]

In contrast, site-specific conjugation methods offer precise control over the location of the conjugate, ensuring that the antigen-binding domains remain unmodified.[1][4] This results in a more homogeneous and functionally consistent product with a significantly lower risk of off-target binding. For applications requiring high specificity and reproducibility, such as in vitro diagnostics and therapeutic development, site-specific conjugation strategies are strongly recommended. Rigorous cross-reactivity testing, using methods like ELISA and protein microarrays, is essential to validate the performance of any conjugated antibody.[6][10]

References

A Comparative Guide to Photosensitizers for Photodynamic Therapy: Evaluating NO2-SPDMV-sulfo Analogs and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. This light-based therapy relies on the interplay of a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce localized cell death. The choice of photosensitizer is paramount to the success of PDT, influencing treatment efficacy, selectivity, and side-effect profile.

This guide provides a comparative overview of photosensitizers, with a focus on the emerging class of nitric oxide (NO)-releasing agents, hypothetically represented here by "NO2-SPDMV-sulfo," against well-established alternatives such as porphyrins, BODIPY derivatives, and phenothiazinium dyes. While specific experimental data for "this compound" is not available in publicly accessible literature, we will discuss its theoretical advantages based on the known mechanisms of nitroaromatic-based NO photodonors.

Mechanism of Action: A Dual Approach to Cell Killing

Nitroaromatic-based photosensitizers like this compound are designed to offer a dual mechanism of action. Upon photoactivation, they are capable of generating cytotoxic singlet oxygen, the hallmark of traditional PDT. In addition, the nitroaromatic moiety can be reduced by intracellular reductases, particularly those overexpressed in hypoxic tumor environments, leading to the release of nitric oxide (NO). NO is a potent signaling molecule that can induce apoptosis through various pathways, including the activation of guanylate cyclase and the generation of peroxynitrite. This dual ROS and NO-mediated cytotoxicity could potentially enhance the therapeutic efficacy of PDT, especially in the challenging hypoxic cores of solid tumors.

PDT_NO_Pathway Signaling Pathway of a Hypothetical NO-Releasing Photosensitizer cluster_0 Photodynamic Therapy (PDT) Activation cluster_1 Nitric Oxide (NO) Release Pathway Light Activation Light Activation This compound This compound Light Activation->this compound Excitation Excited State PS Excited State PS This compound->Excited State PS NO Radical NO Radical This compound->NO Radical Reduction Singlet Oxygen (1O2) Singlet Oxygen (1O2) Excited State PS->Singlet Oxygen (1O2) Energy Transfer to O2 Cellular Damage Cellular Damage Singlet Oxygen (1O2)->Cellular Damage Oxidative Stress Nitroreductase Nitroreductase Nitroreductase->NO Radical Apoptosis Apoptosis NO Radical->Apoptosis Signaling Cascade Cellular Damage->Apoptosis

Caption: Hypothetical signaling pathway of a dual-action NO-releasing photosensitizer.

Performance Comparison of Photosensitizer Classes

The following tables summarize key performance indicators for different classes of photosensitizers based on published experimental data. It is important to note that direct comparison is challenging as experimental conditions can vary significantly between studies.

Table 1: Photophysical Properties of Selected Photosensitizers

Photosensitizer ClassExample Compound(s)Absorption Max (nm)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
Porphyrins Photofrin®, 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin630-690~0.05 - 0.20~0.40 - 0.60
BODIPY Derivatives Halogenated BODIPYs480-650~0.01 - 0.50~0.50 - 0.80
Phenothiaziniums Methylene Blue, Toluidine Blue O630-665< 0.1~0.40 - 0.52
NO-Releasing (Hypothetical) This compound AnalogNot AvailableNot AvailableNot Available

Table 2: In Vitro Efficacy of Selected Photosensitizers

Photosensitizer ClassExample Compound(s)Cell LineIC50 (µM)Light Dose (J/cm²)Reference
Porphyrins ATPP-NPsHeLa297.0 ± 10.0139.6[1]
BODIPY Derivatives AmIMCF-7~0.05 - 0.1Not Specified[2]
Phenothiaziniums Methylene BlueA549~2.5 - 5.03.15[3][4]
NO-Releasing (Hypothetical) This compound AnalogNot AvailableNot AvailableNot Available

Experimental Protocols

To ensure reproducibility and facilitate comparison, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the literature.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
  • Reagents: Photosensitizer of interest, a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue), and a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF).

  • Instrumentation: UV-Vis spectrophotometer, light source with a specific wavelength for excitation.

  • Procedure:

    • Prepare solutions of the sample and reference photosensitizers with identical optical densities at the excitation wavelength.

    • Add DPBF to both solutions.

    • Irradiate both solutions with the light source under identical conditions.

    • Monitor the decrease in absorbance of DPBF at its characteristic wavelength (around 415 nm) over time.

    • The ΦΔ of the sample is calculated by comparing the rate of DPBF photobleaching to that of the reference.[3]

Protocol 2: In Vitro Photodynamic Therapy (PDT) Efficacy Assay
  • Cell Culture: Culture the target cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Incubation: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the photosensitizer for a specific duration.

  • Irradiation: Wash the cells to remove the unbound photosensitizer. Irradiate the cells with a light source of the appropriate wavelength and a defined light dose.

  • Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as MTT, XTT, or PrestoBlue.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to reduce cell viability by 50%.[1][2]

Experimental_Workflow General Experimental Workflow for PDT Efficacy Cell Seeding Cell Seeding Photosensitizer Incubation Photosensitizer Incubation Cell Seeding->Photosensitizer Incubation Washing Washing Photosensitizer Incubation->Washing Light Irradiation Light Irradiation Washing->Light Irradiation Post-Irradiation Incubation Post-Irradiation Incubation Light Irradiation->Post-Irradiation Incubation Cell Viability Assay Cell Viability Assay Post-Irradiation Incubation->Cell Viability Assay Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay->Data Analysis (IC50)

Caption: A typical workflow for assessing the in vitro efficacy of a photosensitizer.

Concluding Remarks

The selection of a photosensitizer for photodynamic therapy is a critical decision that directly impacts therapeutic outcomes. While established photosensitizers like porphyrins, BODIPYs, and phenothiaziniums have demonstrated significant efficacy, the development of novel agents with enhanced mechanisms of action is a continuous pursuit.

The hypothetical "this compound" represents a promising class of dual-action photosensitizers that could potentially overcome some of the limitations of traditional PDT, particularly in hypoxic tumors. The combined action of ROS and NO could lead to a more robust and synergistic anti-cancer effect. However, extensive experimental validation is required to substantiate these theoretical advantages. Future research should focus on the synthesis and rigorous in vitro and in vivo characterization of such compounds to determine their true clinical potential. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure that data generated is comparable and contributes to the collective understanding of this exciting field.

References

Safety Operating Guide

Navigating the Disposal of NO2-SPDMV-sulfo: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing NO2-SPDMV-sulfo, the proper handling and disposal of this reagent are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety information and a procedural framework for its disposal based on general best practices for similar chemical compounds.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.

Key Handling Precautions:

  • Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid direct contact with skin and eyes.

  • Ventilation: Ensure adequate ventilation to maintain exposure levels below any established occupational exposure limits.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Procedural Guidance for Disposal

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following step-by-step process outlines a general procedure that should be adapted to institutional guidelines.

  • Consult Institutional Guidelines: Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any associated hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. A product page for the related compound, SPDMV-sulfo, indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.

  • Waste Pickup: Arrange for the collection of the chemical waste by your institution's authorized waste management provider.

Quantitative Data Summary

Due to the limited public availability of a specific SDS for this compound, a comprehensive table of quantitative data cannot be provided. However, some information is available for the related compound SPDMV-sulfo.

PropertyValue
Chemical Name SPDMV-sulfo
CAS Number 2101206-86-2
Chemical Stability Stable under recommended storage conditions.
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents.
Hazardous Reactions No data available.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Logical Workflow for this compound Disposal start Start: This compound Waste Generated consult_ehs Consult Institutional EHS Disposal Guidelines start->consult_ehs segregate_waste Segregate Waste into Designated Container consult_ehs->segregate_waste label_container Label Container with Chemical Name & Hazards segregate_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste check_incompatible Check for Incompatible Materials (Acids, Bases, Oxidizers) store_waste->check_incompatible waste_pickup Arrange for Authorized Waste Pickup store_waste->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Disposal Workflow for this compound.

Personal protective equipment for handling NO2-SPDMV-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NO2-SPDMV-sulfo

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on best practices for handling potentially hazardous sulfonylated compounds and general laboratory chemicals. A comprehensive, substance-specific risk assessment should be conducted before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is unavailable, compounds with sulfonate groups can be hazardous, potentially causing severe skin burns, eye damage, and respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Standards
Eye and Face Protection Chemical safety goggles or a face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Appropriate protective gloves and a disposable gown.Wear two pairs of chemotherapy gloves meeting ASTM D6978 standards.[2] Gowns should be made of polyethylene-coated polypropylene or other resistant laminate materials.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when there is a risk of aerosolization, when handling outside of a certified chemical fume hood, or if irritation is experienced.[1]
Other Disposable head, hair, and shoe covers.To prevent contamination of personnel and work areas.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to mitigate risks associated with this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

Handling and Use
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • PPE: Always wear the appropriate PPE as detailed in Table 1 before handling the compound.

  • Spill Kit: Ensure a spill kit appropriate for sulfonylated compounds is readily available.

Disposal Plan
  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, in designated, labeled, and sealed containers.

  • Waste Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Experimental Protocols: Chemical Spill Response

A prompt and effective response to a chemical spill is critical to ensure the safety of laboratory personnel.

Table 2: Chemical Spill Response Protocol

StepAction
1. Evacuate Immediately alert others in the area and evacuate the immediate vicinity of the spill.
2. Isolate Restrict access to the spill area.
3. Ventilate If safe to do so, increase ventilation to the area.
4. PPE Don the appropriate PPE, including respiratory protection, before re-entering the area.
5. Contain Use a chemical spill kit to contain the spill with absorbent materials.
6. Neutralize If applicable and safe, neutralize the spilled material according to established laboratory procedures for sulfonylated compounds.
7. Clean Up Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
8. Decontaminate Decontaminate the spill area with an appropriate cleaning agent.
9. Report Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Visual Workflow: Chemical Spill Response

The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill involving this compound.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Severity Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Controllable MajorSpill Major Spill Assess->MajorSpill Uncontrollable DonPPE Don Appropriate PPE MinorSpill->DonPPE EvacuateBuilding Evacuate Building & Call Emergency Services MajorSpill->EvacuateBuilding Contain Contain Spill with Absorbent DonPPE->Contain CleanUp Clean & Decontaminate Area Contain->CleanUp Dispose Dispose of Waste CleanUp->Dispose Report Report Incident Dispose->Report End End Report->End EvacuateBuilding->End

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NO2-SPDMV-sulfo
Reactant of Route 2
NO2-SPDMV-sulfo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.